AL 8810 isopropyl ester
Description
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Properties
IUPAC Name |
propan-2-yl 7-[2-[3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FO4/c1-18(2)32-27(31)12-6-4-3-5-11-23-22(24(28)17-26(23)30)13-14-25(29)21-15-19-9-7-8-10-20(19)16-21/h3,5,7-10,13-14,18,21-26,29-30H,4,6,11-12,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXJEEIAJJWMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(C2CC3=CC=CC=C3C2)O)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AL-8810 Isopropyl Ester: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AL-8810 isopropyl ester is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor, a G-protein coupled receptor involved in a myriad of physiological and pathological processes.[1] This technical guide provides an in-depth exploration of the molecular mechanism of action of AL-8810, detailing its receptor interaction, downstream signaling consequences, and the experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding.
Introduction
AL-8810, chemically known as (5Z,13E)-(9S,11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19,20-pentanor-5,13-prostadienoic acid, is a fluorinated analog of prostaglandin F2α (PGF2α).[2][3] It has emerged as an invaluable pharmacological tool for elucidating the roles of the FP receptor in various biological systems.[2][4] Its utility extends to preclinical studies in animal models for conditions such as stroke, traumatic brain injury, and multiple sclerosis.[4][5] This document serves as a comprehensive resource on its core mechanism of action.
Receptor Binding and Selectivity
AL-8810 functions as a competitive antagonist at the FP receptor.[2][6] This means it binds to the same site as the endogenous ligand, PGF2α, and other FP receptor agonists, thereby preventing their action without initiating a full biological response.[2][6] Notably, AL-8810 exhibits a high degree of selectivity for the FP receptor, with significantly lower affinity for other prostanoid receptors such as DP, EP, IP, and TP.[2][5]
Quantitative Binding and Functional Data
The affinity and potency of AL-8810 have been quantified in various cell-based assays. The following tables summarize key quantitative parameters.
Table 1: Antagonist Potency of AL-8810
| Parameter | Cell Line | Agonist | Value | Reference |
| Ki | A7r5 rat aorta smooth muscle cells | Fluprostenol | 426 ± 63 nM | [2] |
| Ki | Mouse 3T3 fibroblasts | - | 0.2 ± 0.06 µM | [7] |
| Ki | Rat A7r5 cells | - | 0.4 ± 0.1 µM | [7] |
| Ki | Human trabecular meshwork cells | (±) Fluprostenol | 2.56 ± 0.62 µM | [1] |
| pA2 | A7r5 cells | Fluprostenol | 6.68 ± 0.23 | [2] |
| pA2 | 3T3 cells | Fluprostenol | 6.34 ± 0.09 | [2] |
Table 2: Partial Agonist Activity of AL-8810
| Parameter | Cell Line | Full Agonist Reference | Value | Reference |
| EC50 | A7r5 cells | Cloprostenol | 261 ± 44 nM | [2] |
| Emax | A7r5 cells | Cloprostenol | 19% | [2] |
| EC50 | 3T3 fibroblasts | Cloprostenol | 186 ± 63 nM | [2] |
| Emax | 3T3 fibroblasts | Cloprostenol | 23% | [2] |
Downstream Signaling Pathways
The FP receptor is a Gq-protein coupled receptor.[8] Its activation by an agonist typically initiates a canonical signaling cascade involving phospholipase C (PLC). AL-8810, as a competitive antagonist, primarily acts by blocking this pathway. However, it also exhibits biased agonism, activating alternative signaling routes.
Inhibition of the Canonical Gq/PLC Pathway
Agonist binding to the FP receptor activates Gαq, which in turn stimulates PLCβ. PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[8] DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).
AL-8810 competitively inhibits agonist-induced activation of this pathway, thereby preventing the generation of IP3 and the subsequent mobilization of intracellular calcium.[5][6] This antagonistic action has been demonstrated by the ability of AL-8810 to block the effects of various FP receptor agonists, including PGF2α, fluprostenol, bimatoprost, and travoprost.[5][6]
References
- 1. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Synthesis of Prostaglandin F2α Analogs
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin (B15479496) F2α (PGF2α) analogs are a cornerstone in the management of glaucoma and ocular hypertension, effectively reducing intraocular pressure. This technical guide provides an in-depth exploration of the primary synthetic pathways employed in the development and manufacturing of key PGF2α analogs, including latanoprost (B1674536), bimatoprost, and travoprost. The focus is on providing detailed experimental methodologies, comparative quantitative data, and visual representations of the synthetic routes and the relevant biological signaling pathway.
Introduction: The Role of PGF2α Analogs
Prostaglandins are lipid compounds derived from fatty acids that act as signaling molecules in a wide range of physiological processes.[1] Synthetic PGF2α analogs, such as latanoprost, bimatoprost, and travoprost, are potent agonists of the prostaglandin F receptor (FP receptor).[2] Activation of the FP receptor in the ciliary muscle and other tissues of the eye is believed to increase the uveoscleral outflow of aqueous humor, thereby lowering intraocular pressure.[3]
Signaling Pathway of PGF2α Analogs
The therapeutic effect of PGF2α analogs is initiated by their binding to the G-protein coupled FP receptor. This interaction triggers a signaling cascade that leads to the desired physiological response. The primary signaling pathway involves the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events ultimately result in the modulation of cellular processes that regulate aqueous humor outflow.[2][4][5]
Key Synthetic Strategies
Two primary strategies have dominated the synthesis of PGF2α analogs: the classical Corey lactone approach and a more modern, concise organocatalytic route.
The Corey Lactone Approach
Developed by E.J. Corey, this convergent synthesis relies on a key intermediate known as the Corey lactone, which possesses the desired stereochemistry of the cyclopentane (B165970) core.[6] This approach has been the foundation for the industrial production of many prostaglandin analogs.[7]
The general workflow for the Corey lactone-based synthesis is as follows:
The Organocatalytic Approach
A more recent and highly efficient strategy utilizes an organocatalytic cascade reaction to rapidly construct a key bicyclic enal intermediate.[1][8] This approach significantly shortens the synthetic sequence compared to the traditional Corey lactone route.[9][10]
The general workflow for the organocatalytic synthesis is as follows:
Synthesis of Latanoprost
Latanoprost is an isopropyl ester prodrug of PGF2α.
Latanoprost Synthesis via Corey Lactone
A representative synthesis starting from the Corey lactone diol is outlined below.
Experimental Protocols:
-
Step 1: Swern Oxidation of Corey Lactone Diol. To a solution of oxalyl chloride (2.5 mmol) in dichloromethane (B109758) (500 mL) at -72°C is added dimethyl sulfoxide (B87167) (3.5 mmol). After 10 minutes, a solution of Corey lactone diol (1 mmol) in dichloromethane is added slowly. The reaction is stirred for 4 hours at -72°C, then quenched with triethylamine (B128534) (100 mL). The mixture is diluted with water and the organic layer is separated, dried, and concentrated to yield the aldehyde.[11]
-
Step 2: Horner-Wadsworth-Emmons Olefination. To a suspension of NaH in DME, dimethyl (2-oxo-4-phenylbutyl)phosphonate is added at 0°C. The resulting solution is stirred for 30 minutes, followed by the addition of the aldehyde from the previous step. The reaction is stirred for 2 hours at 0-5°C, then quenched and extracted to give the enone intermediate.[12]
-
Step 3: Stereoselective Reduction of the 15-Keto Group. The enone is dissolved in methanol (B129727) and cooled to -78°C. Sodium borohydride (B1222165) is added portion-wise, and the reaction is stirred for 30 minutes. The reaction is quenched with acetone (B3395972) and the product is isolated after workup. This step often yields a mixture of 15(S) and 15(R) epimers that may require chromatographic separation.[11]
-
Step 4: DIBAL-H Reduction of the Lactone. The protected prostaglandin intermediate is dissolved in dry toluene (B28343) and cooled to -78°C under an inert atmosphere. A solution of DIBAL-H (1.0 M in toluene, 1.1 equivalents) is added dropwise. The reaction is stirred at -78°C for 1 hour. The reaction is quenched by the slow addition of methanol, followed by water. The mixture is warmed to room temperature and filtered. The organic layer is separated, dried, and concentrated to give the lactol.[11][13][14]
-
Step 5: Wittig Reaction. (4-Carboxybutyl)triphenylphosphonium bromide is suspended in THF and treated with two equivalents of potassium tert-butoxide at 0°C to generate the ylide. A solution of the lactol in THF is then added, and the mixture is stirred at room temperature for 4 hours. After acidic workup, the carboxylic acid is obtained.
-
Step 6: Isopropyl Esterification. The carboxylic acid (2.4 mmol) is dissolved in DMF (20 mL). Cesium carbonate (3.6 mmol) and isopropyl iodide (4.8 mmol) are added, and the mixture is stirred at 45°C for 3 hours. After workup and purification, latanoprost is obtained.[12]
Quantitative Data for Latanoprost Synthesis (Corey Lactone Route):
| Step | Reaction | Reagents | Yield (%) | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Reference |
| 1 | Swern Oxidation | Oxalyl chloride, DMSO, Et3N | ~95 | >99% ee | [11] |
| 2 | HWE Olefination | NaH, Phosphonate | 70-85 | - | [12][15] |
| 3 | 15-Keto Reduction | NaBH4 / NiCl2 | ~80 | >99% de (with purification) | [11] |
| 4 | DIBAL-H Reduction | DIBAL-H | ~90 | - | [11] |
| 5 | Wittig Reaction | (Ph3P(CH2)4COOH)Br, KOtBu | 70-80 | - | [11] |
| 6 | Esterification | i-PrI, Cs2CO3 | ~92-100 | - | [12][16] |
Latanoprost Synthesis via Organocatalysis
This more recent approach offers a significant reduction in the number of steps.[9]
Experimental Protocols:
-
Step 1: Organocatalytic Aldol Cascade. Succinaldehyde is treated with L-proline (2 mol%) and dibenzylammonium trifluoroacetate (B77799) (2 mol%) in a suitable solvent at room temperature. This one-pot reaction cascade forms the key bicyclic enal intermediate.[8][9]
-
Step 2: Conjugate Addition of the ω-chain. A mixed cuprate (B13416276), generated from the appropriate alkyl iodide, is added to the bicyclic enal in a 1,4-manner to introduce the lower side chain.
-
Step 3: Ozonolysis and Reduction. The resulting silyl (B83357) enol ether is subjected to ozonolysis followed by reduction with sodium borohydride to yield the corresponding alcohol with the desired stereochemistry.
-
Step 4: DIBAL-H Reduction and Wittig Reaction. The lactone intermediate is reduced to the lactol with DIBAL-H, followed by a Wittig reaction as described in the Corey route to install the α-chain.
-
Step 5: Esterification. The final esterification is carried out using isopropyl iodide and a base such as DBU to afford latanoprost.
Quantitative Data for Latanoprost Synthesis (Organocatalytic Route):
| Step | Reaction | Reagents | Yield (%) | Enantiomeric Excess (ee) | Reference |
| 1 | Aldol Cascade | L-proline, DBA·TFA | 14 (crystalline) | >99% ee (after recrystallization) | [9][17] |
| 2 | Conjugate Addition | Mixed cuprate | High | - | |
| 3 | Ozonolysis/Reduction | O3, NaBH4 | 49-60 (over 2 steps) | - | |
| 4-5 | DIBAL-H, Wittig, Esterification | DIBAL-H, Ylide, i-PrI | ~30-42 (overall from lactone) | >99% ee | [18] |
Synthesis of Bimatoprost
Bimatoprost is a synthetic prostamide, an analog of PGF2α, where the carboxylic acid group is replaced with an ethylamide.
Bimatoprost Synthesis via Corey Lactone
The synthesis is similar to that of latanoprost, with the key difference being the final amidation step.
Experimental Protocols:
The initial steps involving the formation of the prostaglandin acid are analogous to the latanoprost synthesis.
-
Final Step: Amidation. The prostaglandin acid is activated, for example, by forming a mixed anhydride (B1165640) or an active ester, and then reacted with ethylamine (B1201723) to form the corresponding amide, bimatoprost. Alternatively, direct amidation with an aqueous solution of ethylamine can be performed.[16][19]
Quantitative Data for Bimatoprost Synthesis (Corey Lactone Route):
| Step | Reaction | Reagents | Yield (%) | Reference |
| 1-5 | Similar to Latanoprost Synthesis | - | Similar yields | [7][19] |
| 6 | Amidation | Ethylamine | 73.7 (after chromatography) | [16] |
Bimatoprost Synthesis via Organocatalysis
The organocatalytic route is also applicable to the synthesis of bimatoprost.[8][9]
Experimental Protocols:
The synthesis follows the same initial steps as the organocatalytic synthesis of latanoprost to generate a common triol intermediate.
-
Final Steps: Wittig Reaction and Amidation. The triol intermediate is subjected to a Wittig reaction to install the α-chain, followed by amidation with ethylamine to yield bimatoprost.[9]
Quantitative Data for Bimatoprost Synthesis (Organocatalytic Route):
| Step | Reaction | Reagents | Overall Yield (%) | Enantiomeric Excess (ee) | Reference |
| 1-end | 7-step synthesis | - | ~15-20 | >99% ee | [8][9] |
Synthesis of Travoprost
Travoprost features a trifluoromethylphenoxy group in its ω-chain. A common synthetic approach involves a convergent cuprate-mediated coupling.[20]
Experimental Protocols:
-
Step 1: Preparation of the ω-chain Vinyl Iodide. This is a multi-step synthesis starting from 3-hydroxybenzotrifluoride.
-
Step 2: Cuprate-Mediated Coupling. The vinyl iodide of the ω-chain is converted to a lithium cuprate reagent and then coupled with a tricyclic ketone to form the core prostaglandin structure in a single step.
-
Step 3: Baeyer-Villiger Oxidation. The resulting ketone is subjected to Baeyer-Villiger oxidation to form a lactone.
-
Step 4: DIBAL-H Reduction. The lactone is reduced to the corresponding lactol using DIBAL-H.
-
Step 5: Wittig Reaction. The α-chain is introduced via a Wittig reaction with the appropriate phosphonium (B103445) ylide.
-
Step 6: Esterification and Deprotection. The final steps involve esterification with isopropyl iodide and removal of any protecting groups to yield travoprost.
Quantitative Data for Travoprost Synthesis:
| Step | Reaction | Yield (%) | Notes | Reference |
| Overall | 16-step linear sequence | 4.0-6.9 | Commercial synthesis | [3] |
| Baeyer-Villiger | m-CPBA | High | Crystalline product | [20] |
| Wittig & Esterification | Ylide, i-PrI | Good | - | [20] |
Conclusion
The synthesis of PGF2α analogs has evolved from the lengthy but robust Corey lactone approach to more modern, efficient, and step-economical organocatalytic methods. The choice of synthetic route in a drug development setting often depends on factors such as scalability, cost of starting materials, and the desired purity of the final active pharmaceutical ingredient. This guide has provided a detailed overview of the key synthetic strategies, offering valuable insights for researchers and professionals in the field of medicinal chemistry and drug development. The provided experimental outlines and quantitative data serve as a foundation for further investigation and process optimization.
References
- 1. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repository.arizona.edu [repository.arizona.edu]
- 6. mdpi.com [mdpi.com]
- 7. daneshyari.com [daneshyari.com]
- 8. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 11. ias.ac.in [ias.ac.in]
- 12. US6927300B2 - Process for the preparation of Latanoprost - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. US20030149294A1 - Process for the preparation of latanoprost - Google Patents [patents.google.com]
- 16. Latanoprost synthesis - chemicalbook [chemicalbook.com]
- 17. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijpsr.com [ijpsr.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to AL-8810 Isopropyl Ester and its Active Form
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of AL-8810, a selective prostaglandin (B15479496) F2α (FP) receptor antagonist, and its isopropyl ester prodrug. AL-8810 is a valuable pharmacological tool for studying FP receptor-mediated physiological and pathological processes, particularly in the context of glaucoma and other ocular disorders. This document details the mechanism of action, pharmacokinetics, and pharmacodynamics of both the prodrug and its active form, presenting key quantitative data in structured tables. Detailed experimental protocols for the principal assays used to characterize these compounds are provided, along with visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of their molecular interactions.
Introduction
Prostaglandin F2α (PGF2α) analogs are a first-line treatment for elevated intraocular pressure (IOP) in patients with glaucoma.[1] They primarily function by increasing the uveoscleral outflow of aqueous humor, a process mediated by the FP prostanoid receptor.[2] AL-8810 has been identified as a potent and selective antagonist of the FP receptor, making it an invaluable tool for elucidating the specific roles of this receptor in ocular physiology and disease.[3][4] To enhance its therapeutic potential for topical ophthalmic administration, AL-8810 is formulated as an isopropyl ester prodrug. This chemical modification increases the lipophilicity of the molecule, thereby improving its penetration through the cornea.[5] Following administration, corneal esterases rapidly hydrolyze the isopropyl ester to release the biologically active free acid, AL-8810.[6][7]
Chemical Structures and Properties
The fundamental difference between the two forms lies in the esterification of the carboxylic acid group of the active AL-8810 molecule.
-
AL-8810 (Active Form): A prostaglandin F2α analog with a modified ω-chain.[8]
-
AL-8810 Isopropyl Ester (Prodrug): The carboxylic acid moiety of AL-8810 is esterified with an isopropyl group. This increases its lipophilicity, facilitating passage across the lipophilic corneal epithelium.
Mechanism of Action
Prodrug Activation
The AL-8810 isopropyl ester is a pharmacologically inert prodrug that is converted to its active form, AL-8810, by endogenous esterases within the cornea.[6][7][9] This bioactivation is a critical step for the drug's therapeutic effect.
Figure 1: Prodrug activation of AL-8810 isopropyl ester.
FP Receptor Antagonism
The active form, AL-8810, acts as a competitive antagonist at the prostaglandin FP receptor.[3][10] It competes with endogenous PGF2α and other FP receptor agonists, thereby inhibiting their effects. While primarily an antagonist, AL-8810 has also been shown to possess weak partial agonist activity.[8][11]
Signaling Pathways
The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[10] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Interestingly, AL-8810 has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. This activation can occur through different mechanisms than those utilized by full FP receptor agonists.[12][13]
Figure 2: FP receptor signaling pathways.
Quantitative Data
Direct comparative quantitative data for AL-8810 isopropyl ester versus its active form is limited in publicly available literature. The isopropyl ester is designed for improved corneal penetration and is expected to have low to no affinity for the FP receptor until it is hydrolyzed to the active acid form. The following tables summarize the reported in vitro pharmacological parameters for the active form of AL-8810.
Table 1: In Vitro Potency of AL-8810 (Active Form)
| Parameter | Cell Line | Value | Reference(s) |
| EC50 (Agonist Potency) | A7r5 rat thoracic aorta smooth muscle cells | 261 ± 44 nM | [8] |
| Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | [8] | |
| Emax (Relative to cloprostenol) | A7r5 cells | 19% | [8] |
| 3T3 fibroblasts | 23% | [8] |
Table 2: In Vitro Antagonist Activity of AL-8810 (Active Form)
| Parameter | Cell Line/Receptor | Agonist | Value | Reference(s) |
| Ki | A7r5 cells | Fluprostenol | 426 ± 63 nM | [8] |
| pA2 | A7r5 cells | Fluprostenol | 6.68 ± 0.23 | [8] |
| 3T3 fibroblasts | Fluprostenol | 6.34 ± 0.09 | [8] |
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Figure 3: Radioligand binding assay workflow.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the FP receptor or from a tissue known to express the receptor.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]PGF2α) and varying concentrations of the unlabeled test compound (AL-8810).
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Phosphoinositide (PI) Turnover Assay
This functional assay measures the agonist-induced production of inositol phosphates, a downstream effect of Gq-coupled receptor activation.
Methodology:
-
Cell Labeling: Culture cells (e.g., Swiss 3T3 fibroblasts) in a medium containing [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Pre-incubate the labeled cells with LiCl to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulation: Stimulate the cells with the test compound (agonist) for a defined period.
-
Extraction: Stop the reaction and extract the soluble inositol phosphates.
-
Separation: Separate the different inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography.
-
Quantification: Quantify the radioactivity in each fraction by scintillation counting.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to receptor activation.[10][14]
Methodology:
-
Cell Loading: Load cultured cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The AM ester form allows the dye to cross the cell membrane.
-
De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cells.
-
Stimulation: Add the test compound to the cells.
-
Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured to determine the intracellular calcium concentration.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation and therefore activation of ERK1/2, a key component of the MAPK signaling pathway.[3][8]
Figure 4: Western blot workflow for p-ERK1/2.
Methodology:
-
Cell Treatment and Lysis: Treat cultured cells with the test compound for various times. Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
Conclusion
AL-8810 and its isopropyl ester prodrug are important pharmacological agents for investigating the role of the FP receptor. The isopropyl ester facilitates ocular delivery, while the active free acid provides selective antagonism at the receptor. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to design and interpret studies aimed at further characterizing the therapeutic potential of modulating FP receptor activity. While direct comparative data between the prodrug and active form is not extensively published, the principles of prodrug design and the well-characterized activity of AL-8810 provide a strong foundation for future research in this area.
References
- 1. Pa2 determination | PPTX [slideshare.net]
- 2. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]
- 3. 3.4. Western Blotting and Detection [bio-protocol.org]
- 4. Studies on a novel series of acyl ester prodrugs of prostaglandin F2 alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Prodrug Strategies in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 12. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid measurements of intracellular calcium using a fluorescence plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the FP Receptor Selectivity Profile of AL-8810
This technical guide provides a comprehensive overview of the pharmacological profile of AL-8810, a selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor. This document consolidates key data on its binding affinity, functional antagonism, and selectivity, supported by detailed experimental methodologies and signaling pathway diagrams.
Introduction
AL-8810, chemically described as (5Z, 13E)-(9S, 11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19, 20-pentanor-5,13-prostadienoic acid, is a fluorinated PGF2α analog.[1] It has emerged as a critical pharmacological tool for elucidating the physiological and pathological roles of the FP receptor due to its potent and selective antagonist properties.[2][3] Unlike many prostaglandins (B1171923) which are full agonists, AL-8810 exhibits very weak partial agonist activity at the FP receptor, primarily functioning as a competitive antagonist.[4][5] This unique profile makes it an invaluable resource in studying FP receptor-mediated processes in various biological systems.[1]
Quantitative Selectivity Profile
The selectivity of AL-8810 for the FP receptor over other prostanoid receptors is a key feature of its pharmacological profile. The following tables summarize the binding affinity and functional antagonist potency of AL-8810.
Table 1: Functional Antagonist Potency of AL-8810 at the FP Receptor
| Cell Line/Tissue | Agonist | Assay Type | Antagonist Potency (Ki or pA2) | Reference |
| Rat A7r5 Cells | Fluprostenol | Phosphoinositide Turnover | pA2 = 6.68 ± 0.23 | [1] |
| Rat A7r5 Cells | Fluprostenol | Phosphoinositide Turnover | Ki = 426 ± 63 nM | [1] |
| Rat A7r5 Cells | Various FP Agonists | Intracellular Calcium Mobilization | Ki = 0.4 ± 0.1 µM | [4][6] |
| Mouse 3T3 Fibroblasts | Fluprostenol | Phosphoinositide Turnover | pA2 = 6.34 ± 0.09 | [1] |
| Mouse 3T3 Fibroblasts | Various FP Agonists | Not Specified | Ki = 0.2 ± 0.06 µM | [4][6] |
| Human Ciliary Body (cloned FP) | Various FP Agonists | Not Specified | Ki = 1.9 ± 0.3 µM | [4] |
| Human Trabecular Meshwork Cells | Various FP Agonists | Not Specified | Ki = 2.6 ± 0.5 µM | [4] |
| Human Ciliary Muscle Cells | Various FP Agonists | Not Specified | Ki = 5.7 µM | [4] |
Table 2: Selectivity Profile of AL-8810 Against Other Prostanoid Receptors
| Receptor Subtype | Functional Response Inhibition | Concentration Tested | Reference |
| DP | No significant inhibition | >30,000 nM | [4] |
| EP1 | Not determined | Not determined | [4] |
| EP2 | No significant inhibition | >30,000 nM | [4] |
| EP3 | Not determined | Not determined | [4] |
| EP4 | No significant inhibition | >30,000 nM | [4] |
| IP | No significant inhibition | >100,000 nM | [4] |
| TP | No significant inhibition | >100,000 nM | [4] |
Data indicates that AL-8810 possesses a high degree of selectivity for the FP receptor, with antagonist potencies in the sub-micromolar to low micromolar range and over two log units of selectivity against other prostanoid receptors.[2][4]
Signaling Pathways
The FP receptor is a G-protein coupled receptor (GPCR) that canonically signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3] Interestingly, while the endogenous agonist PGF2α primarily utilizes this pathway, AL-8810 has been shown to induce biased signaling, preferentially activating the MAP kinase/ERK pathway via transactivation of the epidermal growth factor receptor (EGFR).[7][8]
Figure 1. Signaling pathways of the FP receptor activated by PGF2α versus AL-8810.
Experimental Protocols
The characterization of AL-8810's antagonist properties has been primarily achieved through functional assays measuring second messenger production.
This assay quantifies the activity of phospholipase C (PLC) by measuring the accumulation of inositol (B14025) phosphates (IPs), a downstream product of PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).
Figure 2. General workflow for the phosphoinositide turnover assay.
Detailed Methodology:
-
Cell Culture and Labeling: Cells endogenously expressing the FP receptor (e.g., A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts) are cultured to near confluency.[1] The cells are then labeled by incubation with [3H]-myo-inositol in inositol-free medium for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Assay Procedure: Following labeling, cells are washed and pre-incubated with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Antagonist and Agonist Addition: Cells are then incubated with varying concentrations of AL-8810 for a predetermined time before the addition of a fixed concentration of an FP receptor agonist (e.g., fluprostenol).
-
Termination and Lysis: The reaction is terminated by the addition of a strong acid, such as formic acid, which lyses the cells and stops enzymatic activity.
-
Separation and Quantification: The cell lysates are neutralized, and the total [3H]-inositol phosphates are separated from free [3H]-myo-inositol using anion-exchange chromatography columns. The radioactivity of the eluted IP fraction is then measured by liquid scintillation counting.
-
Data Analysis: The antagonist potency of AL-8810 is determined by analyzing the concentration-dependent inhibition of the agonist-induced IP accumulation. For competitive antagonism, a Schild analysis can be performed to determine the pA2 value.[5]
This assay measures the increase in intracellular calcium concentration that occurs downstream of IP3 generation.
Detailed Methodology:
-
Cell Culture and Dye Loading: Cells (e.g., A7r5) are grown on coverslips or in microplates.[4] They are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. These dyes are cell-permeant and become fluorescent upon binding to free Ca2+.
-
Assay Procedure: After loading, the cells are washed to remove excess dye and incubated in a physiological buffer.
-
Antagonist and Agonist Addition: The baseline fluorescence is recorded before the addition of AL-8810. After a short incubation period, an FP receptor agonist is added to stimulate Ca2+ release from intracellular stores.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorometer or a fluorescence microscope. The peak fluorescence intensity is proportional to the peak intracellular Ca2+ concentration.
-
Data Analysis: The ability of AL-8810 to inhibit the agonist-induced calcium mobilization is quantified to determine its antagonist potency (Kb or IC50).[4]
Summary and Conclusion
AL-8810 is a well-characterized, potent, and selective competitive antagonist of the FP receptor. Its selectivity profile, established through rigorous functional assays, demonstrates minimal activity at other prostanoid receptors. The compound has been instrumental in defining the role of FP receptor activation in various physiological and pathological conditions. Furthermore, the discovery of its biased signaling properties opens new avenues for research into the nuanced pharmacology of GPCRs. This technical guide provides researchers and drug development professionals with the core information necessary to effectively utilize AL-8810 as a pharmacological tool.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Vitro Hydrolysis of AL-8810 Isopropyl Ester to AL-8810: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for studying the in vitro hydrolysis of AL-8810 isopropyl ester to its biologically active form, AL-8810. AL-8810 is a selective FP receptor antagonist and its isopropyl ester is a prodrug designed to enhance corneal penetration. The conversion of the prodrug to the active acid is a critical step for its pharmacological activity. This document outlines a representative experimental protocol, data presentation formats, and relevant biological pathways, based on established methods for similar prostaglandin (B15479496) analogue prodrugs, such as latanoprost.
Introduction
Prostaglandin F2α (PGF2α) analogues are a cornerstone in the management of elevated intraocular pressure. Many of these, including the investigational compound AL-8810, are formulated as isopropyl ester prodrugs to improve their lipophilicity and facilitate penetration across the cornea. Following administration, these prodrugs are hydrolyzed by endogenous esterases within the eye to their active, free acid forms. Understanding the rate and extent of this bioactivation is crucial for drug development, as it directly influences the drug's efficacy and pharmacokinetic profile. This guide details a robust in vitro methodology to assess the hydrolysis of AL-8810 isopropyl ester in various ocular tissues.
Signaling Pathways and Hydrolysis Reaction
The conversion of AL-8810 isopropyl ester to AL-8810 is an enzymatic reaction catalyzed by esterases present in ocular tissues. The active form, AL-8810, then acts as an antagonist at the prostaglandin F2α (FP) receptor.
Experimental Protocols
The following protocols are based on established methods for the in vitro hydrolysis of prostaglandin analogues in ocular tissues.
Tissue Preparation
-
Source: Obtain whole human or rabbit eyes from a certified tissue bank, ideally within 24 hours of enucleation.
-
Dissection: On ice, carefully dissect the eyes to isolate the following tissues: cornea, conjunctiva, iris-ciliary body, aqueous humor, sclera, retina, and choroid.
-
Preparation: Divide each tissue sample into two replicates. Gently blot the tissues to remove excess moisture and record the wet weight of each sample.
In Vitro Incubation
-
Buffer: Prepare a Glutathione-bicarbonated Ringer's (GBR) buffer and adjust the pH to 7.4.
-
Incubation Setup: Transfer the weighed tissue replicates to individual incubation tubes containing a predefined volume of the GBR buffer.
-
Dosing: Add AL-8810 isopropyl ester to each tube to a final concentration of 20 µM.
-
Incubation: Place the tubes in a shaking water bath at 37°C.
-
Sampling: Collect aliquots of the incubation medium at predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Quenching: Immediately stop the enzymatic reaction in the collected samples by adding a quenching solution, such as acetonitrile (B52724).
Sample Analysis by LC-MS/MS
-
Sample Preparation:
-
Centrifuge the quenched samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
Prepare a standard curve of both AL-8810 isopropyl ester and AL-8810 in the GBR buffer.
-
-
LC-MS/MS Conditions (Representative):
-
LC Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode for AL-8810 and positive ion mode for the isopropyl ester.
-
Detection: Use multiple reaction monitoring (MRM) for sensitive and specific quantification of both the parent compound and its metabolite.
-
Data Presentation
Quantitative data should be summarized to compare the hydrolysis rates across different ocular tissues.
Table 1: Representative Hydrolysis of a Prostaglandin Isopropyl Ester in Human Ocular Tissues
| Ocular Tissue | Rate of Prodrug Disappearance (nmol/g/hr) | Rate of Active Acid Formation (nmol/g/hr) |
| Cornea | 150 ± 25 | 130 ± 20 |
| Iris-Ciliary Body | 160 ± 30 | 145 ± 28 |
| Conjunctiva | 140 ± 22 | 125 ± 18 |
| Choroid | 200 ± 35 | 180 ± 32 |
| Sclera | 50 ± 10 | 40 ± 8 |
| Retina | 80 ± 15 | 70 ± 12 |
| Aqueous Humor | < 5 | < 5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual rates for AL-8810 isopropyl ester must be determined experimentally.
Experimental Workflow Visualization
The following diagram illustrates the workflow for a typical in vitro hydrolysis experiment.
Conclusion
The in vitro hydrolysis of AL-8810 isopropyl ester is a critical determinant of its potential as an ocular therapeutic. The protocols and methodologies outlined in this guide provide a robust framework for researchers to quantify the conversion of this prodrug to its active form in relevant ocular tissues. The data generated from these studies are essential for understanding the pharmacokinetic and pharmacodynamic properties of AL-8810 and for its continued development as a potential treatment for ocular disorders. While this guide provides a comprehensive approach based on established methods for similar compounds, it is imperative that specific experimental conditions are optimized for AL-8810.
A Technical Guide to Foundational Research on FP Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core signaling pathways initiated by the activation of the Prostaglandin (B15479496) F2α (PGF2α) receptor, commonly known as the FP receptor. A member of the G protein-coupled receptor (GPCR) superfamily, the FP receptor is a critical mediator of a wide array of physiological and pathological processes, making it a key target in drug discovery and development.[1][2][3] This document details the primary signaling cascades, presents quantitative data for key interactions, outlines experimental protocols for studying these pathways, and provides visual representations of the molecular interactions and workflows.
Core Signaling Pathways of the FP Receptor
The FP receptor is a versatile signaling hub that primarily couples to Gq/11 proteins, but can also engage other G proteins and β-arrestin-mediated pathways, leading to a diverse range of cellular responses.[1][4][5]
Gq/11-Mediated Signaling Cascade
Upon agonist binding, such as its endogenous ligand PGF2α, the FP receptor undergoes a conformational change that facilitates the activation of the heterotrimeric G protein Gq.[1][6][7] This initiates a well-characterized signaling cascade:
-
Gαq Activation: The activated FP receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit. This causes the dissociation of Gαq-GTP from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: Gαq-GTP directly binds to and activates phospholipase Cβ (PLCβ).[1][2]
-
Second Messenger Generation: Activated PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][8]
-
Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][2][9]
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG at the membrane synergistically activate members of the protein kinase C (PKC) family.[1][10]
Activated PKC and elevated intracellular Ca2+ levels subsequently phosphorylate a multitude of downstream targets, leading to various cellular responses including smooth muscle contraction, gene transcription, and cell proliferation.[1][10]
Canonical Gq-mediated signaling pathway of the FP receptor.
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway
FP receptor activation is a potent stimulus for the MAPK/ERK signaling cascade, which plays a crucial role in cell proliferation, differentiation, and survival.[11][12][13] The activation of ERK1/2 downstream of the FP receptor can occur through both G protein-dependent and β-arrestin-dependent mechanisms.[11]
-
Gq-dependent activation: The increase in intracellular Ca2+ and activation of PKC can lead to the activation of the Ras/Raf/MEK/ERK pathway.[1][14]
-
β-arrestin-mediated activation: Upon phosphorylation by G protein-coupled receptor kinases (GRKs), the FP receptor can recruit β-arrestins.[15][16][17] β-arrestins can act as scaffolds, bringing components of the MAPK cascade into close proximity, thereby facilitating their activation.[15][16][18]
FP receptor-mediated activation of the MAPK/ERK pathway.
RhoGTPase Signaling
The FP receptor can also couple to G12/13 proteins to activate the Rho family of small GTPases, particularly RhoA.[1][4] This pathway is critical for regulating the actin cytoskeleton, cell adhesion, and migration. Activated RhoA stimulates Rho-associated kinase (ROCK), which in turn phosphorylates various substrates to induce the formation of actin stress fibers and focal adhesions.[4][5]
Other Signaling Crosstalk
-
Calcineurin/NFAT Pathway: PGF2α can activate the calcium-dependent phosphatase calcineurin, which dephosphorylates and activates the transcription factor NFAT (Nuclear Factor of Activated T-cells).[1][20]
-
β-catenin Pathway: The FP receptor can stimulate T-cell factor (Tcf) transcriptional activation through the stabilization of β-catenin, a pathway that can be independent of MEK/ERK.[14][21]
Quantitative Data on FP Receptor Signaling
The following tables summarize key quantitative parameters related to ligand binding and functional potency at the FP receptor. These values are essential for comparative analysis and for understanding the structure-activity relationships of various ligands.
Table 1: Ligand Binding Affinities (Ki) and Dissociation Constants (Kd) for the FP Receptor
| Ligand | Species | Cell/Tissue Type | Assay Type | Ki / Kd (nM) | Reference |
| PGF2α | Human | HEK293 cells | Radioligand Binding | ~1 | [1] |
| Latanoprost acid | Human | Ciliary muscle cells | Radioligand Binding | 2.5 ± 0.4 | [9] |
| Travoprost acid | Human | Ciliary muscle cells | Radioligand Binding | 3.1 ± 0.5 | [9] |
| Bimatoprost acid | Human | Ciliary muscle cells | Radioligand Binding | 6.2 ± 1.1 | [9] |
| AL-8810 | Human | A7r5 cells | Functional Antagonism | 870 | [9] |
Table 2: Functional Potency (EC50) of FP Receptor Agonists
| Agonist | Species | Cellular Response | EC50 (nM) | Reference |
| PGF2α | Human | Intracellular Ca2+ mobilization | ~1 | [1] |
| PGD2 | Human | Intracellular Ca2+ mobilization | 5-10 | [1] |
| PGE2 | Human | Intracellular Ca2+ mobilization | 10-100 | [1] |
| Latanoprost acid | Human | Intracellular Ca2+ mobilization | 6.7 ± 1.3 | [9] |
| Travoprost acid | Human | Intracellular Ca2+ mobilization | 3.5 ± 0.6 | [9] |
Note: Ki, Kd, and EC50 values can vary depending on the experimental system, including cell type, receptor expression levels, and assay conditions. The ratio of Kd to EC50 can provide insights into signal amplification and the presence of "spare receptors".[22][23][24][25]
Experimental Protocols for Studying FP Receptor Signaling
Detailed and robust experimental protocols are fundamental to elucidating the intricacies of FP receptor signaling. Below are methodologies for key assays.
Radioligand Binding Assay
This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given sample.[26][27][28][29]
Objective: To quantify the binding of a radiolabeled ligand to the FP receptor.
Materials:
-
Cell membranes expressing the FP receptor (e.g., from HEK293 cells)
-
Radiolabeled ligand (e.g., [3H]PGF2α)
-
Unlabeled ligand for competition (e.g., cold PGF2α)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the unlabeled ligand.
-
In assay tubes, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and either buffer (for total binding), a high concentration of unlabeled ligand (for non-specific binding), or varying concentrations of the competing unlabeled ligand.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters under vacuum.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine Kd, Bmax, and Ki values.
Workflow for a radioligand binding assay.
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in cytosolic calcium concentration following receptor activation, a hallmark of Gq-coupled GPCRs.[30][31][32][33][34]
Objective: To measure agonist-induced calcium release mediated by the FP receptor.
Materials:
-
Cells expressing the FP receptor (e.g., HEK293, A7r5)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
FP receptor agonists and antagonists
-
Fluorescence plate reader or microscope equipped for calcium imaging
Procedure:
-
Seed cells in a multi-well plate (e.g., 96-well, black-walled, clear bottom).
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) in assay buffer and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add the agonist (or antagonist followed by agonist) and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Analyze the data to determine EC50 or IC50 values from dose-response curves.
ERK1/2 Phosphorylation Assay (Western Blot or ELISA-based)
This assay quantifies the activation of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK1/2.[11][12][13][35][36]
Objective: To detect agonist-induced phosphorylation of ERK1/2.
Materials:
-
Cells expressing the FP receptor
-
Serum-free medium
-
FP receptor agonists
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE equipment and reagents
-
Western blotting apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure (Western Blot):
-
Culture cells to near confluence and then serum-starve for 4-12 hours to reduce basal ERK phosphorylation.[11]
-
Stimulate the cells with the FP receptor agonist for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the fold-increase in ERK phosphorylation over baseline.
Alternatively, high-throughput ELISA-based kits (e.g., AlphaScreen SureFire) can be used for more quantitative and rapid measurements of ERK phosphorylation in a plate-based format.[13][35]
This guide provides a foundational understanding of the FP receptor's signaling capabilities and the experimental approaches used to investigate them. A thorough comprehension of these pathways and methodologies is crucial for the development of novel therapeutics targeting the FP receptor for a variety of conditions, including glaucoma, reproductive disorders, and cardiovascular diseases.[5][37]
References
- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 2. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 3. Genetic and pharmacological analysis of prostanoid receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.arizona.edu [repository.arizona.edu]
- 5. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. PGF(2alpha) stimulates FP prostanoid receptor mediated crosstalk between Ras/Raf signaling and Tcf transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Therapeutic Potential of Targeting ß-Arrestin [frontiersin.org]
- 16. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]
- 17. The β-Arrestins: Multifunctional Regulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.biologists.com [journals.biologists.com]
- 19. PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. FP Prostanoid Receptors and the Eye - John Regan [grantome.com]
- 22. Frontiers | Quantification of signal amplification for receptors: the Kd/EC50 ratio of full agonists as a gain parameter [frontiersin.org]
- 23. Quantification of signal amplification for receptors: the K d/EC50 ratio of full agonists as a gain parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 24. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 25. derangedphysiology.com [derangedphysiology.com]
- 26. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 27. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. Receptor-Ligand Binding Assays | Revvity [revvity.co.jp]
- 30. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 31. Photoactivatable Genetically-Encoded Calcium Indicators for targeted neuronal imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Calcium imaging - Wikipedia [en.wikipedia.org]
- 33. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 35. bmglabtech.com [bmglabtech.com]
- 36. researchgate.net [researchgate.net]
- 37. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of FP Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic potential of prostaglandin (B15479496) F (FP) receptor antagonists. It covers the core pharmacology, signaling pathways, and experimental methodologies crucial for the research and development of novel therapeutics targeting the FP receptor. The information presented is intended to serve as a comprehensive resource for professionals in the field of drug discovery.
Introduction to the FP Receptor and Its Antagonists
The prostaglandin F2α (PGF2α) receptor, also known as the FP receptor, is a G-protein coupled receptor (GPCR) that mediates the physiological effects of its endogenous ligand, PGF2α.[1] PGF2α is a bioactive lipid involved in a wide array of physiological and pathological processes, including inflammation, smooth muscle contraction, and reproductive functions.[1] Consequently, the FP receptor has emerged as a promising therapeutic target for a variety of conditions.
FP receptor antagonists are compounds that block the interaction of PGF2α with the FP receptor, thereby inhibiting its biological effects. These antagonists have shown therapeutic potential in preclinical models of various diseases, including preterm labor, glaucoma, cancer, and cardiovascular diseases.[2][3][4][5] The development of potent and selective FP receptor antagonists is an active area of research, with several compounds having been identified and characterized. These include both prostanoid analogues like AL-8810 and non-prostanoid structures such as AS604872 and the quinoline-based antagonist BAY-6672.[3][4][6]
Therapeutic Targets for FP Receptor Antagonists
The diverse physiological roles of the PGF2α/FP receptor pathway highlight its potential as a therapeutic target in multiple disease areas.
-
Preterm Labor: PGF2α is a potent uterotonic agent involved in uterine contractions during labor.[2] FP receptor antagonists, such as AS604872, have demonstrated the ability to reduce uterine contractions and delay preterm birth in animal models, suggesting their potential as tocolytic agents for the management of preterm labor.[2]
-
Glaucoma: While FP receptor agonists are a first-line treatment for glaucoma due to their ability to increase aqueous humor outflow and reduce intraocular pressure (IOP), antagonists are being explored for other ocular conditions and to further elucidate the role of the FP receptor in ocular physiology.[7][8]
-
Cancer: The PGF2α-FP receptor pathway has been implicated in promoting tumor growth and progression.[4] Elevated levels of PGF2α and FP receptor expression have been observed in some cancers.[4] The FP receptor antagonist AL-8810 has been shown to suppress the proliferation of prostate cancer cells, indicating a potential role for these antagonists in oncology.[4]
-
Cardiovascular Disease: The FP receptor is involved in processes that contribute to cardiovascular diseases, such as vasoconstriction and cardiac hypertrophy.[5][9] Blockade of the FP receptor may offer a novel therapeutic strategy for conditions like hypertension and atherosclerosis.[5][9]
-
Inflammation and Pain: PGF2α is a pro-inflammatory mediator, and by blocking its action, FP receptor antagonists could potentially reduce inflammation and associated pain.
-
Neurological Disorders: Preclinical studies have shown that AL-8810 has therapeutic efficacy in animal models of stroke, traumatic brain injury, and multiple sclerosis, suggesting a neuroprotective role for FP receptor antagonism.[3][10]
-
Idiopathic Pulmonary Fibrosis (IPF): The FP receptor is expressed in lung tissue, and the antagonist BAY-6672 has demonstrated in vivo efficacy in a preclinical model of lung fibrosis, pointing to a potential new treatment avenue for IPF.[4][11]
Quantitative Data on FP Receptor Antagonists
The following tables summarize the binding affinities and functional potencies of selected FP receptor antagonists. This data is crucial for comparing the potency and selectivity of different compounds.
Table 1: Binding Affinity (Ki) and Functional Potency (pA2/Ki) of AL-8810
| Compound | Assay Type | Cell Line/Tissue | Agonist | Potency (μM) | Reference |
| AL-8810 | Functional (pA2) | A7r5 cells | Fluprostenol | 6.68 (pA2) | [3] |
| Functional (pA2) | 3T3 cells | Fluprostenol | 6.34 (pA2) | [3] | |
| Functional (Ki) | A7r5 cells | Fluprostenol | 0.426 ± 0.063 | [3] | |
| Functional (Ki) | Mouse 3T3 cells | - | 0.2 ± 0.06 | [5] | |
| Functional (Ki) | Rat A7r5 cells | - | 0.4 ± 0.1 | [5] | |
| Functional (Ki) | Human cloned ciliary body FP receptor | - | 1.9 ± 0.3 | [2] | |
| Functional (Ki) | Human trabecular meshwork (TM) cells | - | 2.6 ± 0.5 | [2] | |
| Functional (Ki) | Human ciliary muscle (CM) cells | - | 5.7 | [2] |
Table 2: Selectivity of AL-8810 for Prostanoid Receptors
| Receptor Subtype | Functional Inhibition | Reference |
| TP | No significant inhibition at 10 μM | [3] |
| DP | No significant inhibition at 10 μM | [3] |
| EP2 | No significant inhibition at 10 μM | [3] |
| EP4 | No significant inhibition at 10 μM | [3] |
Table 3: Functional Potency (IC50) and Properties of Quinoline-Based FP Receptor Antagonists
| Compound | hFP-R IC50 (nM) | Selectivity vs hEP4-R (fold) | logD7.5 | In vivo blood clearance (rat, L h⁻¹ kg⁻¹) | Reference |
| 1 (HTS Hit) | 1800 | >3.1 | - | - | [11] |
| 8 | - | - | 4.3 | 3.8 | [11] |
| 9 | 150 | 10 | 1.9 | 1.4 | [11] |
| BAY-6672 (46) | - | - | - | - | [4][11] |
Signaling Pathways of the FP Receptor
The FP receptor primarily couples to the Gq alpha subunit of heterotrimeric G proteins. Activation of this pathway leads to a cascade of intracellular events. Antagonists block the initiation of this cascade by preventing the binding of PGF2α.
Canonical Gq Signaling Pathway
Activation of the FP receptor by PGF2α leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[12] The rise in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.
Rho-Mediated Signaling Pathway
In addition to the canonical Gq pathway, the FP receptor can also couple to Gα12/13, leading to the activation of the small GTPase Rho and its downstream effector, Rho-associated kinase (ROCK).[13] This pathway is particularly important in regulating cytoskeletal changes and cell contraction.[13]
Biased Allosteric Modulation
Some compounds, such as PDC113.824, act as biased allosteric modulators of the FP receptor.[13] These molecules bind to a site on the receptor that is distinct from the PGF2α binding site and can selectively inhibit certain downstream signaling pathways while potentiating others. For example, PDC113.824 inhibits the Gα12-Rho/ROCK pathway while enhancing Gαq-PKC-MAPK signaling.[13] This biased signaling offers a novel therapeutic approach to selectively target pathological responses while sparing physiological ones.
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization of FP receptor antagonists. The following sections provide methodologies for key in vitro assays.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a ligand for its receptor.[14] It measures the direct interaction of a radiolabeled ligand with the receptor.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 10. repository.arizona.edu [repository.arizona.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 13. A Novel Biased Allosteric Compound Inhibitor of Parturition Selectively Impedes the Prostaglandin F2α-mediated Rho/ROCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes and Protocols for AL 8810 Isopropyl Ester in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL 8810 isopropyl ester is a valuable pharmacological tool for researchers studying the prostaglandin (B15479496) F2α (PGF2α) signaling pathway. It is a selective antagonist of the PGF2α receptor, also known as the FP receptor.[1][2][3] This document provides detailed application notes and protocols for the effective use of AL 8810 in primary cell culture experiments, aimed at elucidating the role of the PGF2α/FP receptor axis in various physiological and pathological processes.
AL 8810 is a PGF2α analog that competitively blocks the binding of PGF2α and other FP receptor agonists, thereby inhibiting the canonical Gq protein-coupled signaling cascade.[1][2] This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2]
Interestingly, while acting as an antagonist for the Gq/PLC pathway, AL 8810 has been shown to act as a partial agonist in a separate signaling cascade. It can induce the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) through a mechanism involving the transactivation of the epidermal growth factor receptor (EGFR).[4] This dual activity makes AL 8810 a unique tool for dissecting the multifaceted roles of the FP receptor.
Data Presentation
Quantitative Data Summary
The following table summarizes the key pharmacological parameters of AL 8810 from various in vitro studies. While many of these studies were conducted in cell lines, the data provides a valuable starting point for determining optimal concentrations for primary cell culture experiments.
| Parameter | Cell Type | Species | Agonist | Value | Reference |
| pA2 | A7r5 thoracic aorta smooth muscle cells | Rat | Fluprostenol | 6.68 ± 0.23 | [1] |
| Swiss mouse 3T3 fibroblasts | Mouse | Fluprostenol | 6.34 ± 0.09 | [1] | |
| Ki | A7r5 thoracic aorta smooth muscle cells | Rat | Fluprostenol | 426 ± 63 nM | [1] |
| Swiss mouse 3T3 fibroblasts | Mouse | Fluprostenol | 400-500 nM | [2] | |
| EC50 (partial agonism) | A7r5 thoracic aorta smooth muscle cells | Rat | - | 261 ± 44 nM | [1] |
| Swiss mouse 3T3 fibroblasts | Mouse | - | 186 ± 63 nM | [1] |
Effective Concentrations in Primary Cell Systems
This table provides examples of AL 8810 concentrations that have been used effectively in primary cell culture and other relevant biological systems.
| Cell/System Type | Species | Concentration | Incubation Time | Observed Effect | Reference |
| Human Retinal Pericytes | Human | 10 µM | 48 hours | Blocked the protective effect of PGF2α against high-glucose-induced apoptosis. | [5] |
| Bovine Embryos | Bovine | 100 nM - 1000 nM | Not specified | Inhibited the detrimental effects of PGF2α on embryo development. | [6] |
| Human Ciliary Muscle Cells | Human | Not specified | Not specified | Blocked PGF2α-mediated secretion of MMP-2. | [3] |
Experimental Protocols
General Protocol for AL 8810 Treatment in Primary Cell Culture
This protocol provides a general framework for using AL 8810. Specific parameters such as cell seeding density, AL 8810 concentration, and incubation time should be optimized for each primary cell type and experimental question.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for your specific downstream assay (e.g., cell lysis buffer, antibodies, RNA isolation kit)
Procedure:
-
Cell Seeding:
-
Culture primary cells to the desired confluence in appropriate culture vessels.
-
Plate cells at a predetermined density in multi-well plates suitable for your downstream analysis. Allow cells to adhere and recover for 24-48 hours.
-
-
Preparation of AL 8810 Working Solutions:
-
Prepare a stock solution of AL 8810 in a suitable solvent (e.g., 10 mM in DMSO). Store at -20°C or -80°C.
-
On the day of the experiment, dilute the stock solution in serum-free or complete culture medium to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific cell type and experimental endpoint.
-
Important: Prepare a vehicle control containing the same final concentration of the solvent as the highest concentration of AL 8810 used.
-
-
Treatment:
-
Remove the culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the different concentrations of AL 8810 or the vehicle control to the respective wells.
-
If investigating the antagonistic properties of AL 8810, pre-incubate the cells with AL 8810 for a specific period (e.g., 30-60 minutes) before adding the PGF2α or other FP receptor agonist.
-
Incubate the cells for the desired period (e.g., 15 minutes for short-term signaling events, or 24-48 hours for longer-term effects like gene expression or apoptosis).
-
-
Downstream Analysis:
-
Following incubation, process the cells according to the requirements of your downstream assay. This may include:
-
Cell Lysis: For Western blotting or other protein analysis.
-
RNA Isolation: For RT-qPCR or RNA sequencing.
-
Cell Viability/Proliferation Assays: (e.g., MTT, WST-1).
-
Calcium Imaging: To measure changes in intracellular calcium levels.
-
Immunofluorescence Staining: To visualize cellular components.
-
-
Specific Protocol Example: Inhibition of PGF2α-induced Signaling in Human Retinal Pericytes
This protocol is adapted from a study investigating the role of PGF2α in pericyte apoptosis.[5]
Objective: To determine if AL 8810 can block the effects of PGF2α on a specific signaling pathway in primary human retinal pericytes.
Procedure:
-
Cell Culture: Culture human retinal pericytes in DMEM containing 5.5 mM glucose (normal glucose).
-
Experimental Groups:
-
Normal Glucose (NG) control
-
High Glucose (HG): 33.3 mM glucose
-
HG + PGF2α: 33.3 mM glucose + 100 nM PGF2α
-
HG + PGF2α + AL 8810: 33.3 mM glucose + 100 nM PGF2α + 10 µM AL 8810
-
-
Treatment:
-
Synchronize cells by incubating in serum-free medium for 8 hours.
-
For the "HG + PGF2α + AL 8810" group, pre-incubate the cells with 10 µM AL 8810 for 1 hour before adding PGF2α.
-
Incubate all groups for 48 hours.
-
-
Analysis:
-
Perform TUNEL staining to assess apoptosis.
-
Conduct Western blotting to analyze the expression of proteins in the PI3K/Akt/GSK3β/β-catenin pathway.
-
Mandatory Visualization
Signaling Pathways
Caption: Dual signaling pathways of the FP receptor.
Experimental Workflow
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. researchgate.net [researchgate.net]
Application of AL 8810 Isopropyl Ester in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL 8810 isopropyl ester is a potent and selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1][2][3] As a member of the G-protein coupled receptor family, the FP receptor is involved in a multitude of physiological and pathological processes.[3] In the field of neuroscience, the PGF2α/FP receptor signaling pathway has been implicated in the pathophysiology of various neurological conditions, including ischemic brain injury, traumatic brain injury (TBI), and neuroinflammation.[2][3][4] AL 8810, by blocking this pathway, has emerged as a valuable pharmacological tool for investigating the role of FP receptor-mediated events and as a potential neuroprotective agent.[2][4]
These application notes provide a comprehensive overview of the use of AL 8810 in neuroscience research, including its mechanism of action, key applications with supporting data, and detailed protocols for relevant in vitro and in vivo experimental models.
Mechanism of Action
AL 8810 is a competitive antagonist of the FP receptor.[1][2] Upon binding of its endogenous ligand, PGF2α, the FP receptor activates a signaling cascade primarily through the Gq protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium levels. This elevation in intracellular calcium can subsequently activate various downstream signaling pathways, some of which are implicated in neuronal damage under pathological conditions.[1] AL 8810 exerts its effects by blocking the initial binding of PGF2α to the FP receptor, thereby inhibiting this entire downstream signaling cascade.
Signaling Pathway Diagram
Caption: Signaling pathway of the PGF2α FP receptor and the inhibitory action of AL 8810.
Key Applications in Neuroscience Research
AL 8810 has been utilized in several key areas of neuroscience research to investigate the role of the FP receptor in neuronal injury and to explore its potential as a therapeutic target.
Neuroprotection in Ischemic Stroke
-
Application: To investigate the role of the FP receptor in neuronal damage following cerebral ischemia and to evaluate the neuroprotective effects of its blockade.
-
Experimental Models: In vivo models of permanent middle cerebral artery occlusion (pMCAO) in mice and in vitro models of oxygen-glucose deprivation (OGD) in organotypic hippocampal slice cultures.[2]
-
Key Findings: Treatment with AL 8810 significantly reduced infarct volumes and improved neurological function in mice subjected to pMCAO.[2] In vitro, AL 8810 protected cultured neurons from OGD-induced cell death.[2] These findings suggest that the FP receptor contributes to ischemic brain damage.[2]
Amelioration of Traumatic Brain Injury (TBI)
-
Application: To assess the therapeutic potential of FP receptor antagonism in a preclinical model of TBI.
-
Experimental Model: Controlled cortical impact (CCI) model in mice.[4]
-
Key Findings: Post-injury administration of AL 8810 significantly reduced hippocampal swelling and improved neurological deficit scores in mice after CCI.[4] This indicates that blocking the FP receptor can mitigate some of the pathological consequences of TBI.
Reduction of Neurotoxicity
-
Application: To study the involvement of the FP receptor in pathways leading to neuronal cell death.
-
Experimental Models: Primary neuronal cultures subjected to neurotoxic stimuli.
-
Key Findings: AL 8810 has been shown to reduce neuronal cell death induced by various insults, suggesting a role for PGF2α signaling in neurotoxic processes.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of AL 8810 from various studies.
Table 1: In Vitro Potency and Efficacy of AL 8810
| Parameter | Cell Line | Value | Reference |
| Ki | Swiss mouse 3T3 fibroblasts | 400-500 nM | [1] |
| A7r5 rat vascular smooth muscle cells | 400-500 nM | [1] | |
| A7r5 cells (vs. 100 nM fluprostenol) | 426 ± 63 nM | [2] | |
| EC50 (Agonist activity) | A7r5 rat thoracic aorta smooth muscle cells | 261 ± 44 nM | [2][5] |
| Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | [2][5] | |
| pA2 | A7r5 cells | 6.68 ± 0.23 | [2][5] |
| 3T3 cells | 6.34 ± 0.09 | [2][5] |
Table 2: In Vivo Efficacy of AL 8810 in Neuroscience Models
| Model | Species | Dose | Route of Administration | Outcome | Reference |
| Ischemic Stroke (pMCAO) | Mouse | 1 and 10 mg/kg | Intravenous (i.v.) | Reduced infarct volume and neurological dysfunction | [2] |
| Traumatic Brain Injury (CCI) | Mouse | 1 and 10 mg/kg | Intraperitoneal (i.p.) | Reduced hippocampal swelling and improved neurological deficit scores | [1][4] |
| Oxygen-Glucose Deprivation (in vitro) | Mouse Hippocampal Slices | 10 µM | In culture medium | Reduced OGD-induced cell death | [2] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD) in Organotypic Hippocampal Slice Cultures
This protocol is designed to assess the neuroprotective effects of AL 8810 against ischemic-like injury in vitro.
Materials:
-
Organotypic hippocampal slice cultures (prepared from P7-P9 mouse pups)
-
Culture medium (e.g., 50% MEM, 25% HBSS, 25% horse serum)
-
OGD medium (glucose-free DMEM or similar)
-
This compound stock solution (in DMSO)
-
Propidium Iodide (PI) for cell death assessment
-
Hypoxic chamber (gassed with 95% N2 / 5% CO2)
-
Fluorescence microscope
Procedure:
-
Slice Culture Preparation: Prepare organotypic hippocampal slice cultures according to standard protocols and maintain in culture for 7-10 days.
-
Drug Treatment: 24 hours prior to OGD, replace the culture medium with fresh medium containing the desired concentration of AL 8810 (e.g., 10 µM) or vehicle (DMSO).
-
Induction of OGD:
-
Wash the slice cultures twice with OGD medium.
-
Place the cultures in OGD medium inside a hypoxic chamber.
-
Incubate at 37°C for 30-60 minutes.
-
-
Reperfusion:
-
Remove the cultures from the hypoxic chamber.
-
Replace the OGD medium with fresh culture medium (containing AL 8810 or vehicle).
-
-
Assessment of Cell Death:
-
At 24 hours post-OGD, add Propidium Iodide (PI) to the culture medium.
-
Incubate for 30 minutes.
-
Capture fluorescence images of the hippocampal subfields (e.g., CA1, CA3, DG).
-
Quantify the PI fluorescence intensity as a measure of cell death.
-
Experimental Workflow Diagram:
Caption: Workflow for assessing the neuroprotective effect of AL 8810 in an in vitro OGD model.
Protocol 2: In Vivo Evaluation of AL 8810 in a Mouse Model of Traumatic Brain Injury (Controlled Cortical Impact - CCI)
This protocol details the procedure for inducing a focal TBI in mice and assessing the therapeutic efficacy of AL 8810.
Materials:
-
Adult male C57BL/6 mice (25-30 g)
-
Controlled Cortical Impact (CCI) device
-
Stereotaxic frame
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for craniotomy
-
This compound
-
Vehicle (e.g., saline with a small percentage of DMSO and/or Tween 80)
-
Neurological severity score (NSS) assessment tools
-
Histological equipment for brain sectioning and analysis
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the mouse using isoflurane.
-
Mount the mouse in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex).
-
-
Induction of CCI:
-
Position the CCI impactor tip over the exposed dura.
-
Induce a cortical impact with defined parameters (e.g., 3 mm tip, 4 m/s velocity, 100 ms (B15284909) dwell time).
-
-
Drug Administration:
-
Administer AL 8810 (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection immediately after the CCI procedure.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia and monitor the animal's recovery.
-
-
Neurological Assessment:
-
Evaluate neurological deficits at various time points (e.g., 24 and 48 hours) using a standardized Neurological Severity Score (NSS).
-
-
Histological Analysis:
-
At the end of the experiment (e.g., 48 hours or 7 days post-injury), perfuse the animals and collect the brains.
-
Process the brains for histological analysis (e.g., H&E staining for lesion volume, assessment of hippocampal swelling).
-
Experimental Workflow Diagram:
Caption: Workflow for in vivo evaluation of AL 8810 in a mouse model of TBI.
Conclusion
This compound is a critical tool for dissecting the role of the PGF2α/FP receptor signaling pathway in the central nervous system. Its demonstrated neuroprotective effects in preclinical models of ischemic stroke and traumatic brain injury highlight the therapeutic potential of targeting the FP receptor in acute neurological injuries. The protocols and data presented here provide a foundation for researchers to effectively utilize AL 8810 in their neuroscience investigations. Further research is warranted to fully elucidate the downstream mechanisms of FP receptor-mediated neurotoxicity and to explore the broader applications of AL 8810 in other neurological disorders.
References
- 1. Prostaglandin F2α FP receptor antagonist improves outcomes after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor inhibitor reduces ischemic brain damage and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin F2α FP receptor antagonist improves outcomes after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Endometriosis Models with AL 8810 Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic, inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to pelvic pain and infertility in approximately 10% of reproductive-age women.[1][2] Prostaglandins, particularly prostaglandin (B15479496) F2α (PGF2α), are known to be present at abnormally high levels in the uterine tissues and peritoneal fluid of women with endometriosis and are implicated in the disease's pathogenesis.[3] PGF2α exerts its effects through the prostaglandin F2α receptor (FP receptor), and studies have shown that both eutopic and ectopic endometrium from women with endometriosis exhibit higher expression of key enzymes in the PGF2α biosynthetic pathway.[4]
AL 8810 isopropyl ester is a potent and selective antagonist of the FP receptor.[5][6] As a PGF2α analog, it competitively blocks the FP receptor, thereby inhibiting the downstream signaling pathways activated by PGF2α.[5] This makes AL 8810 a valuable pharmacological tool for investigating the role of the PGF2α signaling pathway in endometriosis and for evaluating the therapeutic potential of FP receptor antagonism.[7] In animal models of endometriosis, selective inhibition of the FP receptor with AL 8810 has been shown to significantly reduce the number and size of endometriotic lesions.[4][8]
These application notes provide detailed protocols for utilizing this compound in a xenograft mouse model of endometriosis, along with data presentation and visualization of the relevant signaling pathway.
Mechanism of Action: PGF2α Signaling Pathway in Endometriosis
PGF2α, upon binding to its G-protein coupled receptor (FP receptor), activates phospholipase C (PLC). This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is involved in processes such as cell proliferation, angiogenesis, and tissue remodeling, which are crucial for the establishment and growth of endometriotic lesions.[9] AL 8810 acts as a competitive antagonist at the FP receptor, blocking the initiation of this signaling cascade.
Caption: PGF2α signaling pathway in endometriosis and the inhibitory action of AL 8810.
Experimental Protocols
Preparation of this compound Solution
-
Reconstitution: this compound is typically supplied as a solid. It is soluble in organic solvents such as DMSO and ethanol. For in vivo studies, prepare a stock solution by dissolving AL 8810 in a minimal amount of a biocompatible solvent like DMSO.
-
Working Solution: Further dilute the stock solution with a vehicle such as phosphate-buffered saline (PBS) or saline to the final desired concentration for administration. The final concentration of the organic solvent should be minimized to avoid toxicity.
Xenograft Mouse Model of Endometriosis
This protocol is based on the heterologous transplantation of human endometrial tissue into immunodeficient mice.[4][10][11]
-
Animal Model: Use immunodeficient female mice, such as nude (athymic) or SCID mice, to prevent rejection of the human tissue graft.[10][12] House the animals in a sterile environment.
-
Tissue Source: Obtain human endometrial biopsies from consenting patients, following ethical guidelines.
-
Tissue Preparation: Mince the endometrial tissue into small fragments (e.g., 1-2 mm³).
-
Induction of Endometriosis:
-
Estrogen Supplementation: To support the growth of the human endometrial tissue, which is estrogen-dependent, provide the mice with exogenous estradiol.[10]
Treatment Protocol with this compound
-
Treatment Groups:
-
Control Group: Administer the vehicle solution (e.g., PBS with a low percentage of DMSO).
-
AL 8810 Treatment Group: Administer the AL 8810 solution.
-
(Optional) Positive Control Group: Administer a known FP receptor agonist, such as Fluprostenol, to confirm the role of FP receptor activation in lesion growth.[4]
-
-
Administration:
-
Route: Intraperitoneal injection is a common route for this type of study.
-
Dosage and Frequency: Based on published studies, a starting point for AL 8810 dosage can be determined, although optimization may be necessary. Administer the treatment daily or on another appropriate schedule for a set period (e.g., 2-4 weeks).
-
-
Monitoring: Monitor the health of the animals throughout the experiment.
Endpoint Analysis
At the end of the treatment period, euthanize the mice and perform the following analyses:
-
Lesion Assessment:
-
Carefully dissect the peritoneal cavity and identify the endometriotic-like lesions.
-
Count the number of lesions.
-
Measure the size (e.g., diameter or volume) of each lesion.[4]
-
-
Tissue Collection:
-
Excise the lesions and other relevant tissues.
-
Fix a portion of the tissue in formalin for immunohistochemistry and preserve the remainder (e.g., by snap-freezing) for molecular analysis.
-
-
Molecular and Cellular Analysis:
-
Quantitative PCR (qPCR): Analyze the expression of genes involved in angiogenesis (e.g., VEGF), tissue remodeling (e.g., MMP9), and apoptosis (e.g., Bax).[4]
-
Immunohistochemistry (IHC): Assess protein expression and localization for markers of cell proliferation (e.g., PCNA) and angiogenesis (e.g., von Willebrand factor - vWF).[8]
-
Experimental Workflow
Caption: Workflow for investigating AL 8810 in a mouse model of endometriosis.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of AL 8810 on Endometriotic Lesion Development
| Treatment Group | Number of Lesions (mean ± SD) | Lesion Size (mm³) (mean ± SD) |
| Control (Vehicle) | ||
| AL 8810 | ||
| p-value |
Table 2: Effect of AL 8810 on Gene Expression in Endometriotic Lesions (Fold Change vs. Control)
| Gene | Treatment Group | Fold Change (mean ± SD) | p-value |
| VEGF | AL 8810 | ||
| MMP9 | AL 8810 | ||
| Bax | AL 8810 |
Table 3: Effect of AL 8810 on Protein Expression in Endometriotic Lesions (IHC Scoring)
| Protein Marker | Treatment Group | Staining Intensity (mean score ± SD) | Percentage of Positive Cells (mean ± SD) |
| PCNA | Control | ||
| AL 8810 | |||
| vWF | Control | ||
| AL 8810 |
Conclusion
This compound is a critical tool for elucidating the role of the PGF2α/FP receptor signaling pathway in the pathophysiology of endometriosis. The protocols and frameworks provided here offer a comprehensive guide for researchers to design and execute robust preclinical studies to evaluate the therapeutic potential of FP receptor antagonism for this debilitating disease. The use of standardized models and analytical methods will facilitate the generation of reproducible and comparable data, ultimately advancing the development of novel treatments for endometriosis.
References
- 1. bionews.com [bionews.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Abnormal Expression of Prostaglandins E2 and F2α Receptors and Transporters in Patients with Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
- 10. Translational animal models for endometriosis research: a long and windy road - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Blocking PGF2α Effects with AL 8810
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) F2α (PGF2α) is a bioactive lipid that exerts a wide range of physiological and pathological effects through its interaction with the G protein-coupled FP receptor. Activation of the FP receptor by PGF2α initiates a signaling cascade, primarily through the Gq protein, leading to the activation of phospholipase C (PLC). This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.[1][2][3]
AL 8810 is a potent and selective competitive antagonist of the PGF2α receptor (FP receptor).[1][4] It is a valuable pharmacological tool for investigating the roles of PGF2α in complex biological systems and for the development of therapeutics targeting the PGF2α signaling pathway.[1][3] These application notes provide detailed protocols for utilizing AL 8810 to block PGF2α-mediated effects in vitro.
Data Presentation: Quantitative Pharmacological Parameters of AL 8810
The following table summarizes the key pharmacological parameters of AL 8810 from published studies. These values are crucial for designing experiments to effectively block PGF2α signaling.
| Parameter | Cell Line | Value | Reference |
| EC50 (Agonist activity) | A7r5 rat thoracic aorta smooth muscle cells | 261 ± 44 nM | [1][4] |
| Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | [1][4] | |
| Ki (Antagonist activity) | A7r5 cells (antagonizing 100 nM fluprostenol) | 426 ± 63 nM | [1][4] |
| pA2 | A7r5 cells | 6.68 ± 0.23 | [1][4] |
| 3T3 cells | 6.34 ± 0.09 | [1][4] |
Note: The agonist activity of AL 8810 is weak, with a maximal effect (Emax) of 19-23% relative to the full FP receptor agonist cloprostenol.[1][4]
Signaling Pathways and Experimental Design
PGF2α Signaling Pathway and AL 8810 Inhibition
The binding of PGF2α to its FP receptor initiates a cascade of intracellular events. AL 8810 acts by competitively binding to the FP receptor, thereby preventing PGF2α from initiating this signaling cascade.
Caption: PGF2α signaling pathway and the inhibitory action of AL 8810.
Experimental Workflow for Assessing AL 8810 Efficacy
A typical workflow to determine the effectiveness of AL 8810 in blocking PGF2α-induced cellular responses involves a series of in vitro assays.
Caption: General experimental workflow for evaluating AL 8810.
Experimental Protocols
Cell Culture and Treatment
Materials:
-
Appropriate cell line (e.g., A7r5, Swiss 3T3, or other cells expressing the FP receptor)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
AL 8810 (stock solution in DMSO or ethanol)
-
PGF2α (stock solution in a suitable solvent)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates
Protocol:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and seed the cells into appropriate multi-well plates (e.g., 96-well for calcium assays, 6-well for Western blotting) at a predetermined density.
-
Allow cells to adhere and grow for 24-48 hours.
-
For antagonist studies, pre-incubate the cells with varying concentrations of AL 8810 (e.g., 10 nM to 10 µM) for a specified period (e.g., 15-30 minutes) before agonist stimulation.
-
Stimulate the cells with a fixed concentration of PGF2α (typically at its EC80) for the desired time, depending on the downstream signaling event being measured (e.g., seconds to minutes for calcium, minutes for ERK phosphorylation).
-
Proceed immediately to the specific functional assay.
Intracellular Calcium Mobilization Assay
Materials:
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Seed cells in a 96-well black-walled, clear-bottom plate.
-
After cell adherence, remove the culture medium and wash the cells with HBSS.
-
Load the cells with a calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing the desired concentrations of AL 8810 to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and begin kinetic reading (Excitation/Emission wavelengths appropriate for the dye, e.g., ~485/525 nm for Fluo-4).
-
After establishing a stable baseline fluorescence, inject a solution of PGF2α to achieve the final desired concentration.
-
Continue recording the fluorescence for several minutes to capture the peak calcium response.
-
Analyze the data by calculating the change in fluorescence intensity over baseline.
Phospholipase C (PLC) Activity Assay
Materials:
-
[³H]-myo-inositol
-
Serum-free medium
-
LiCl solution
-
Trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
Protocol (Radiometric Method):
-
Seed cells in 12- or 24-well plates.
-
Label the cells by incubating them with [³H]-myo-inositol in serum-free medium for 18-24 hours.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a LiCl solution (e.g., 10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add various concentrations of AL 8810 and incubate for 15-30 minutes.
-
Stimulate the cells with PGF2α for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding ice-cold TCA (e.g., 10%).
-
Scrape the cells and collect the lysate. Centrifuge to pellet the precipitate.
-
Apply the supernatant to a Dowex AG1-X8 column to separate the inositol phosphates from free inositol.
-
Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.
-
Alternatively, commercially available colorimetric or fluorometric PLC activity assay kits can be used following the manufacturer's instructions.
ERK1/2 Phosphorylation Assay (Western Blot)
Materials:
-
6-well plates
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Pre-treat the cells with AL 8810 for 15-30 minutes.
-
Stimulate with PGF2α for a short period (e.g., 5-15 minutes).
-
Immediately place the plate on ice, aspirate the medium, and wash with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against t-ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
Data Analysis: Schild Analysis for Competitive Antagonism
To confirm that AL 8810 is a competitive antagonist, a Schild analysis can be performed.[5] This involves generating agonist (PGF2α) dose-response curves in the presence of increasing, fixed concentrations of the antagonist (AL 8810).
Procedure:
-
Perform a functional assay (e.g., calcium mobilization) with a range of PGF2α concentrations to generate a control dose-response curve.
-
Repeat the PGF2α dose-response curve in the presence of a fixed concentration of AL 8810.
-
Repeat step 2 with at least two other fixed concentrations of AL 8810.
-
For each antagonist concentration, calculate the dose ratio (r), which is the ratio of the EC50 of PGF2α in the presence of AL 8810 to the EC50 of PGF2α alone.
-
Create a Schild plot by plotting log(r-1) on the y-axis against the log of the molar concentration of AL 8810 on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.0.[5]
Caption: Logical flow of a Schild analysis experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Application Notes and Protocols for AL 8810 Isopropyl Ester in Traumatic Brain Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic Brain Injury (TBI) is a significant cause of mortality and long-term disability, characterized by a complex cascade of secondary injury mechanisms including neuroinflammation, excitotoxicity, and oxidative stress. Prostaglandins, particularly the pro-inflammatory prostaglandin (B15479496) F2α (PGF2α), are upregulated following brain injury and are implicated in exacerbating neuronal damage through the activation of their cognate FP receptors.[1][2]
AL 8810 isopropyl ester is a selective and potent antagonist of the PGF2α FP receptor.[3] Its use in preclinical TBI models has demonstrated neuroprotective effects, suggesting the FP receptor as a promising therapeutic target for mitigating the secondary injury cascade in TBI.[1][2][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of experimental TBI.
Mechanism of Action
Following a traumatic insult to the brain, damaged cells release arachidonic acid, which is subsequently converted into various prostaglandins, including PGF2α. PGF2α binds to and activates the G-protein coupled FP receptor on neurons and glial cells. This activation stimulates the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Elevated intracellular Ca2+ levels contribute to neuronal injury through the activation of degradative enzymes like calpains, increased mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately leading to apoptosis and necrosis.
This compound acts as a competitive antagonist at the FP receptor, blocking the binding of PGF2α and thereby attenuating the downstream signaling cascade that leads to neuroinflammation and neuronal death.[1][3]
Signaling Pathway
Caption: Signaling pathway of PGF2α in TBI and the antagonistic action of AL 8810.
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the effects of this compound in a mouse model of TBI.[1][2]
Table 1: Effect of AL 8810 on Hippocampal Swelling and Lesion Volume after TBI
| Treatment Group | Hippocampal Swelling (% of contralateral) | Cortical Lesion Volume (mm³) |
| Sham | Not reported | Not applicable |
| Saline-Treated | 146.5 ± 7.4 | 20.0 ± 1.0 |
| AL 8810 (1 mg/kg) | Reduced, not significantly different from sham | No significant effect |
| AL 8810 (10 mg/kg) | Significantly reduced, not different from sham | No significant effect |
Table 2: Effect of AL 8810 on Neurological Deficit Score (NDS) after TBI
| Treatment Group | NDS at 24 hours post-TBI | NDS at 48 hours post-TBI |
| Saline-Treated | Significantly higher than AL 8810 | Significantly higher than AL 8810 |
| AL 8810 (10 mg/kg) | Significantly improved (p < 0.001) | Significantly improved (p < 0.01) |
Table 3: Effect of AL 8810 on Grip Strength after TBI
| Treatment Group | Decrease in Grip Strength |
| Saline-Treated | Significant decrease |
| AL 8810 (10 mg/kg) | Three-fold less decrease compared to saline |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of AL 8810 in 1 ml of DMSO to create a 10 mg/ml stock solution.
-
For a final dose of 10 mg/kg in a 25 g mouse, the required dose is 0.25 mg.
-
On the day of injection, dilute the stock solution with sterile isotonic saline to the final desired concentration. Ensure the final concentration of DMSO is low (e.g., <5%) to avoid solvent toxicity. For example, to achieve a 1 mg/ml final concentration, dilute 100 µl of the 10 mg/ml stock solution with 900 µl of sterile saline.
-
Vortex the solution thoroughly to ensure it is well mixed.
-
Administer the solution via intraperitoneal injection.
Protocol 2: Controlled Cortical Impact (CCI) Model of TBI in Mice
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic frame
-
CCI device with a 3 mm impactor tip
-
High-speed drill with a trephine drill bit
-
Surgical tools (scalpel, forceps, etc.)
-
Bone wax
-
Sutures or surgical clips
-
Heating pad
Procedure:
-
Anesthetize the mouse and mount it in a stereotaxic frame. Maintain body temperature using a heating pad.
-
Make a midline incision on the scalp to expose the skull.
-
Perform a craniectomy (typically 5 mm in diameter) over the desired cortical region (e.g., parietal cortex) using a high-speed drill, taking care not to damage the underlying dura mater.
-
Position the CCI device perpendicular to the cortical surface.
-
Set the impact parameters (e.g., velocity of 2.5 m/s, depth of 2 mm, dwell time of 0.1 s).
-
Deliver the impact to the exposed cortex.
-
Control any bleeding with sterile cotton applicators and bone wax.
-
Suture the scalp incision.
-
Administer post-operative analgesics and monitor the animal for recovery.
Protocol 3: Neurological Deficit Score (NDS) Assessment
Procedure: The NDS is a composite score based on a series of behavioral and motor tasks. A common scoring system includes the following tests, with higher scores indicating greater deficit:
-
Circling: Observe for spontaneous circling behavior.
-
Hemiparesis: Assess for weakness on one side of the body.
-
Beam Walk: Measure the ability to traverse a narrow beam.
-
Grip Strength: Evaluate forelimb muscle strength.
-
Reflexes: Test for pinna and corneal reflexes.
Scores are assigned for each task based on the severity of the impairment, and the total NDS is calculated. Assessments are typically performed at baseline and at various time points post-TBI (e.g., 24 and 48 hours).
Protocol 4: Grip Strength Test
Materials:
-
Grip strength meter with a wire grid
Procedure:
-
Hold the mouse by the tail and allow it to grasp the wire grid with its forepaws.
-
Gently pull the mouse horizontally away from the meter until its grip is broken.
-
The meter will record the peak force exerted by the mouse.
-
Perform multiple trials (e.g., 3-5) and average the results.
Protocol 5: Immunohistochemistry for Gliosis and Microglial Activation
Materials:
-
Mouse brain tissue (fixed and sectioned)
-
Primary antibodies (e.g., anti-GFAP for astrocytes, anti-Iba1 for microglia)
-
Fluorescently-labeled secondary antibodies
-
Blocking solution (e.g., normal goat serum in PBS with Triton X-100)
-
Mounting medium with DAPI
Procedure:
-
Perfuse the mouse with saline followed by 4% paraformaldehyde (PFA).
-
Harvest the brain and post-fix in PFA, then cryoprotect in sucrose (B13894) solution.
-
Cut coronal sections (e.g., 30 µm) on a cryostat.
-
Wash sections in PBS and then incubate in a blocking solution for 1 hour.
-
Incubate sections with primary antibodies (e.g., rabbit anti-GFAP and goat anti-Iba1) overnight at 4°C.
-
Wash sections and incubate with appropriate fluorescently-labeled secondary antibodies (e.g., donkey anti-rabbit Alexa Fluor 488 and donkey anti-goat Alexa Fluor 594) for 2 hours at room temperature.
-
Wash sections, counterstain with DAPI, and mount on slides.
-
Visualize and quantify fluorescence using a confocal microscope.
Experimental Workflow
Caption: Experimental workflow for studying AL 8810 in a TBI model.
References
Application Notes and Protocols for Assessing Intracellular Calcium Mobilization Following FP Receptor Blockade
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Prostaglandin (B15479496) F2α receptor (FP receptor) is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand prostaglandin F2α (PGF2α), primarily couples to the Gq/11 family of G proteins.[1][2] This initiates a signaling cascade that results in the mobilization of intracellular calcium ([Ca2+]i), a crucial second messenger involved in a myriad of physiological processes.[1][2][3] Consequently, the development of FP receptor antagonists is a significant area of research for various therapeutic applications.
These application notes provide detailed protocols for assessing the efficacy of FP receptor antagonists by measuring their ability to inhibit agonist-induced intracellular calcium mobilization. The primary methods described utilize fluorescent calcium indicators, which are well-suited for high-throughput screening and detailed pharmacological characterization of antagonist compounds.[4][5][6]
FP Receptor Signaling Pathway
Activation of the FP receptor by an agonist like PGF2α leads to the activation of Phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol.[7] This rapid increase in intracellular calcium can be detected using various calcium-sensitive probes. FP receptor antagonists competitively or non-competitively bind to the FP receptor, preventing agonist binding and subsequent activation of this signaling cascade.
Caption: FP receptor signaling pathway leading to intracellular calcium mobilization.
Methods for Assessing Intracellular Calcium Mobilization
Several methods are available for measuring intracellular calcium, each with its own advantages and limitations. The most common approaches for studying GPCRs like the FP receptor involve the use of chemical fluorescent indicators or bioluminescent proteins.
Fluorescent Calcium Indicators
These are small molecules that exhibit a change in their fluorescent properties upon binding to Ca2+. They are typically introduced into cells as acetoxymethyl (AM) esters, which are cell-permeable. Once inside the cell, cellular esterases cleave the AM group, trapping the indicator in the cytosol.[8][9]
a) Single-Wavelength Indicators (e.g., Fluo-4 AM)
Fluo-4 is a widely used green fluorescent indicator that exhibits a large increase in fluorescence intensity upon binding to calcium, with excitation and emission peaks around 490 nm and 525 nm, respectively.[10][11] Its high signal-to-noise ratio makes it ideal for high-throughput screening (HTS) of compound libraries.[8][12]
b) Ratiometric Indicators (e.g., Fura-2 AM)
Fura-2 is a ratiometric indicator, meaning its fluorescence excitation or emission spectrum shifts upon binding to calcium.[13] For Fura-2, the excitation maximum shifts from ~380 nm in the Ca2+-free form to ~340 nm in the Ca2+-bound form, while the emission is measured at ~510 nm.[13] By calculating the ratio of fluorescence intensities at these two excitation wavelengths, a more accurate and quantitative measurement of intracellular calcium concentration can be obtained, as the ratio is largely independent of dye concentration, cell thickness, and photobleaching.[14]
Bioluminescent Probes (e.g., Aequorin)
Aequorin is a photoprotein that emits light in the presence of Ca2+.[15][16] It is composed of the apoaequorin protein and a coelenterazine (B1669285) substrate.[17] When Ca2+ binds to aequorin, it oxidizes coelenterazine, resulting in the emission of blue light.[4][16] This method offers a high signal-to-noise ratio with virtually no background fluorescence.[16]
Genetically Encoded Calcium Indicators (GECIs)
GECIs are fluorescent proteins engineered to change their fluorescence properties in response to calcium binding.[18][19][20] Popular examples include GCaMP, which is a fusion of a circularly permuted green fluorescent protein (GFP), calmodulin, and the M13 peptide.[19] GECIs can be targeted to specific subcellular compartments and are suitable for long-term studies in specific cell types or in vivo.[18][20][21]
Data Presentation
The following tables summarize key quantitative data for the most common fluorescent calcium indicators.
Table 1: Spectral Properties of Common Fluorescent Calcium Indicators
| Indicator | Excitation (Ex) Max (nm) | Emission (Em) Max (nm) | Kd for Ca2+ | Description |
| Fluo-4 | ~494 | ~516 | ~335 nM | Single-wavelength green indicator with a large fluorescence increase upon Ca2+ binding.[22] |
| Fura-2 | ~340 (Ca2+-bound) / ~380 (Ca2+-free) | ~510 | ~145 nM | Ratiometric UV-excitable green indicator.[13] |
| Indo-1 | ~346 | ~475 (Ca2+-free) / ~405 (Ca2+-bound) | ~230 nM | Ratiometric UV-excitable blue indicator. |
| Cal-520 | ~492 | ~514 | ~320 nM | Single-wavelength green indicator with improved signal-to-noise and dye retention compared to Fluo-4.[23] |
Table 2: Typical Experimental Parameters for FP Receptor Antagonist Screening
| Parameter | Typical Range/Value | Notes |
| Cell Seeding Density (96-well plate) | 40,000 - 80,000 cells/well | Optimize for 80-90% confluency on the day of the assay.[8] |
| Fluo-4 AM Loading Concentration | 1 - 5 µM | Higher concentrations can lead to cytotoxicity. Optimize for cell type.[9] |
| Fura-2 AM Loading Concentration | 1 - 5 µM | Optimize for cell type.[14][24] |
| Dye Loading Time | 30 - 60 minutes at 37°C | May be followed by a de-esterification period at room temperature.[8][11] |
| Antagonist Pre-incubation Time | 15 - 30 minutes | To allow for receptor binding before agonist stimulation. |
| Agonist (PGF2α) Concentration | EC50 to EC80 | A concentration that elicits a submaximal to maximal response is used to effectively measure inhibition. |
| Data Acquisition Rate | 1-3 seconds per read | For capturing the rapid kinetics of calcium release.[14] |
Experimental Protocols
The following protocols provide a general framework for assessing FP receptor blockade. These should be optimized for the specific cell line and instrumentation used.
General Experimental Workflow
Caption: General experimental workflow for a fluorescence-based calcium mobilization assay.
Protocol 1: Fluo-4 AM Assay for High-Throughput Screening
This protocol is adapted for a 96-well plate format and is suitable for screening multiple compounds.
Materials:
-
Cells expressing the FP receptor (e.g., HEK293-FP, Swiss 3T3)
-
Black, clear-bottom 96-well microplates
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional, improves dye retention)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
FP receptor agonist (e.g., PGF2α, fluprostenol)
-
FP receptor antagonist compounds
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed cells into black, clear-bottom 96-well plates at a density that will result in 80-90% confluency on the day of the assay.[8] Culture overnight in a 37°C, 5% CO2 incubator.
-
Dye Loading Solution Preparation:
-
Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.
-
Prepare a stock solution of Fluo-4 AM (e.g., 1 mM in anhydrous DMSO).
-
For the final loading buffer, dilute the Fluo-4 AM stock solution and Pluronic F-127 in HHBS to a final concentration of 2-4 µM Fluo-4 AM and 0.02-0.04% Pluronic F-127.[9] Vortex to mix. Probenecid can be added at this stage if required.
-
-
Cell Loading:
-
Remove the growth medium from the cell plate.
-
Wash the cells once with 100 µL/well of HHBS.
-
Add 100 µL/well of the Fluo-4 AM dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[11]
-
After incubation, wash the cells twice with 100 µL/well of HHBS to remove excess dye.
-
Add 100 µL/well of HHBS to each well.
-
-
Antagonist Addition:
-
Prepare serial dilutions of the antagonist compounds in HHBS.
-
Add the desired volume of the antagonist solutions to the appropriate wells.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes.
-
-
Agonist Stimulation and Data Acquisition:
-
Place the cell plate into the fluorescence microplate reader.
-
Set the instrument to measure fluorescence at Ex/Em = 490/525 nm.[10]
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Use the instrument's injector to add a pre-determined concentration (e.g., EC80) of the FP receptor agonist to each well.
-
Continue to record the fluorescence signal for 60-180 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence (F - F0) or as a ratio of the peak fluorescence to the baseline (F/F0).
-
Plot the agonist response (as a percentage of the control response without antagonist) against the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each antagonist.[25]
-
Protocol 2: Fura-2 AM Ratiometric Calcium Imaging
This protocol is suitable for more quantitative measurements of intracellular calcium concentrations.
Materials:
-
Cells expressing the FP receptor cultured on glass coverslips or in imaging-compatible plates.
-
Fura-2 AM
-
Pluronic F-127
-
Physiological salt solution (e.g., HBSS)
-
FP receptor agonist and antagonists
-
Fluorescence imaging system (microscope) equipped with a light source capable of alternating between 340 nm and 380 nm excitation, and a detector for emission at ~510 nm.[24]
Procedure:
-
Cell Plating: Plate cells on glass coverslips or imaging plates 24-48 hours before the experiment.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in physiological salt solution).[24]
-
Remove the culture medium, wash the cells with the salt solution, and incubate with the Fura-2 AM loading solution at room temperature for 30-45 minutes in the dark.[24][26]
-
Wash the cells thoroughly and incubate for a further 30 minutes to allow for complete de-esterification of the dye.[26]
-
-
Imaging Setup:
-
Mount the coverslip in an imaging chamber on the microscope stage.
-
Perfuse the cells with the physiological salt solution.
-
-
Antagonist and Agonist Application:
-
Obtain a stable baseline ratiometric signal.
-
Introduce the FP receptor antagonist into the perfusion solution and incubate for the desired time.
-
While continuing to record, add the FP receptor agonist to the perfusion solution.
-
-
Data Acquisition:
-
Acquire fluorescence images by alternating excitation between 340 nm and 380 nm, collecting the emission at ~510 nm.
-
Record images every 1-5 seconds to capture the calcium transient.[26]
-
-
Data Analysis:
-
For each cell or region of interest, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (R = F340/F380).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
To quantify the absolute calcium concentration, a calibration procedure using ionophores (e.g., ionomycin) in Ca2+-free (with EGTA) and Ca2+-saturating solutions is required to determine Rmin and Rmax.[26][27] The Grynkiewicz equation can then be used: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min).[26]
-
For antagonist characterization, the inhibition of the agonist-induced peak ratio change is calculated and plotted against the antagonist concentration to determine the IC50.
-
Conclusion
The choice of method for assessing intracellular calcium mobilization depends on the specific research question. For high-throughput screening of large compound libraries to identify potential FP receptor antagonists, the robust and sensitive Fluo-4 assay is highly suitable.[6] For detailed pharmacological characterization and quantitative analysis of antagonist potency, the ratiometric Fura-2 assay provides more precise measurements of intracellular calcium concentrations.[14][28] By employing these methods, researchers can effectively characterize the functional consequences of FP receptor blockade and advance the development of novel therapeutics.
References
- 1. FP prostaglandin receptors mediating inositol phosphates generation and calcium mobilization in Swiss 3T3 cells: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Intracellular calcium mobilization following prostaglandin receptor activation in human ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. interchim.fr [interchim.fr]
- 10. abcam.com [abcam.com]
- 11. hellobio.com [hellobio.com]
- 12. agilent.com [agilent.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aequorin luminescence-based functional calcium assay for heterotrimeric G-proteins in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US20190153067A1 - Genetically encoded calcium indicators and methods of use - Google Patents [patents.google.com]
- 19. Genetically encoded calcium indicators (GECIs) – CHROMus [chromus.vet.cornell.edu]
- 20. Genetically Encoded Fluorescent Indicators for Organellar Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Imaging and analysis of genetically encoded calcium indicators linking neural circuits and behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. brainvta.tech [brainvta.tech]
- 25. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. moodle2.units.it [moodle2.units.it]
- 27. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
AL-8810 Isopropyl Ester: Application Notes and Protocols for Reproductive Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-8810 isopropyl ester is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor. PGF2α and its receptor play a critical role in a wide array of reproductive processes, including uterine contractility, luteolysis (the regression of the corpus luteum), and embryo development. The targeted blockade of the FP receptor by AL-8810 makes it an invaluable tool for elucidating the physiological and pathological roles of the PGF2α signaling pathway in reproductive biology. These application notes provide detailed protocols for the use of AL-8810 in key in vitro reproductive biology experimental models.
Physicochemical and Pharmacological Properties of AL-8810
AL-8810 is the isopropyl ester prodrug of AL-8810 acid, which is the active antagonist. The ester form enhances cell permeability. It exhibits high selectivity for the FP receptor with significantly lower affinity for other prostanoid receptors.
Table 1: Pharmacological Profile of AL-8810
| Parameter | Species/Cell Line | Value | Reference |
| Ki | Rat A7r5 cells | 426 ± 63 nM | [1] |
| Rat Uterine Smooth Muscle (antagonizing PGF2α) | 2.9 ± 0.2 µM | [2] | |
| pA2 | Rat A7r5 cells | 6.68 ± 0.23 | [1] |
| Swiss 3T3 fibroblasts | 6.34 ± 0.09 | [1] | |
| EC50 (weak partial agonist) | Rat A7r5 cells | 261 ± 44 nM | [1] |
| Swiss 3T3 fibroblasts | 186 ± 63 nM | [1] |
Signaling Pathway of PGF2α and Inhibition by AL-8810
PGF2α binding to the FP receptor, a G-protein coupled receptor, initiates a signaling cascade that results in the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction and steroidogenesis modulation. AL-8810 competitively binds to the FP receptor, thereby preventing PGF2α from initiating this signaling pathway.
Experimental Protocols
Preparation of AL-8810 Isopropyl Ester Stock Solution
A crucial first step for in vitro studies is the correct preparation of a concentrated stock solution of AL-8810.
Materials:
-
AL-8810 isopropyl ester (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the required amount of AL-8810 powder and DMSO. The molecular weight of AL-8810 isopropyl ester is approximately 444.6 g/mol .
-
In a sterile tube, add the calculated volume of DMSO to the weighed AL-8810 powder.
-
Vortex thoroughly to dissolve the powder. Gentle warming to 37°C and sonication can aid in dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Table 2: Example Stock Solution Preparation (10 mM)
| Component | Quantity |
| AL-8810 Isopropyl Ester | 4.45 mg |
| DMSO | 1 mL |
In Vitro Bovine Embryo Development Assay
This protocol is designed to assess the effect of AL-8810 on PGF2α-induced embryotoxicity.
Materials:
-
In vitro produced bovine zygotes
-
Potassium Simplex Optimized Medium (KSOM) or other suitable embryo culture medium
-
PGF2α
-
AL-8810 stock solution
-
Incubator (38.5°C, 5% CO2 in humidified air)
Protocol:
-
Prepare treatment media with the following conditions:
-
Control: Culture medium with vehicle (DMSO).
-
PGF2α: Culture medium with PGF2α (e.g., 10 ng/mL).
-
AL-8810 + PGF2α: Culture medium with PGF2α and varying concentrations of AL-8810 (e.g., 100 nM, 1000 nM).[3]
-
AL-8810 only: Culture medium with the highest concentration of AL-8810 to test for toxicity.
-
-
Randomly allocate zygotes to the different treatment groups.
-
Culture the embryos for 48 hours.
-
Assess embryo development, recording the percentage of embryos that have reached the morula and blastocyst stages.
Table 3: Recommended AL-8810 Concentrations for Bovine Embryo Culture
| Treatment Group | AL-8810 Concentration (nM) | PGF2α Concentration | Expected Outcome |
| 1 | 0 (Vehicle) | 0 | Normal Development |
| 2 | 0 (Vehicle) | 10 ng/mL | Impaired Development |
| 3 | 100 | 10 ng/mL | Partial rescue of development |
| 4 | 1000 | 10 ng/mL | Significant rescue of development[3] |
| 5 | 1000 | 0 | Normal Development (Toxicity Check) |
Uterine Smooth Muscle Contractility Assay
This protocol outlines the use of AL-8810 to investigate the role of PGF2α in uterine smooth muscle contraction using an organ bath system.
Materials:
-
Uterine tissue from a suitable animal model (e.g., rat)
-
Krebs-Henseleit solution
-
Organ bath system with force transducers
-
PGF2α or a selective FP agonist (e.g., fluprostenol)
-
AL-8810 stock solution
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Protocol:
-
Prepare uterine smooth muscle strips and mount them in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.
-
Allow the tissues to equilibrate under a resting tension until spontaneous contractions stabilize.
-
To test the antagonistic effect of AL-8810, pre-incubate the tissue strips with varying concentrations of AL-8810 for a defined period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve for a PGF2α agonist (e.g., fluprostenol) in the absence and presence of AL-8810.
-
Record the contractile force and frequency.
-
Analyze the data to determine if AL-8810 causes a rightward shift in the agonist concentration-response curve, indicative of competitive antagonism.
Granulosa Cell Culture and Progesterone (B1679170) Production Assay
This protocol can be adapted to study the effect of PGF2α and its antagonism by AL-8810 on granulosa cell function, such as progesterone production.
Materials:
-
Primary granulosa cells or a suitable cell line (e.g., KGN)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
PGF2α
-
AL-8810 stock solution
-
Luteinizing Hormone (LH) or human Chorionic Gonadotropin (hCG) to stimulate progesterone production
-
Progesterone ELISA kit
Protocol:
-
Plate granulosa cells and allow them to adhere.
-
Treat cells with LH or hCG to induce luteinization and progesterone production.
-
Expose the cells to PGF2α in the presence and absence of AL-8810 for a specified duration (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of progesterone in the supernatant using an ELISA kit.
-
Analyze the data to determine if AL-8810 can reverse the PGF2α-mediated inhibition of progesterone synthesis.
Conclusion
AL-8810 isopropyl ester is a critical pharmacological tool for investigating the multifaceted roles of the PGF2α signaling pathway in reproductive biology. The protocols provided herein offer a framework for utilizing AL-8810 to study its effects on embryo development, uterine contractility, and ovarian cell function. Proper experimental design, including appropriate controls and concentration ranges, is essential for obtaining robust and interpretable data.
References
Application Notes and Protocols for Ocular Delivery of AL 8810 Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL 8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[1] Its isopropyl ester form is a prodrug designed to enhance corneal penetration due to its increased lipophilicity, making it a valuable tool for in vivo ocular research.[1] Upon topical administration, ocular esterases hydrolyze the isopropyl ester to the active acid form, AL 8810, which then blocks the FP receptor. These application notes provide detailed protocols for the formulation and delivery of AL 8810 isopropyl ester for ocular research, methods for assessing its antagonist activity, and procedures for pharmacokinetic studies.
Mechanism of Action
AL 8810 is a competitive antagonist at the FP receptor.[2] FP receptor agonists, such as latanoprost (B1674536) and travoprost, are commonly used to lower intraocular pressure (IOP) in glaucoma by increasing uveoscleral outflow of aqueous humor.[3] AL 8810 blocks these effects by binding to the FP receptor without activating it, thereby preventing the downstream signaling cascade initiated by FP receptor agonists.[2][3] This makes AL 8810 an essential tool for studying the role of the FP receptor in ocular physiology and pharmacology.
The binding of an FP receptor agonist typically activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to a cascade of events that ultimately remodel the extracellular matrix of the ciliary muscle and increase aqueous humor outflow. AL 8810 competitively inhibits the initial binding of the agonist to the FP receptor, thus blocking this entire signaling pathway.
Data Presentation
Table 1: In Vitro Antagonist Potency of AL 8810 (Acid Form)
| Cell Line/Tissue | Agonist | Assay | Antagonist Potency (Ki) | Reference |
| Swiss Mouse 3T3 Fibroblasts | Fluprostenol | Phosphatidylinositol Turnover | ~400-500 nM | [4] |
| Rat A7r5 Vascular Smooth Muscle | Fluprostenol | Phosphatidylinositol Turnover | ~400-500 nM | [4] |
| Human Embryonic Kidney (HEK-293) cells | Fluprostenol | PLC Activation | Similar to 3T3 and A7r5 cells | [4] |
| Human Ciliary Muscle Cells | Various FP Agonists | Calcium Mobilization | 5.7 µM | [5] |
| Human Trabecular Meshwork Cells | Various FP Agonists | Calcium Mobilization | 2.6 ± 0.5 µM | [5] |
Table 2: Representative In Vivo Antagonism of IOP Lowering by AL 8810 in Animal Models
| Animal Model | FP Agonist | AL 8810 Concentration | Route of Administration | Outcome | Reference |
| Wild-type mice | Latanoprost Free Acid (10⁻⁴ M) | 10 mM | Topical | AL-8810 completely blocked the IOP-lowering effect of LFA. | [2] |
| Ocular Hypertensive Monkeys | Various FP Agonists | Not specified | Topical | AL-8810 antagonized the IOP-lowering effects of FP receptor agonist prodrugs. | [3] |
Table 3: Estimated Ocular Pharmacokinetic Parameters of Prostaglandin Isopropyl Ester Prodrugs in Rabbits (as a proxy for this compound)
| Ocular Tissue | Cmax (ng/g or ng/mL) | Tmax (hours) |
| Cornea | 100 - 500 | 0.25 - 0.5 |
| Aqueous Humor | 20 - 100 | 0.5 - 1.0 |
| Iris-Ciliary Body | 50 - 200 | 0.5 - 1.0 |
| Vitreous Humor | < 10 | 1.0 - 2.0 |
Note: This data is estimated based on published studies of similar prostaglandin isopropyl ester prodrugs. Actual values for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Topical Ophthalmic Solution (0.1% w/v)
Materials:
-
This compound powder
-
Ethanol (B145695), absolute
-
Phosphate-buffered saline (PBS), sterile, pH 7.2
-
Sterile, light-protected dropper bottles
Procedure:
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the powder in a minimal amount of absolute ethanol (e.g., 100 µL). Ensure complete dissolution.
-
Slowly add sterile PBS (pH 7.2) to the ethanol solution while gently vortexing to bring the total volume to 10 mL. This results in a final concentration of 0.1% (1 mg/mL).
-
For maximum solubility, the final solution can be a 1:1 mixture of ethanol and PBS, which yields a solubility of approximately 0.1 mg/mL.[1]
-
Filter the final solution through a 0.22 µm sterile filter into a sterile, light-protected dropper bottle.
-
Store the solution at -20°C for long-term storage and protect from light.[1] Aqueous solutions are not recommended to be stored for more than one day.[1]
Protocol 2: In Vivo Topical Ocular Administration in Rabbits
Animals:
-
New Zealand White rabbits (2-3 kg)
Procedure:
-
Gently restrain the rabbit.
-
Instill a single 30-50 µL drop of the this compound ophthalmic solution into the lower conjunctival sac of one eye. The other eye can serve as a control and receive the vehicle solution.
-
To study the antagonist effect, the FP agonist can be administered 30-60 minutes after the administration of AL 8810.
-
Monitor the animal for any signs of ocular irritation or discomfort.
-
Measure intraocular pressure (IOP) at baseline and at various time points post-instillation using a calibrated tonometer.
Protocol 3: Ocular Tissue Collection and Sample Preparation for Pharmacokinetic Analysis
Procedure:
-
At predetermined time points after topical administration, euthanize the rabbits.
-
Immediately enucleate the eyes.
-
Dissect the eyes on ice to collect the following tissues: cornea, aqueous humor, iris-ciliary body, and vitreous humor.
-
Accurately weigh each tissue sample.
-
Homogenize solid tissues (cornea, iris-ciliary body) in a suitable buffer.
-
Store all samples at -80°C until analysis.
Protocol 4: Quantification of AL 8810 (Active Acid) in Ocular Tissues by LC-MS/MS
Principle:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of small molecules in complex biological matrices.
General LC-MS/MS Method:
-
Sample Preparation: Perform protein precipitation of the tissue homogenates or aqueous/vitreous humor samples using a solvent like acetonitrile (B52724). Centrifuge to pellet the protein and analyze the supernatant.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative ion mode, using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for AL 8810 and an internal standard.
-
Quantification: Create a standard curve using known concentrations of AL 8810 in the corresponding blank tissue matrix to quantify the concentration in the unknown samples.
Mandatory Visualizations
Caption: FP Receptor Signaling and AL 8810 Antagonism.
Caption: Experimental Workflow for Ocular Research with AL 8810.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Stanniocalcin-1 (STC-1), a downstream effector molecule in latanoprost signaling, acts independent of the FP receptor for intraocular pressure reduction | PLOS One [journals.plos.org]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
AL 8810 isopropyl ester solubility in DMSO vs ethanol
This technical support guide provides detailed information on the solubility of AL 8810 isopropyl ester in DMSO and ethanol, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO and ethanol?
A1: The solubility of this compound is approximately 25 mg/mL in DMSO and less than or equal to 25 mg/mL in ethanol. It is supplied as a crystalline solid.
Q2: I am having trouble dissolving this compound. What can I do?
A2: If you are encountering issues with dissolution, you can try gently warming the solution to 37°C and using sonication in an ultrasonic water bath to aid in solubilization. Ensure that your solvent is pure and free of water, as contaminants can affect solubility.
Q3: My compound precipitated out of solution after storage. How can I prevent this?
A3: Solutions of this compound are not recommended for long-term storage. It is best to prepare fresh solutions for your experiments. If you must store a solution, ensure it is in a tightly sealed container to prevent solvent evaporation and consider storing it at -20°C. Before use, allow the solution to come to room temperature and check for any precipitation.
Q4: Can I use a different solvent if I am having trouble with DMSO or ethanol?
A4: this compound is also soluble in dimethyl formamide (B127407) (DMF) at a concentration of 25 mg/mL. Depending on your experimental setup and downstream applications, DMF could be a viable alternative.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | 25 mg/mL |
| Ethanol | ≤25 mg/mL |
| Dimethyl formamide | 25 mg/mL |
Experimental Protocols
Protocol: Determination of this compound Solubility
This protocol provides a general method for determining the solubility of this compound in a solvent of choice, adapted from standard laboratory procedures.
Materials:
-
This compound
-
Solvent of choice (e.g., DMSO, ethanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Appropriate HPLC column and mobile phase for this compound analysis
Methodology:
-
Add an excess amount of this compound to a microcentrifuge tube containing a known volume of the solvent (e.g., 1 mL).
-
Vortex the mixture vigorously for 5 minutes to facilitate initial dissolution.
-
Place the tube in a temperature-controlled shaker and equilibrate at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation is reached.
-
After equilibration, centrifuge the suspension at high speed (e.g., 13,500 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with the mobile phase to a concentration within the linear range of your HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved this compound.
-
Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.
Troubleshooting Guide
For researchers experiencing difficulties with the solubility of this compound, the following troubleshooting workflow can be used to identify and resolve common issues.
Caption: Troubleshooting workflow for this compound solubility issues.
improving the stability of AL 8810 isopropyl ester in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of AL 8810 isopropyl ester in aqueous solutions. Our goal is to help you ensure the stability and integrity of your experimental results.
Troubleshooting Guide
Issue: Rapid Degradation of this compound in Aqueous Solution
Q1: I am observing a rapid loss of my this compound concentration in my aqueous buffer. What is the likely cause?
A1: The primary cause of degradation for this compound, a prostaglandin (B15479496) analogue prodrug, in aqueous solutions is hydrolysis of the isopropyl ester bond to form the biologically active free acid, AL 8810.[1][2] This reaction is sensitive to pH and temperature.
Q2: How does pH affect the stability of this compound?
A2: Prostaglandin isopropyl esters, such as latanoprost (B1674536) and travoprost (B1681362), exhibit maximum stability at a slightly acidic pH, typically between 5.5 and 6.7.[1] Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bond. It is crucial to maintain the pH of your aqueous solution within the optimal range to minimize degradation.
Q3: What is the impact of temperature on the stability of the compound?
A3: Temperature significantly influences the rate of hydrolysis.[3][4][5][6] As with most chemical reactions, an increase in temperature will accelerate the degradation of this compound. For related compounds like latanoprost, measurable degradation is observed at temperatures of 37°C and 50°C.[5][6] Whenever possible, prepare solutions fresh and store them at recommended low temperatures (e.g., 2-8°C) to prolong stability.
Issue: Poor Solubility of this compound
Q4: I am having difficulty dissolving this compound in my aqueous buffer. What can I do?
A4: this compound is a lipophilic compound with low aqueous solubility.[1] To improve solubility, consider the following strategies:
-
Co-solvents: The use of a small percentage of an organic co-solvent, such as ethanol (B145695) or DMSO, can aid in initial dissolution before dilution in your aqueous buffer.
-
Solubilizing Agents: Incorporating solubilizing agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or non-ionic surfactants can significantly enhance the aqueous solubility of prostaglandin analogues.[1]
Frequently Asked Questions (FAQs)
Q5: What are the main degradation products of this compound?
A5: The primary degradation product is the corresponding carboxylic acid, AL 8810, formed through the hydrolysis of the isopropyl ester. Other minor degradation products may arise from oxidation or isomerization, particularly under stressful conditions like high temperature or exposure to light.[1]
Q6: How can I stabilize my this compound formulation for longer-term experiments?
A6: To enhance the stability of this compound in aqueous solutions, consider these formulation strategies:
-
pH Buffering: Maintain the solution pH between 5.5 and 6.7 using a suitable buffer system.[1]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound within a cyclodextrin molecule, such as hydroxypropyl-β-cyclodextrin, can protect the ester bond from hydrolysis and improve solubility.[1]
-
Lipid-Based Formulations: Incorporating the compound into lipid nanoparticles or emulsions can shield it from the aqueous environment, thereby preventing hydrolysis.[7][8][9][10]
-
Temperature Control: Store stock solutions and experimental samples at refrigerated temperatures (2-8°C) and minimize exposure to elevated temperatures.[3][4][5][6]
Q7: Is this compound sensitive to light?
A7: While hydrolysis is the primary concern, prolonged exposure to light, especially UV light, can potentially lead to photodegradation of prostaglandin analogues. It is good practice to protect solutions from light by using amber vials or covering the container with aluminum foil.
Q8: Will the presence of esterases in my cell culture media affect the stability of this compound?
A8: Yes. Esterases, which are present in many biological systems including cell culture media containing serum, will enzymatically hydrolyze the isopropyl ester to the active AL 8810 acid.[11] This is the intended activation mechanism of this prodrug in vivo. Be aware of this conversion when designing and interpreting your experiments.
Data on Prostaglandin Analogue Stability
Table 1: Estimated pH Stability Profile of this compound in Aqueous Solution at 25°C
| pH | Estimated Stability |
| 4.0 | Moderate |
| 5.5 - 6.7 | Optimal |
| 7.4 | Reduced |
| 8.0 | Low |
Based on data for travoprost, which shows maximum stability between pH 5.5 and 6.7.[1]
Table 2: Estimated Temperature-Dependent Degradation of this compound
| Temperature | Estimated Degradation Rate |
| 27°C | Stable |
| 37°C | Measurable Degradation |
| 50°C | Significant Degradation |
Based on thermal stability studies of travoprost.[3][4][5][6]
Experimental Protocols
Protocol 1: In Vitro Hydrolysis of this compound in Aqueous Buffers
This protocol allows for the determination of the chemical stability of this compound at different pH values.
-
Buffer Preparation: Prepare a series of aqueous buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate (B86180) buffer for pH 4.0-6.0, phosphate (B84403) buffer for pH 6.0-8.0).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).
-
Incubation: Dilute the stock solution in each buffer to the final desired concentration. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) in a light-protected environment.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a validated UPLC-MS/MS method to quantify the remaining concentration of this compound and the formation of the AL 8810 acid metabolite.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate at each pH.
Protocol 2: In Vitro Enzymatic Hydrolysis of this compound
This protocol assesses the conversion of the prodrug to its active form in the presence of esterases.
-
Enzyme and Buffer Preparation: Prepare a solution of a commercially available esterase (e.g., porcine liver esterase) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent.
-
Reaction Initiation: Add the this compound stock solution to the pre-warmed (37°C) enzyme solution to initiate the reaction.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and immediately quench the enzymatic reaction by adding a strong acid (e.g., trichloroacetic acid) or a suitable organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using a validated UPLC-MS/MS method to quantify the disappearance of this compound and the appearance of the AL 8810 acid.
-
Data Analysis: Plot the concentration of both compounds versus time to determine the rate of enzymatic hydrolysis.
Protocol 3: UPLC-MS/MS Quantification of this compound and AL 8810 Acid
This method provides a sensitive and specific means of quantifying the parent prodrug and its active metabolite.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the more lipophilic ester from the more polar acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, to be optimized for both analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor and product ion pairs for this compound and AL 8810 acid.
-
-
Sample Preparation: Protein precipitation for biological samples, or direct dilution for buffer samples.
-
Quantification: Use a stable isotope-labeled internal standard for both analytes to ensure accurate quantification.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: AL 8810 prodrug activation and FP receptor antagonism pathway.
References
- 1. Aqueous Prostaglandin Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrug Strategies in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ocular prodrugs: Attributes and challenges - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of AL 8810 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AL 8810, particularly concerning potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AL 8810?
AL 8810 is a selective and competitive antagonist of the Prostaglandin (B15479496) F2α (FP) receptor.[1][2][3][4] It functions by blocking the binding of PGF2α and other FP receptor agonists, thereby inhibiting the activation of the associated Gq protein and the subsequent downstream signaling cascade involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and intracellular calcium mobilization.[1]
Q2: At what concentration is AL 8810 expected to be selective for the FP receptor?
AL 8810 exhibits high selectivity for the FP receptor. Studies have shown that even at a concentration of 10 µM, AL 8810 does not cause significant inhibition of other prostanoid receptors, including TP, DP, EP2, and EP4 receptors.[1] Its antagonist potency (Ki) at the FP receptor is in the sub-micromolar range.[1][2][4][5]
Q3: Does AL 8810 have any partial agonist activity?
Yes, AL 8810 is considered a very weak partial agonist at the FP receptor, exhibiting low intrinsic activity.[6][7] This means that at high concentrations, it may weakly activate the FP receptor in the absence of a full agonist. This partial agonism is an important consideration when designing and interpreting experiments.
Troubleshooting Guide
Issue 1: I am observing unexpected agonist-like effects at high concentrations of AL 8810.
Possible Cause: This is likely due to the weak partial agonist activity of AL 8810 at the FP receptor.[6][7] At concentrations significantly higher than its Ki for antagonism, the partial agonist effects can become more pronounced.
Troubleshooting Steps:
-
Review Concentration: Confirm the concentration of AL 8810 being used. If it is in the high micromolar range, consider reducing it to a level closer to its reported Ki value for antagonism (see table below).
-
Control Experiment: Run a control experiment with AL 8810 alone (without any FP receptor agonist) to quantify the extent of its partial agonist effect in your specific experimental system.
-
Use a Different Antagonist: If the partial agonism of AL 8810 is confounding your results, consider using a different FP receptor antagonist with no reported partial agonist activity, if available.
Issue 2: AL 8810 is not effectively antagonizing the FP receptor agonist in my experiment, even at high concentrations.
Possible Cause 1: Experimental Conditions Factors such as the specific agonist used, its concentration, and the cell type or tissue being studied can influence the apparent potency of AL 8810.
Troubleshooting Steps:
-
Agonist Concentration: Ensure the concentration of the FP receptor agonist is not excessively high, as this may require a higher concentration of a competitive antagonist like AL 8810 to achieve effective blockade.
-
Cell System Verification: Confirm that the cells or tissue you are using express functional FP receptors.
-
Solubility: AL 8810 is soluble in DMSO and ethanol. Ensure that the compound is fully dissolved in your stock solution and that the final concentration of the solvent in your assay is not affecting cell viability or receptor function.
Possible Cause 2: Potential Off-Target Effects While generally selective, there is some evidence to suggest that AL 8810 may interact with the Thromboxane A2 (TP) receptor at higher concentrations.[8] If your system has a high expression of TP receptors, this could lead to confounding results.
Troubleshooting Steps:
-
TP Receptor Expression: Determine if your experimental system expresses TP receptors.
-
Selective TP Antagonist: Use a selective TP receptor antagonist as a control to see if the observed effects are mediated by TP receptors.
Issue 3: I am observing activation of MAPK/ERK1/2 signaling pathways in the presence of AL 8810.
Possible Cause: AL 8810 has been reported to be an activator of MAPK and ERK1/2.[2][5] This effect could be a consequence of its partial agonism at the FP receptor, as FP receptor activation can lead to MAPK/ERK signaling in some cell types. It could also potentially be an independent off-target effect.
Troubleshooting Steps:
-
FP Receptor Dependence: To determine if this effect is mediated through the FP receptor, you can try to block it with a different, structurally unrelated FP receptor antagonist.
-
Inhibition of Downstream Effectors: Use specific inhibitors of the MAPK/ERK pathway (e.g., MEK inhibitors) to confirm that the observed downstream effects are indeed mediated by this pathway.
Quantitative Data
Table 1: Antagonist Potency of AL 8810 at the FP Receptor
| Cell Line/System | Agonist Used | Antagonist Potency (Ki) | Reference |
| A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol | 426 ± 63 nM | [1] |
| Swiss mouse 3T3 fibroblasts | Fluprostenol | ~400-500 nM | |
| Rat A7r5 cells | Not specified | 0.4 ± 0.1 µM | [2][5] |
| Mouse 3T3 cells | Not specified | 0.2 ± 0.06 µM | [2][5] |
| Human cloned ciliary body-derived FP receptor | Various | 1.9 ± 0.3 µM | [6] |
| Human trabecular meshwork (h-TM) cells | Various | 2.6 ± 0.5 µM | [6] |
| Human ciliary muscle (h-CM) cells | Various | 5.7 µM | [6] |
Table 2: Partial Agonist Activity of AL 8810 at the FP Receptor
| Cell Line | Parameter | Value (relative to full agonist) | Reference |
| A7r5 rat thoracic aorta smooth muscle cells | EC50 | 261 ± 44 nM | [1] |
| Emax | 19% | [1] | |
| Swiss mouse 3T3 fibroblasts | EC50 | 186 ± 63 nM | [1] |
| Emax | 23% | [1] |
Experimental Protocols
Protocol 1: Assessing FP Receptor Antagonism using a Calcium Mobilization Assay
Objective: To determine the antagonist potency (Ki) of AL 8810 against an FP receptor agonist-induced increase in intracellular calcium.
Methodology:
-
Cell Culture: Culture cells endogenously expressing or transfected with the FP receptor (e.g., A7r5, HEK293-FP) in appropriate media.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence intensity before the addition of any compounds.
-
AL 8810 Pre-incubation: Pre-incubate the cells with varying concentrations of AL 8810 for a sufficient period to allow for receptor binding (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of a selective FP receptor agonist (e.g., fluprostenol, PGF2α) and measure the change in fluorescence intensity, which corresponds to the increase in intracellular calcium.
-
Data Analysis: Plot the agonist-induced calcium response as a function of the AL 8810 concentration. Calculate the IC50 of AL 8810 and then determine the Ki using the Cheng-Prusoff equation.
Protocol 2: Investigating Off-Target Effects on the TP Receptor
Objective: To assess whether AL 8810 antagonizes the TP receptor at high concentrations.
Methodology:
-
Cell System: Use a cell line that expresses functional TP receptors but has low or no expression of FP receptors.
-
Assay: Perform a functional assay relevant to TP receptor activation, such as a calcium mobilization assay or a platelet aggregation assay.
-
TP Agonist: Use a selective TP receptor agonist (e.g., U-46619).
-
Experiment:
-
Establish a dose-response curve for the TP agonist in your chosen assay.
-
Pre-incubate the cells with a high concentration of AL 8810 (e.g., 10 µM, 30 µM).
-
Repeat the dose-response curve for the TP agonist in the presence of AL 8810.
-
-
Data Analysis: A rightward shift in the agonist dose-response curve in the presence of AL 8810 would indicate antagonism at the TP receptor.
Visualizations
Caption: FP Receptor Signaling Pathway and Site of AL 8810 Action.
Caption: Troubleshooting Workflow for High Concentration AL 8810 Experiments.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with AL 8810 isopropyl ester
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with AL-8810 isopropyl ester.
Frequently Asked Questions (FAQs)
Q1: What is AL-8810 isopropyl ester and how does it work?
A1: AL-8810 isopropyl ester is a lipid-soluble prodrug form of AL-8810. A prodrug is an inactive compound that is converted into its active form within the body or in a cellular environment. In this case, cellular esterases hydrolyze the isopropyl ester to yield the active carboxylic acid, AL-8810. AL-8810 is a potent and selective competitive antagonist of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1][2] By binding to the FP receptor without activating it, AL-8810 blocks the actions of PGF2α and other FP receptor agonists.
Q2: Why is AL-8810 provided as an isopropyl ester?
A2: The isopropyl ester formulation increases the lipophilicity of the compound. This enhanced lipid solubility facilitates its passage across cell membranes. Once inside the cell, endogenous esterase enzymes cleave the ester group, releasing the active, more polar carboxylic acid form (AL-8810) to interact with the FP receptor.
Q3: Is AL-8810 a pure antagonist?
A3: AL-8810 is primarily a competitive antagonist. However, some studies have shown that it possesses weak partial agonist activity at the FP receptor.[1] This means that in the absence of a full agonist, AL-8810 itself can elicit a very low level of receptor activation. This is an important consideration when designing experiments and interpreting results, especially in systems with high receptor expression or sensitivity.
Q4: How should I prepare and store stock solutions of AL-8810 isopropyl ester?
A4: For optimal stability, AL-8810 isopropyl ester should be dissolved in an anhydrous organic solvent such as DMSO, ethanol, or dimethyl formamide. It is recommended to prepare a high-concentration stock solution, which can then be diluted in aqueous buffers or cell culture media for your experiments. Store the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide for Inconsistent Results
Inconsistent experimental outcomes with AL-8810 isopropyl ester can arise from several factors, ranging from compound handling to experimental design. This guide addresses the most common issues in a question-and-answer format.
Issue 1: High variability in antagonist potency (IC50) between experiments.
-
Possible Cause 1: Incomplete or variable hydrolysis of the isopropyl ester.
-
Explanation: The conversion of the inactive ester prodrug to the active acid is dependent on the esterase activity present in your cell line or tissue preparation. This activity can vary with cell passage number, confluency, and overall cell health.
-
Solution:
-
Use cells within a consistent and low passage number range.
-
Ensure consistent cell seeding density and confluency at the time of the experiment.
-
Consider pre-incubating the AL-8810 isopropyl ester with the cells for a sufficient duration to allow for hydrolysis before adding the FP receptor agonist.
-
-
-
Possible Cause 2: Variability in agonist concentration.
-
Explanation: For a competitive antagonist like AL-8810, the measured IC50 value is dependent on the concentration of the agonist used. Inconsistent agonist concentrations will lead to shifts in the perceived potency of the antagonist.
-
Solution:
-
Use a fixed concentration of the agonist in all experiments, typically the EC80 (the concentration that gives 80% of the maximal response).
-
Prepare fresh agonist dilutions for each experiment from a reliable stock solution.
-
-
-
Possible Cause 3: Inconsistent incubation times.
-
Explanation: The kinetics of competitive antagonism require the system to reach equilibrium. Insufficient or variable incubation times can lead to inconsistent results.
-
Solution:
-
Standardize the pre-incubation time with AL-8810 and the subsequent co-incubation time with the agonist.
-
Ensure these times are sufficient for the binding to reach equilibrium.
-
-
Issue 2: Lower than expected antagonist activity.
-
Possible Cause 1: Degradation of AL-8810 isopropyl ester.
-
Explanation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Solution:
-
Prepare fresh aliquots of the stock solution from a new vial.
-
Avoid repeated freezing and thawing of the same stock aliquot.
-
-
-
Possible Cause 2: Low esterase activity in the cell line.
-
Explanation: Some cell lines may have inherently low levels of the esterase enzymes required to activate the prodrug.
-
Solution:
-
If possible, use the active acid form, AL-8810, to confirm that the receptor is responsive in your system.
-
Increase the pre-incubation time with AL-8810 isopropyl ester to allow for more complete hydrolysis.
-
-
Issue 3: Unexpected agonist-like effects observed.
-
Possible Cause 1: Partial agonism of AL-8810.
-
Explanation: AL-8810 has weak intrinsic agonist activity.[1] In systems with high receptor expression or in the absence of a competing agonist, this can manifest as a measurable response.
-
Solution:
-
Test the effect of AL-8810 alone in your assay.
-
If agonist activity is observed, ensure you are using it in a competitive antagonism experimental design.
-
-
-
Possible Cause 2: Off-target effects at high concentrations.
-
Explanation: While AL-8810 is highly selective for the FP receptor over other prostanoid receptors, using excessively high concentrations may lead to interactions with other signaling pathways.
-
Solution:
-
Perform a full dose-response curve to ensure you are using concentrations within the expected range for FP receptor antagonism.
-
Consult the literature for the known selectivity profile of AL-8810.[3]
-
-
Data Presentation
Table 1: Pharmacological Profile of AL-8810 (Active Acid Form)
| Parameter | Cell Line | Value | Reference |
| pA2 | A7r5 (rat aorta smooth muscle) | 6.68 ± 0.23 | [3] |
| 3T3 (mouse fibroblast) | 6.34 ± 0.09 | [3] | |
| Ki | A7r5 (rat aorta smooth muscle) | 426 ± 63 nM | [3] |
| EC50 (Partial Agonism) | A7r5 (rat aorta smooth muscle) | 261 ± 44 nM | [3] |
| 3T3 (mouse fibroblast) | 186 ± 63 nM | [3] | |
| Emax (Partial Agonism) | A7r5 (rat aorta smooth muscle) | 19% (relative to cloprostenol) | [3] |
| 3T3 (mouse fibroblast) | 23% (relative to cloprostenol) | [3] |
Experimental Protocols
Key Experiment: In Vitro FP Receptor Antagonism Assay using Calcium Flux
This protocol describes a method to determine the potency of AL-8810 isopropyl ester in antagonizing a PGF2α-induced calcium response in a cell line endogenously or recombinantly expressing the FP receptor.
Methodology:
-
Cell Culture:
-
Plate cells expressing the FP receptor (e.g., HEK293 or A7r5 cells) in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of AL-8810 isopropyl ester in anhydrous DMSO.
-
Prepare a 1 mM stock solution of a potent FP agonist (e.g., PGF2α or fluprostenol) in DMSO.
-
On the day of the assay, prepare serial dilutions of AL-8810 isopropyl ester in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Prepare a fixed concentration of the FP agonist in the assay buffer. The recommended concentration is the EC80, which should be determined in a prior agonist dose-response experiment.
-
-
Calcium Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the dye-loading solution to each well and incubate at 37°C for 45-60 minutes.
-
-
Antagonist Pre-incubation:
-
After incubation, wash the cells gently with assay buffer to remove excess dye.
-
Add the serially diluted AL-8810 isopropyl ester to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for prodrug hydrolysis and receptor binding.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader capable of kinetic reading and equipped with injectors.
-
Set the reader to the appropriate excitation and emission wavelengths for the chosen calcium dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the fixed concentration of the FP agonist into the wells and continue to record the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔF against the log concentration of AL-8810 isopropyl ester.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 of AL-8810 isopropyl ester.
-
Mandatory Visualizations
Caption: FP Receptor signaling pathway and antagonism by AL-8810.
Caption: Workflow for an in vitro antagonism assay.
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Administration of AL-8810 Isopropyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo administration of AL-8810 isopropyl ester.
Frequently Asked Questions (FAQs)
Q1: What is AL-8810 isopropyl ester and what are its primary in vivo applications?
AL-8810 isopropyl ester is a lipid-soluble prodrug of AL-8810.[1][2] AL-8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[3] The isopropyl ester formulation enhances its lipophilicity, making it more suitable for topical administration, particularly in ophthalmic research to study FP receptor-mediated processes.
Q2: What are the main challenges associated with the in vivo administration of AL-8810 isopropyl ester?
The primary challenges stem from its physicochemical properties and the biological barriers of the administration route, most commonly topical ocular delivery. These challenges include:
-
Low Aqueous Solubility: Being highly lipophilic, AL-8810 isopropyl ester has very poor solubility in aqueous solutions, making formulation difficult.
-
Poor Bioavailability: When administered topically to the eye, a significant portion of the drug can be lost due to precorneal factors like tear turnover, nasolacrimal drainage, and blinking reflexes.[4][5][6] The corneal epithelium also presents a significant barrier to drug penetration.[5][7]
-
Formulation Instability: Formulations may be prone to precipitation or degradation, affecting dosage accuracy and efficacy.
-
Potential for Local Irritation: Depending on the formulation and concentration, there can be a risk of ocular irritation.
Q3: Why is a prodrug formulation like an isopropyl ester used for AL-8810?
The esterification of AL-8810 to its isopropyl ester form is a common prodrug strategy to increase its lipophilicity.[1][2] This enhanced lipid solubility is intended to improve its penetration through the lipid-rich corneal epithelium.[8] Once inside the cornea, cellular enzymes (esterases) are expected to hydrolyze the ester, releasing the active, more hydrophilic drug, AL-8810, into the aqueous humor.
Troubleshooting Guides
Issue 1: Difficulty Dissolving AL-8810 Isopropyl Ester
Problem: The compound is not dissolving in the desired vehicle for in vivo administration.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent | AL-8810 isopropyl ester is lipophilic and has low aqueous solubility. Avoid using purely aqueous vehicles like saline or PBS alone. |
| Insufficient Organic Co-solvent | Use a biocompatible organic co-solvent to first dissolve the compound before further dilution. |
| Precipitation upon Dilution | The compound may precipitate when a concentrated stock in an organic solvent is diluted into an aqueous buffer. |
Detailed Troubleshooting Steps:
-
Initial Solubilization: First, dissolve the AL-8810 isopropyl ester in an appropriate organic solvent. Based on data for the similar methyl ester, solvents like DMSO, ethanol, or DMF are effective.[9][10]
-
Use of Surfactants/Emulsifiers: Consider using non-ionic surfactants like Tween® 80 or Cremophor® EL to create a stable microemulsion or suspension. This can improve the homogeneity and stability of the formulation in an aqueous base.
-
Stepwise Dilution: When diluting the organic stock solution into an aqueous vehicle, add the stock solution to the aqueous phase slowly while vortexing to minimize precipitation.
-
Formulation Development: For chronic studies, consider more advanced formulation strategies such as liposomes or nanoparticles to encapsulate the compound and improve its stability and delivery.[8]
Issue 2: Low or Variable Efficacy in Ocular Studies
Problem: Inconsistent or lower-than-expected results are observed after topical ocular administration.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Bioavailability | The formulation is not effectively penetrating the cornea. |
| Rapid Precorneal Clearance | The instilled drop is being quickly washed out of the eye.[4][5][6] |
| Inaccurate Dosing | The volume of the instilled drop is too large, leading to rapid overflow and drainage. |
| Prodrug Conversion Issues | The isopropyl ester is not being efficiently converted to the active AL-8810 within the target tissue. |
Detailed Troubleshooting Steps:
-
Optimize Formulation:
-
Viscosity Enhancers: Incorporate viscosity-enhancing agents like carboxymethylcellulose or hyaluronic acid to increase the residence time of the formulation on the ocular surface.[5][8]
-
Permeability Enhancers: In some research settings, the inclusion of permeability enhancers can be considered to transiently increase corneal permeability, though potential for irritation must be carefully evaluated.[8]
-
-
Refine Administration Technique:
-
Drop Size: Use a micropipette to administer a small, precise drop volume (e.g., 5-10 µL for mice/rats) to the conjunctival sac to minimize overflow.
-
Minimize Drainage: After instillation, gently hold the eyelids closed for a short period and apply pressure near the lacrimal duct to reduce nasolacrimal drainage.
-
-
Verify Prodrug Conversion: While direct measurement can be complex, you can infer successful delivery and conversion by observing the expected pharmacological effect of the active AL-8810 (i.e., antagonism of an FP agonist).
Quantitative Data
Table 1: Physicochemical Properties of AL-8810 Isopropyl Ester and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Description |
| AL-8810 Isopropyl Ester | C₂₇H₃₇FO₄ | 444.58 | Lipid-soluble, esterified prodrug of AL-8810.[1] |
| AL-8810 (Active Drug) | C₂₄H₃₁FO₄ | 402.5 | Prostaglandin F2α analog, FP receptor antagonist.[3] |
| AL-8810 Methyl Ester | C₂₅H₃₃FO₄ | 416.5 | A lipid-soluble, esterified prodrug form of AL-8810.[9][10] |
Table 2: Solubility of AL-8810 Methyl Ester (as a reference for Isopropyl Ester)
| Solvent | Approximate Solubility |
| Ethanol | ~50 mg/mL[9][10] |
| DMSO | ~25 mg/mL[9][10] |
| Dimethylformamide (DMF) | ~30 mg/mL[9][10] |
| PBS (pH 7.2) | ~0.5 mg/mL[9][10] |
Note: The solubility of AL-8810 isopropyl ester is expected to be similar to the methyl ester, with high solubility in organic solvents and low solubility in aqueous buffers.
Experimental Protocols
Protocol 1: Preparation of a Vehicle for Topical Ocular Administration
This protocol describes the preparation of a simple vehicle for acute in vivo studies.
Materials:
-
AL-8810 isopropyl ester
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween® 80
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
Procedure:
-
Prepare Stock Solution: Dissolve AL-8810 isopropyl ester in DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). Ensure it is fully dissolved.
-
Prepare Vehicle: In a separate sterile tube, prepare the final vehicle. For example, a vehicle containing 1% Tween® 80 in PBS.
-
Formulation: Slowly add the DMSO stock solution to the Tween® 80/PBS vehicle to achieve the final desired concentration of AL-8810 isopropyl ester. The final concentration of DMSO should be kept to a minimum (ideally ≤1%) to avoid ocular irritation. Vortex immediately after adding the stock solution.
-
Final Preparation: The final formulation should be a clear solution or a fine, homogenous emulsion. Visually inspect for any precipitation before administration.
Protocol 2: Topical Ocular Administration in a Rodent Model
Materials:
-
Prepared formulation of AL-8810 isopropyl ester
-
Calibrated micropipette (2-20 µL range)
-
Anesthesia (if required by the experimental protocol)
Procedure:
-
Animal Handling: Gently restrain the animal. If the protocol requires it, apply a short-acting general anesthetic.
-
Dosing: Using a calibrated micropipette, draw up the desired volume of the formulation (typically 5-10 µL).
-
Instillation: Gently pull down the lower eyelid to create a small pouch. Administer the drop into the conjunctival sac, avoiding direct contact with the cornea.
-
Post-Dosing: Release the eyelid and allow the animal to blink, which will spread the formulation across the ocular surface. As mentioned, you can manually hold the eyelids closed for a few seconds to improve contact time.
Visualizations
Caption: AL-8810 signaling pathway antagonism.
Caption: Formulation and administration workflow.
References
- 1. scbt.com [scbt.com]
- 2. AL 8810 isopropyl ester | CAS#:208114-93-6 | Chemsrc [chemsrc.com]
- 3. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. A COMPREHENSIVE INSIGHT ON OCULAR PHARMACOKINETICS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cornea-SELEX-derived DNA aptamers for preparing spherical nucleic acids and corneal staining - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Strategies for Improving Ocular Drug Bioavailability and Corneal Wound Healing with Chitosan-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
identifying and mitigating experimental artifacts with AL 8810
Welcome to the technical support center for AL 8810, a selective prostaglandin (B15479496) F2α (FP) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential experimental artifacts and to provide guidance on the effective use of AL 8810.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with AL 8810 in a question-and-answer format.
Question 1: I am observing a weak agonist-like effect after treating my cells with AL 8810, even though it's supposed to be an antagonist. Is this expected?
Answer:
Yes, this is a known characteristic of AL 8810. It is not a pure antagonist but rather a partial agonist at the prostaglandin F2α (FP) receptor.[1] This means that while it primarily blocks the receptor from being activated by more potent agonists, it can also weakly activate the receptor itself, especially at higher concentrations.
Troubleshooting Steps:
-
Review Your Concentration: The partial agonist activity of AL 8810 is concentration-dependent. In Swiss 3T3 fibroblasts, its EC50 (the concentration at which it produces 50% of its maximal effect) is approximately 186 nM, and in A7r5 rat vascular smooth muscle cells, it is around 261 nM. If you are using concentrations in this range or higher without a competing full agonist, you may observe this weak activation.
-
Recommendation: To minimize agonist effects, use the lowest effective concentration of AL 8810 that still provides antagonism in your experimental system. This may require performing a dose-response curve to determine the optimal concentration.
-
-
Consider the Experimental Model: The degree of partial agonism can vary between different cell types and tissues due to differences in receptor expression levels and downstream signaling pathways.
-
Experimental Design: If the goal is to exclusively study the antagonistic properties, ensure you are co-administering AL 8810 with a full FP receptor agonist (e.g., fluprostenol, PGF2α). The primary role of AL 8810 is to competitively block the effects of these more potent molecules.
Question 2: I am not seeing any antagonist effect of AL 8810 in my experiment. What could be the reason?
Answer:
Several factors could contribute to an apparent lack of antagonist activity of AL 8810. These can range from issues with the compound itself to the design of the experiment.
Troubleshooting Steps:
-
Compound Preparation and Storage:
-
Solubility: AL 8810 is soluble in organic solvents like DMSO and ethanol.[2] Ensure that you have fully dissolved the compound in the appropriate solvent before diluting it in your aqueous experimental buffer. Precipitates can significantly reduce the effective concentration.
-
Storage: Store the stock solution of AL 8810 at -20°C. Avoid repeated freeze-thaw cycles, which can degrade the compound.
-
-
Experimental Protocol:
-
Pre-incubation Time: As a competitive antagonist, AL 8810 needs sufficient time to bind to the FP receptors before the addition of the agonist. A pre-incubation period of 15-30 minutes is generally recommended, but this may need to be optimized for your specific cell type or tissue.
-
Agonist Concentration: The effectiveness of a competitive antagonist depends on the concentration of the agonist it is competing with. If you are using a very high concentration of the FP receptor agonist, you may need a higher concentration of AL 8810 to see a significant inhibitory effect. Consider performing a Schild analysis to determine the potency of AL 8810 in your system.[1]
-
-
Cellular Health: Ensure that the cells used in your experiment are healthy and that the FP receptors are expressed at sufficient levels and are functional.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of AL 8810?
A: AL 8810 is a selective antagonist of the prostaglandin F2α (FP) receptor. FP receptors are G-protein coupled receptors that, when activated, typically couple to the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). By binding to the FP receptor, AL 8810 competitively blocks the binding of endogenous agonists like PGF2α, thereby inhibiting this signaling cascade.[2]
Q: Is AL 8810 selective for the FP receptor?
A: Yes, AL 8810 is highly selective for the FP receptor. Studies have shown that even at a concentration of 10 µM, AL 8810 does not significantly inhibit the functional responses of other prostanoid receptors, including DP, EP2, EP4, and TP receptors.
Q: How should I prepare a stock solution of AL 8810?
A: AL 8810 is soluble in DMSO and ethanol.[2] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in one of these solvents. For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the stock solution in your experimental buffer. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can have non-specific effects on cells.
Q: Can AL 8810 be used in in-vivo experiments?
A: Yes, AL 8810 has been successfully used in various in-vivo animal models to study the role of the FP receptor in different physiological and pathological processes. The route of administration (e.g., intraperitoneal, topical) and the dosage will depend on the specific research question and animal model. It is important to perform pilot studies to determine the optimal dose and timing of administration for your experiment.
Data Presentation
Table 1: Potency and Efficacy of AL 8810 as a Partial Agonist
| Cell Line | EC50 (nM) | Emax (% of full agonist) |
| Swiss 3T3 fibroblasts | 186 ± 63 | 23% |
| A7r5 rat vascular smooth muscle cells | 261 ± 44 | 19% |
Data summarized from Griffin BW, et al. J Pharmacol Exp Ther. 1999.
Table 2: Antagonist Potency of AL 8810
| Cell Line | pA2 | Ki (nM) |
| A7r5 rat vascular smooth muscle cells | 6.68 ± 0.23 | 426 ± 63 |
| Swiss 3T3 fibroblasts | 6.34 ± 0.09 | ~457 (calculated) |
Data summarized from Griffin BW, et al. J Pharmacol Exp Ther. 1999.
Experimental Protocols
Key Experiment: In Vitro Calcium Imaging Assay to Confirm AL 8810 Antagonism
This protocol provides a general framework for assessing the antagonist activity of AL 8810 by measuring changes in intracellular calcium concentration in response to an FP receptor agonist.
Materials:
-
Cells expressing functional FP receptors (e.g., HEK293 cells stably expressing the human FP receptor, or a relevant primary cell line)
-
Cell culture medium
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Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
AL 8810
-
FP receptor agonist (e.g., PGF2α, fluprostenol)
-
Fluorescence microscope or plate reader capable of kinetic measurements
Methodology:
-
Cell Seeding: Seed the cells onto a black-walled, clear-bottom 96-well plate (or other suitable imaging dish) at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye. For example, for Fluo-4 AM, a final concentration of 2-5 µM is often used. The addition of Pluronic F-127 (at a final concentration of 0.02-0.05%) can aid in dye solubilization and cell loading.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the dye loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
-
AL 8810 Pre-incubation:
-
Prepare different concentrations of AL 8810 in HBSS.
-
Add the AL 8810 solutions to the respective wells and incubate at room temperature or 37°C for 15-30 minutes. Include a vehicle control (e.g., HBSS with the same final concentration of DMSO as the AL 8810 solutions).
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the FP receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.
-
Place the plate in the fluorescence reader and begin recording the baseline fluorescence.
-
After a stable baseline is established, add the FP receptor agonist to the wells.
-
Continue recording the fluorescence signal for several minutes to capture the full calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak response for each well.
-
Normalize the data to the baseline fluorescence.
-
Compare the agonist-induced calcium response in the presence and absence of AL 8810 to determine the extent of antagonism.
-
Mandatory Visualization
Caption: FP Receptor Signaling and the Action of AL 8810.
References
ensuring complete hydrolysis of AL 8810 isopropyl ester in vitro
Welcome to the technical support center for AL 8810 isopropyl ester. This resource is designed for researchers, scientists, and drug development professionals to ensure the successful application of AL 8810 in in vitro experiments. The primary focus is on achieving complete and reliable hydrolysis of the isopropyl ester prodrug to its active carboxylic acid form.
Frequently Asked Questions (FAQs)
Q1: What is AL 8810 and why is it supplied as an isopropyl ester?
AL 8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[1][2][3] It is a valuable pharmacological tool for studying FP receptor-mediated functions.[3][4] AL 8810 is often supplied as an isopropyl ester, which is a prodrug form. This esterification enhances the compound's lipid solubility, which improves membrane penetration for certain applications, similar to other prostaglandin analogues like PGF2α isopropyl ester.[5][6] For in vitro experiments, this ester must be converted to its active free acid form to effectively antagonize the FP receptor.
Q2: How is the this compound converted to the active AL 8810 free acid in vitro?
The conversion occurs through hydrolysis, a chemical reaction that splits the ester bond. In biological systems, this process is typically catalyzed by enzymes called esterases.[7][8] Carboxylesterases (CE), which are present in various tissues and cells, are critically important for the hydrolysis of many ester prodrugs.[7][9] The this compound is hydrolyzed by these cellular enzymes into the active AL 8810 carboxylic acid and isopropyl alcohol.
Q3: Why is ensuring complete hydrolysis critical for my experimental results?
Q4: What key factors influence the rate and completeness of hydrolysis?
Several factors can affect the efficiency of enzymatic hydrolysis in an in vitro setting. These include the type and concentration of esterases in your specific cell or tissue preparation, the incubation time, pH, and temperature of the assay medium. The presence of organic solvents used to dissolve the compound can also impact enzyme activity.[10][11]
Q5: How can I confirm that the this compound has been completely hydrolyzed in my experiment?
The most definitive method to verify hydrolysis is to measure the disappearance of the parent ester and the appearance of the free acid metabolite over time. This is typically accomplished using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[12] This analysis can be performed on samples taken from your assay medium at various time points.
Troubleshooting Guide
Problem: I'm observing a weaker-than-expected antagonist effect from AL 8810.
This is a common issue that often points to incomplete hydrolysis of the isopropyl ester prodrug.
-
Possible Cause 1: Low Endogenous Esterase Activity. The cell line or tissue preparation you are using may have inherently low levels of the necessary carboxylesterases to efficiently convert the prodrug.
-
Solution: Verify the hydrolysis rate in your specific system using LC-MS/MS (see Protocol 2). If hydrolysis is slow or incomplete, consider either pre-incubating the compound in a solution with higher esterase activity (e.g., media supplemented with a small amount of serum, if compatible with your experiment) or adding a purified esterase directly to your assay (see Protocol 3).
-
-
Possible Cause 2: Insufficient Incubation Time. The hydrolysis reaction is time-dependent. Short experimental timelines may not allow for complete conversion.
-
Solution: Establish a time course for hydrolysis in your system. You may need to pre-incubate the this compound with your cells or tissue preparation for a specific period (e.g., 30-60 minutes) before adding the FP receptor agonist to ensure all of the antagonist is in its active form.
-
-
Possible Cause 3: Sub-optimal Assay Conditions. Esterase activity is sensitive to pH and temperature.
-
Solution: Ensure your experiments are conducted at a physiological pH (typically 7.2-7.4) and temperature (e.g., 37°C), which are generally optimal for cellular esterases.[12]
-
Problem: My cell line is known to have low esterase activity. How can I proceed?
-
Solution 1: Exogenous Esterase Supplementation. You can add a commercially available purified esterase (e.g., porcine liver esterase) to your assay medium. This provides a high concentration of the enzyme needed to rapidly drive the hydrolysis to completion. It is crucial to run a control experiment to ensure the added esterase does not interfere with your assay endpoint.
-
Solution 2: Use a Cell-Free System. If your experiment allows, you can pre-hydrolyze the this compound by incubating it with a tissue homogenate known to have high esterase activity (e.g., liver or corneal homogenates).[7] The resulting solution, containing the active free acid, can then be used in your assay. This requires careful validation to ensure no other components of the homogenate interfere with your results.
Problem: What is the best way to prepare and use AL 8810 stock solutions?
-
Preparation: AL 8810 is soluble in organic solvents like DMSO and ethanol (B145695) at concentrations greater than 10 mg/mL.[1] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO or ethanol. Store stock solutions sealed at -20°C or below for long-term stability.[2]
-
Usage: When preparing working solutions, perform serial dilutions. The final concentration of the organic solvent (e.g., DMSO) in your aqueous assay buffer or cell culture medium should be kept to a minimum, typically ≤0.1%, to avoid solvent-induced cell toxicity or inhibition of enzyme activity.
Data Summary
Table 1: Key Factors Influencing In Vitro Hydrolysis of this compound
| Factor | Optimal Condition | Rationale & Considerations |
| Enzyme Source | Endogenous Cellular Esterases | Activity can be highly variable between cell lines. May require characterization. |
| Incubation Time | System-Dependent (Verify) | Sufficient time is required for the enzyme to convert the substrate. Pre-incubation may be necessary. |
| pH | 7.2 - 7.4 | Most mammalian esterases have optimal activity near physiological pH. |
| Temperature | 37°C | Optimal for most mammalian enzymes. Lower temperatures will significantly slow the reaction rate. |
| Solvent | ≤0.1% DMSO/Ethanol | High concentrations of organic solvents can inhibit enzyme activity and may be cytotoxic.[10] |
Experimental Protocols
Protocol 1: Standard In Vitro Hydrolysis in a Cell-Based Assay
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Working Solution: On the day of the experiment, serially dilute the stock solution in your cell culture medium to 2X the final desired concentrations.
-
Pre-incubation (Hydrolysis Step): Add the 2X working solutions to your cells (in a 1:1 volume ratio with the medium already in the well). Incubate at 37°C for a predetermined time (e.g., 60 minutes, this should be optimized) to allow for complete hydrolysis.
-
Initiate Experiment: Add the FP receptor agonist to the wells to initiate the functional response you are measuring.
-
Analysis: Proceed with your standard assay protocol to measure FP receptor antagonism.
Protocol 2: Verification of Hydrolysis by LC-MS/MS
-
Sample Preparation: Prepare cells or your in vitro system as you would for your functional assay.
-
Incubation: Add this compound to a final concentration of 1 µM. Incubate at 37°C.
-
Time Points: Collect aliquots of the medium/supernatant at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Quench: Immediately stop the hydrolysis reaction in the collected aliquots by adding a 3-4 fold excess of cold acetonitrile. This will precipitate proteins and enzymes.
-
Processing: Centrifuge the samples to pellet the precipitate. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the samples for the concentrations of both this compound and the resulting AL 8810 free acid. Plot the concentration of each versus time to determine the hydrolysis rate.
Protocol 3: Enhancing Hydrolysis with Exogenous Esterase
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Reagent Preparation: Prepare a working stock of a commercial esterase (e.g., Porcine Liver Esterase) in your assay buffer as per the manufacturer's instructions.
-
Assay Setup: Prepare your cells or in vitro system.
-
Co-addition: Add the this compound working solution and the esterase working solution to the assay wells simultaneously.
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C to ensure rapid and complete hydrolysis.
-
Controls: It is critical to include controls:
-
Vehicle + Esterase (to check for effects of the esterase alone).
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AL 8810 + Esterase + Agonist.
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AL 8810 (no esterase) + Agonist (to confirm the benefit of adding the enzyme).
-
-
Initiate Experiment: Add the FP receptor agonist and proceed with your functional assay.
Visual Guides
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Studies on a novel series of acyl ester prodrugs of prostaglandin F2 alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dielectrophoretic analysis of the impact of isopropyl alcohol on the electric polarisability of Escherichia coli whole-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of cocaine hydrolysis and metabolism in vitro and in vivo: a clarification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of the Major Prostaglandin Glycerol Ester Hydrolase in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
best practices for storing and handling AL 8810 isopropyl ester
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling AL 8810 isopropyl ester. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a lipid-soluble, esterified prodrug form of AL 8810.[1][2] AL 8810 is a selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor.[3] The FP receptor is a G-protein coupled receptor that, when activated by its natural ligand PGF2α, initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium ([Ca2+]i) and the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. AL 8810 competitively blocks the FP receptor, thereby inhibiting the actions of PGF2α and its analogs.
Q2: What are the recommended storage and shipping conditions for this compound?
A2: this compound should be stored at -20°C.[4][5] It is shipped with blue ice to maintain a cool temperature during transit.[4]
Q3: What are the appropriate solvents for dissolving this compound?
A3: this compound is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethyl formamide (B127407) (DMF).[4][5]
Q4: Is this compound hazardous?
Q5: What is the stability of this compound in solution?
A5: It is not recommended to store solutions of this compound for long-term use; they should be used as soon as possible after preparation.[4] A related compound, AL 8810 methyl ester, is stable for at least 4 years when stored at -20°C as a crystalline solid.[3]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Antagonist Activity | |||
| pA2 | 6.68 ± 0.23 | A7r5 cells | [3] |
| 6.34 ± 0.09 | 3T3 fibroblasts | [3] | |
| Ki | 426 ± 63 nM (against 100 nM fluprostenol) | A7r5 cells | [3] |
| Partial Agonist Activity | |||
| EC50 | 261 ± 44 nM | A7r5 cells | [3] |
| 186 ± 63 nM | 3T3 fibroblasts | [3] | |
| Emax (relative to cloprostenol) | 19% | A7r5 cells | [3] |
| 23% | 3T3 fibroblasts | [3] | |
| Solubility | |||
| Ethanol | ≤25 mg/mL | N/A | [4][5] |
| DMSO | 25 mg/mL | N/A | [4][5] |
| Dimethyl formamide | 25 mg/mL | N/A | [4][5] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution and Working Solutions
Materials:
-
This compound (crystalline solid)
-
Anhydrous ethanol or DMSO
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free water or appropriate aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Calculate the volume of solvent needed to achieve a 10 mM concentration. The molecular weight of this compound is 444.6 g/mol .[4]
-
Carefully weigh the desired amount of this compound and add the calculated volume of anhydrous ethanol or DMSO.
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution into an appropriate aqueous buffer (e.g., cell culture medium, PBS) to achieve the desired final concentrations for your experiment.
-
Important: Ensure that the final concentration of the organic solvent (ethanol or DMSO) in your experimental system is low (typically <0.1%) to avoid solvent-induced cellular toxicity or off-target effects.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution in aqueous buffer. | The concentration of the compound exceeds its aqueous solubility. The organic solvent concentration is too low to maintain solubility. | Increase the final concentration of the organic solvent slightly (while remaining below toxic levels). Prepare a more dilute stock solution and add a larger volume to the aqueous buffer. Use a gentle warming (e.g., 37°C) and sonication to aid dissolution, but be mindful of potential compound degradation. |
| Inconsistent or no antagonist effect observed in the experiment. | Incorrect concentration of this compound used. Degradation of the compound due to improper storage or handling. Issues with the agonist or the experimental system. | Verify the calculations for the stock and working solutions. Use a fresh aliquot of the stock solution. Confirm the activity of the agonist and the responsiveness of the cell line to the agonist. Ensure the experimental conditions (e.g., incubation time, temperature) are appropriate. |
| High background signal or off-target effects observed. | The concentration of the organic solvent (DMSO or ethanol) is too high. The concentration of this compound is too high, leading to non-specific effects. | Prepare a vehicle control with the same final concentration of the solvent to assess its effect. Perform a dose-response curve to determine the optimal concentration of this compound that provides specific antagonism without off-target effects. |
| Cell toxicity is observed after treatment. | The concentration of the organic solvent is too high. The concentration of this compound is cytotoxic. | Reduce the final concentration of the organic solvent in the culture medium. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound and the solvent. |
Visualizations
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Antagonist Potency of AL 8810 Isopropyl Ester: A Comparative Guide
For researchers and professionals in drug development, accurately characterizing the potency of a receptor antagonist is a critical step. This guide provides a comprehensive comparison of AL 8810 isopropyl ester, a selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor (FP receptor), with other known FP receptor antagonists. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
AL 8810 is a potent and selective competitive antagonist of the FP receptor.[1] It is a valuable pharmacological tool for investigating FP receptor-mediated physiological and pathological processes.[1] Understanding its performance relative to other antagonists is essential for designing robust experiments and interpreting results.
Comparative Antagonist Potency at the FP Receptor
The antagonist potency of this compound and its alternatives has been determined through various in vitro assays. The following table summarizes the key quantitative data, primarily focusing on the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) values.
| Compound | Antagonist Type | Cell Line/Tissue | Assay Type | Agonist Used | Ki (nM) | IC50 (nM) | Reference |
| AL 8810 | Competitive | A7r5 (rat aorta smooth muscle) | Phospholipase C | Fluprostenol | 426 ± 63 | - | Griffin et al., 1999[2] |
| Swiss 3T3 (mouse fibroblast) | Phospholipase C | Fluprostenol | - | - | Griffin et al., 1999[2] | ||
| Mouse 3T3 cells | Unknown | Unknown | 200 ± 60 | - | MedChemExpress[3] | ||
| Rat A7r5 cells | Unknown | Unknown | 400 ± 100 | - | MedChemExpress[3] | ||
| AL-3138 | Non-competitive | A7r5 cells | Phosphoinositide turnover | Fluprostenol | 296 ± 17 | - | Sharif et al., 2000[4][5] |
| A7r5 cells | [3H]PGF2α binding | - | - | 312 ± 95 | Sharif et al., 2000[4][5] | ||
| AS604872 | Selective | Human | Unknown | Unknown | 35 | - | MedChemExpress[1][3] |
| Rat | Unknown | Unknown | 158 | - | MedChemExpress[1][3] | ||
| Mouse | Unknown | Unknown | 323 | - | MedChemExpress[1][3] | ||
| PDC31 | Allosteric Modulator | Not applicable | Not applicable | PGF2α | - | - | Goupil et al., 2010; Friel et al., 2005[6] |
| PDC113.824 | Allosteric Modulator | Myometrial cells | Collagen lattice contraction | PGF2α | - | - | Goupil et al., 2015[7] |
Experimental Protocols
Accurate validation of antagonist potency relies on standardized and well-documented experimental procedures. Below are detailed methodologies for three key assays commonly used in this context.
Radioligand Binding Assay
This assay directly measures the affinity of an antagonist for its receptor by quantifying the displacement of a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound for the FP receptor.
Materials:
-
Cell membranes expressing the FP receptor
-
Radiolabeled PGF2α (e.g., [3H]PGF2α)
-
Unlabeled PGF2α (for non-specific binding determination)
-
Test compounds (e.g., this compound)
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
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Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the FP receptor in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation
-
A fixed concentration of [3H]PGF2α
-
Increasing concentrations of the test compound.
-
For total binding, add buffer instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled PGF2α.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream signaling event of FP receptor activation.
Objective: To determine the functional potency (IC50) of a test compound in inhibiting agonist-induced calcium release.
Materials:
-
Cells expressing the FP receptor (e.g., HEK293 or CHO cells)
-
FP receptor agonist (e.g., PGF2α or fluprostenol)
-
Test compounds (e.g., this compound)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture: Plate the cells in a 96-well, black-walled, clear-bottom plate and culture until they reach the desired confluency.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution. Incubate in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with increasing concentrations of the test compound for a defined period.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Use the automated injector to add a fixed concentration of the FP receptor agonist to each well.
-
Fluorescence Measurement: Immediately after agonist addition, measure the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Functional Assay: Phospholipase C (PLC) Activity
Activation of the FP receptor leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This assay measures the accumulation of IP3.
Objective: To determine the ability of a test compound to inhibit agonist-induced IP3 production.
Materials:
-
Cells expressing the FP receptor
-
FP receptor agonist (e.g., PGF2α)
-
Test compounds (e.g., this compound)
-
[3H]-myo-inositol
-
Lithium chloride (LiCl) solution
-
Perchloric acid
-
Dowex anion-exchange resin
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling: Culture cells in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Compound and Agonist Treatment: Add increasing concentrations of the test compound, followed by a fixed concentration of the FP receptor agonist. Incubate for a specific time to allow for IP3 production.
-
Extraction of Inositol Phosphates: Terminate the reaction by adding perchloric acid. Neutralize the samples and separate the inositol phosphates from free inositol using a Dowex anion-exchange column.
-
Quantification: Elute the inositol phosphates from the column and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]-inositol phosphates produced against the logarithm of the test compound concentration. Fit the data to determine the IC50 value for the inhibition of agonist-stimulated PLC activity.
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the PGF2α signaling pathway and a typical experimental workflow for validating antagonist potency.
Caption: PGF2α signaling and AL 8810 antagonism.
Caption: Workflow for antagonist potency validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. AL-3138 antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A Novel Biased Allosteric Compound Inhibitor of Parturition Selectively Impedes the Prostaglandin F2α-mediated Rho/ROCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Schild Analysis of AL-8810: A Comparative Guide to its Competitive Antagonism at the Prostaglandin F2α Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AL-8810, a selective competitive antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in pharmacology and drug development.
Executive Summary
AL-8810 is a well-characterized competitive antagonist of the FP receptor. Schild analysis, a cornerstone of receptor pharmacology, has been instrumental in defining its mechanism of action. This analysis consistently demonstrates that AL-8810 produces a parallel rightward shift in the concentration-response curves of FP receptor agonists, such as fluprostenol, without depressing the maximum response.[1][2][3] This is the hallmark of competitive antagonism, indicating that AL-8810 and the agonist bind to the same receptor site in a reversible and mutually exclusive manner. The potency of AL-8810 as a competitive antagonist is quantified by its pA2 value, which typically ranges from 6.34 to 6.68, depending on the cell line used.[1][3] While other FP receptor antagonists exist, AL-8810 remains a widely used and important pharmacological tool due to its selectivity and well-defined competitive nature.
Quantitative Comparison of AL-8810 and Alternatives
The following table summarizes the key quantitative parameters for AL-8810 and other relevant compounds acting on the FP receptor. It is important to note that direct head-to-head comparisons using Schild analysis in the same experimental setup are limited in the published literature.
| Compound | Mechanism of Action | pA2 Value | Ki (nM) | Cell Line(s) | Agonist Used | Reference(s) |
| AL-8810 | Competitive Antagonist | 6.68 ± 0.23 | 426 ± 63 | A7r5 (rat thoracic aorta smooth muscle) | Fluprostenol | [1][3] |
| AL-8810 | Competitive Antagonist | 6.34 ± 0.09 | - | Swiss 3T3 fibroblasts | Fluprostenol | [1][3] |
| AL-3138 | Non-competitive Antagonist | - | - | - | - | [2] |
| AS604872 | Competitive Antagonist | - | 35 (human) | - | - |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. Ki represents the inhibition constant, another measure of antagonist affinity.
Experimental Protocols
A definitive, universally standardized protocol for the Schild analysis of AL-8810 is not available; however, the following represents a synthesized, detailed methodology based on commonly employed techniques for GPCR antagonist characterization.
Key Experiment: Schild Analysis via Calcium Mobilization Assay
This functional assay is frequently used to assess the activity of Gq-coupled receptors like the FP receptor.
1. Cell Culture and Preparation:
-
Cell Line: A7r5 cells (rat thoracic aorta smooth muscle) or Swiss 3T3 fibroblasts, which endogenously express the FP receptor.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells into black-walled, clear-bottom 96-well plates at a density that ensures a confluent monolayer on the day of the experiment.
2. Dye Loading:
-
Wash the cells once with Hank's Balanced Salt Solution (HBSS) or a similar assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
3. Schild Analysis Protocol:
-
Antagonist Incubation: Wash the cells to remove excess dye and add varying, fixed concentrations of AL-8810 to the wells. A typical concentration range would be from 10 nM to 30 µM.[2] Incubate for a sufficient period (e.g., 15-30 minutes) to allow the antagonist to reach equilibrium with the receptors.
-
Agonist Stimulation: Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Data Acquisition: Record baseline fluorescence for a short period (e.g., 10-20 seconds). Then, add a range of concentrations of a potent FP receptor agonist, such as fluprostenol, to the wells. Continue to record the fluorescence signal for several minutes to capture the peak increase in intracellular calcium.
-
Concentration-Response Curves: For each concentration of AL-8810, generate a concentration-response curve for the agonist (fluprostenol).
4. Data Analysis:
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each agonist concentration-response curve.
-
Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist)
-
Construct the Schild plot by plotting log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
The pA2 value is the x-intercept of the Schild plot. A linear regression of the Schild plot should yield a slope that is not significantly different from unity (1.0) for a competitive antagonist.[1]
Visualizations
Signaling Pathway of FP Receptor and Competitive Antagonism by AL-8810
Caption: Competitive antagonism of the FP receptor by AL-8810.
Experimental Workflow for Schild Analysis
Caption: A typical workflow for determining the pA2 value via Schild analysis.
References
- 1. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AL-8810 Isopropyl Ester and Latanoprost in Intraocular Pressure Studies
For researchers and professionals in drug development, understanding the distinct roles of pharmacological tools and therapeutic agents is paramount. This guide provides a detailed comparison of AL-8810 isopropyl ester and latanoprost (B1674536), two compounds that interact with the prostaglandin (B15479496) F2α (FP) receptor but serve fundamentally different purposes in the study and management of intraocular pressure (IOP). While latanoprost is a well-established medication for lowering IOP in glaucoma patients, AL-8810 is a valuable research tool used to investigate the mechanisms of FP receptor signaling.
At a Glance: AL-8810 vs. Latanoprost
| Feature | AL-8810 Isopropyl Ester | Latanoprost |
| Primary Role | Pharmacological research tool | Therapeutic agent for glaucoma and ocular hypertension |
| Mechanism of Action | Selective FP receptor antagonist | Selective FP receptor agonist |
| Effect on IOP | Minimal to no direct IOP-lowering effect; blocks the effects of FP receptor agonists | Significant reduction in IOP |
| Primary Application | In vitro and in vivo studies to investigate FP receptor-mediated pathways | First-line treatment for elevated IOP |
Unraveling the Mechanism of Action
Latanoprost, a prostaglandin F2α analog, functions as a selective agonist of the FP receptor. Upon topical administration to the eye, it is hydrolyzed to its active form, latanoprost acid. This active metabolite then binds to FP receptors in the ciliary muscle, leading to an increase in the uveoscleral outflow of aqueous humor, which is the primary mechanism for its IOP-lowering effect.[1] Studies have consistently shown that latanoprost significantly reduces IOP in patients with open-angle glaucoma and ocular hypertension.[2][3][4][5]
In stark contrast, AL-8810 is a selective FP receptor antagonist.[6][7][8] This means it binds to the FP receptor but does not activate it, thereby blocking the receptor from being stimulated by agonists like latanoprost or endogenous prostaglandins. Its primary utility lies in its ability to competitively inhibit the actions of FP receptor agonists, making it an indispensable tool for elucidating the role of the FP receptor in various physiological and pathological processes.[6][7] In experimental settings, AL-8810 has been shown to have minimal effect on IOP by itself.[9]
Signaling Pathways
The distinct actions of AL-8810 and latanoprost at the FP receptor initiate different downstream signaling events. Latanoprost binding activates the Gq/11 protein, leading to the activation of phospholipase C and subsequent signaling cascades that result in increased uveoscleral outflow. AL-8810, by blocking the receptor, prevents this cascade from being initiated by agonists.
Caption: Signaling pathways of Latanoprost and AL-8810 at the FP receptor.
Experimental Protocols
The methodologies for studying AL-8810 and latanoprost reflect their different applications.
Studying the IOP-Lowering Effect of Latanoprost (Clinical Trial Protocol)
A typical clinical trial to evaluate the efficacy of latanoprost in lowering IOP would involve the following steps:
-
Patient Recruitment: A cohort of patients with a diagnosis of primary open-angle glaucoma or ocular hypertension and an IOP above a certain threshold (e.g., ≥ 21 mmHg) is recruited.
-
Washout Period: If patients are on existing IOP-lowering medications, a washout period is implemented to establish a baseline IOP.
-
Randomization: Patients are randomly assigned to receive either latanoprost ophthalmic solution (e.g., 0.005% once daily) or a placebo/comparator drug.[4]
-
Treatment Period: Patients self-administer the assigned eye drops for a predefined period (e.g., 12 weeks).
-
IOP Measurement: IOP is measured at multiple time points throughout the study using a standardized method like Goldmann applanation tonometry. Diurnal IOP measurements are often taken to assess the 24-hour efficacy.[4]
-
Data Analysis: The change in IOP from baseline is compared between the latanoprost and control groups to determine the efficacy and safety of the treatment.
Investigating FP Receptor Involvement using AL-8810 (Preclinical Study Protocol)
A preclinical study to confirm that an IOP-lowering effect of a compound is mediated by the FP receptor would utilize AL-8810 as follows:
-
Animal Model: An appropriate animal model, such as normotensive or hypertensive rabbits or mice, is used.
-
Baseline IOP Measurement: Baseline IOP is measured in conscious animals using a rodent tonometer.[10]
-
Treatment Groups: Animals are divided into several groups:
-
Vehicle control
-
FP receptor agonist (e.g., latanoprost) alone
-
AL-8810 alone
-
AL-8810 administered prior to or concurrently with the FP receptor agonist.[9]
-
-
Drug Administration: The compounds are administered topically to the eyes of the animals.
-
IOP Monitoring: IOP is measured at various time points after drug administration to observe the effects of each treatment.
-
Data Analysis: The IOP changes in the group receiving the agonist alone are compared to the group receiving the agonist in the presence of AL-8810. A significant reduction in the IOP-lowering effect of the agonist in the presence of AL-8810 would indicate that the effect is mediated through the FP receptor.[9]
Caption: Experimental workflow for investigating FP receptor involvement using AL-8810.
Quantitative Data Summary
Direct comparative quantitative data for IOP reduction between AL-8810 isopropyl ester and latanoprost is not available due to their distinct pharmacological roles. However, extensive data exists for latanoprost's efficacy.
Table 2: IOP Reduction with Latanoprost in Clinical Trials
| Study Population | Baseline Diurnal IOP (mmHg) | IOP Reduction with Latanoprost | Comparator | Reference |
| Ocular Hypertension | 24.4 ± 0.2 | 1.1 ± 0.2 mmHg more than timolol (B1209231) | Timolol | [3] |
| Normal-Pressure Glaucoma | ~17 mmHg | 3.6 ± 1.9 mmHg (21.3%) | Placebo | [4] |
| Primary Open-Angle Glaucoma or Ocular Hypertension | ≥ 24 mmHg | -10.13 mmHg (at 8 a.m.) | Higher concentrations of latanoprost | [11] |
| Open-Angle Glaucoma or Ocular Hypertension | 25.7 mm Hg | 8.6 ± 0.3 mmHg | Bimatoprost, Travoprost | [2] |
Data presented as mean ± standard error or mean ± standard deviation where specified.
Conclusion
In the landscape of IOP research, AL-8810 isopropyl ester and latanoprost represent two sides of the same coin. Latanoprost is a powerful therapeutic agent, an FP receptor agonist that effectively lowers IOP and is a cornerstone in the management of glaucoma. In contrast, AL-8810 is a selective FP receptor antagonist, a critical research tool that allows scientists to probe the intricacies of the FP receptor pathway. While latanoprost provides the therapeutic solution, AL-8810 provides the means to understand the fundamental biology that underpins it. For researchers in ophthalmology and drug development, a clear understanding of the distinct functions of these two compounds is essential for both advancing our knowledge of glaucoma pathophysiology and developing novel therapeutic strategies.
References
- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Latanoprost in the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pooled-data analysis of three randomized, double-masked, six-month studies comparing intraocular pressure-reducing effects of latanoprost and timolol in patients with ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of intraocular pressure with treatment of latanoprost once daily in patients with normal-pressure glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Peripheral Latanoprost Administration Lowers Intraocular Pressure in the Wistar Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A 4-week, dose-ranging study comparing the efficacy, safety and tolerability of latanoprost 75, 100 and 125 μg/mL to latanoprost 50 μg/mL (xalatan) in the treatment of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FP Receptor Antagonists: AL-8810 versus AL-3138
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount for advancing the understanding of physiological processes and identifying new therapeutic targets. In the realm of prostanoid research, the prostaglandin (B15479496) F2α (PGF2α) receptor (FP receptor) has garnered significant attention due to its role in various physiological and pathological conditions, including intraocular pressure regulation, uterine contraction, and inflammatory responses. This guide provides a detailed, data-driven comparison of two early, yet important, FP receptor antagonists: AL-8810 and AL-3138.
Overview of AL-8810 and AL-3138
AL-8810 and AL-3138 are both analogs of PGF2α that were instrumental in the pharmacological characterization of the FP receptor.[1][2] While both compounds exhibit antagonist properties at the FP receptor, they possess distinct pharmacological profiles. AL-8810 is characterized as a competitive antagonist and a very weak partial agonist.[1][3][4] In contrast, AL-3138 is described as a non-competitive antagonist and also a partial agonist.[1][5] These differences in their mechanism of action have significant implications for their application in various experimental settings.
Quantitative Comparison of In Vitro Potency and Efficacy
The following table summarizes the key quantitative parameters for AL-8810 and AL-3138, providing a direct comparison of their potency and efficacy as determined in various in vitro assays. The data is primarily derived from studies in A7r5 rat thoracic aorta smooth muscle cells and Swiss 3T3 fibroblasts, two cell lines commonly used for characterizing FP receptor activity.
| Parameter | AL-8810 | AL-3138 | Cell Line(s) | Reference |
| Antagonist Type | Competitive | Non-competitive | - | [1] |
| Antagonist Potency (Ki) | 0.2 ± 0.06 µM (3T3)0.4 ± 0.1 µM (A7r5)426 ± 63 nM (A7r5) | 296 ± 17 nM (A7r5) | 3T3, A7r5 | [3][6][7][5] |
| Antagonist Potency (Kb) | - | 182 ± 44 nM (A7r5) | A7r5 | [5] |
| Antagonist Potency (pA2) | 6.34 ± 0.09 (3T3)6.68 ± 0.23 (A7r5) | - | 3T3, A7r5 | [3] |
| Agonist Potency (EC50) | 186 ± 63 nM (3T3)261 ± 44 nM (A7r5) | 20.5 ± 2.8 nM (3T3)72.2 ± 17.9 nM (A7r5) | 3T3, A7r5 | [3][5][8] |
| Maximal Efficacy (Emax) | 23% (3T3)19% (A7r5) | 33% (3T3)37% (A7r5) | 3T3, A7r5 | [3][5] |
| Binding Affinity (IC50) | - | 312 ± 95 nM | - | [5] |
Mechanism of Action and Signaling Pathways
The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway, leading to the activation of phospholipase C (PLC). This, in turn, results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium ([Ca2+]i) and the activation of protein kinase C (PKC). Both AL-8810 and AL-3138 interfere with this signaling cascade by binding to the FP receptor, albeit through different mechanisms.
Experimental Protocols
A thorough evaluation of FP receptor antagonists relies on robust and well-defined experimental protocols. Below are methodologies for two key assays used in the characterization of AL-8810 and AL-3138.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for the FP receptor. It typically involves a competitive binding format where the unlabeled antagonist competes with a radiolabeled ligand (e.g., [3H]PGF2α) for binding to a source of FP receptors, such as cell membranes or tissue homogenates.
Protocol Outline:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing FP receptors in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Competitive Binding:
-
In a multi-well plate, incubate a fixed concentration of radiolabeled ligand with varying concentrations of the unlabeled antagonist (e.g., AL-8810 or AL-3138) and the membrane preparation.[9]
-
Allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound ligand.[9]
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radiolabeled ligand (IC50 value).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Phosphoinositide (PI) Turnover Assay (Second Messenger Functional Assay)
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a key second messenger in the FP receptor signaling pathway.
Protocol Outline:
-
Cell Culture and Labeling:
-
Culture cells endogenously expressing or transfected with the FP receptor (e.g., A7r5 or 3T3 cells).
-
Label the cells with [3H]myo-inositol overnight to incorporate it into the cell membrane phospholipids.
-
-
Antagonist and Agonist Treatment:
-
Pre-incubate the labeled cells with varying concentrations of the antagonist (AL-8810 or AL-3138) in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Stimulate the cells with a fixed concentration of an FP receptor agonist (e.g., fluprostenol).
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
-
Separate the inositol phosphates from the rest of the cellular components using anion-exchange chromatography.
-
-
Quantification:
-
Elute the [3H]inositol phosphates from the column and quantify the radioactivity using a scintillation counter.
-
Determine the concentration of the antagonist that inhibits 50% of the agonist-induced inositol phosphate (B84403) production (IC50 value).
-
For competitive antagonists like AL-8810, perform a Schild analysis to determine the pA2 value.[3]
-
In Vivo Studies and Therapeutic Potential
While both AL-8810 and AL-3138 have been pivotal in vitro tools, AL-8810 has been more extensively studied in vivo. It has demonstrated efficacy in animal models for conditions such as elevated intraocular pressure, stroke, traumatic brain injury, multiple sclerosis, and endometriosis.[1][2] The in vivo effects of FP receptor antagonists on intraocular pressure are of particular interest, as FP receptor agonists are a first-line treatment for glaucoma.[10][11] AL-8810 has been shown to block the effects of FP receptor agonists on intraocular pressure in animal models.[12]
Selectivity Profile
An important characteristic of a good pharmacological tool is its selectivity for the target receptor over other related receptors. Both AL-8810 and AL-3138 have been shown to be relatively selective for the FP receptor, exhibiting minimal or no antagonistic effects at other prostanoid receptors such as EP2, EP4, DP, and TP receptors at concentrations where they effectively block the FP receptor.[3][5]
Conclusion
-
AL-8810 is a well-characterized competitive antagonist and is generally considered the antagonist of choice for in vitro and in vivo studies aiming to block the orthosteric binding site of the FP receptor.[1][2] Its competitive nature allows for experiments, such as Schild analysis, to quantitatively assess agonist potency.
-
AL-3138 is a non-competitive antagonist , suggesting it may bind to an allosteric site on the FP receptor. This makes it a useful tool for investigating allosteric modulation of the receptor and for situations where a non-surmountable antagonism is desired.
For researchers entering this field, AL-8810's extensive characterization and commercial availability make it a more straightforward choice for initial studies. However, the distinct mechanism of AL-3138 offers unique opportunities for more nuanced pharmacological investigations. The data and protocols presented in this guide provide a solid foundation for the rational selection and use of these important FP receptor antagonists.
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AL-3138 antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. app.selcukmedj.org [app.selcukmedj.org]
- 11. Recently Approved Drugs for Lowering and Controlling Intraocular Pressure to Reduce Vision Loss in Ocular Hypertensive and Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
AL-8810: A Comparative Analysis of its Cross-Reactivity with Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AL-8810's pharmacological activity, focusing on its cross-reactivity with various prostanoid receptors. The information presented herein is supported by experimental data to aid researchers in evaluating AL-8810 as a selective tool for studying FP receptor-mediated processes.
Introduction to AL-8810
AL-8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1][2] It is a structural analog of PGF2α and is widely utilized as a pharmacological tool to investigate the physiological and pathological roles of the FP receptor.[3][4] Prostanoid receptors, a family of G-protein coupled receptors (GPCRs), are classified into five main types: DP, EP, FP, IP, and TP, which are preferentially activated by prostaglandin D2 (PGD2), prostaglandin E2 (PGE2), PGF2α, prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2), respectively. The selectivity of a pharmacological agent across these receptors is crucial for the accurate interpretation of experimental results.
Comparative Binding Affinity and Functional Potency of AL-8810
Experimental data from radioligand binding and functional assays demonstrate that AL-8810 exhibits a high degree of selectivity for the FP receptor with significantly lower affinity for other prostanoid receptors.
Data Summary
The following tables summarize the quantitative data on the binding affinity (Ki) and functional antagonist potency (IC50, pA2, or Ki from functional assays) of AL-8810 at various prostanoid receptors.
Table 1: Binding Affinity (Ki) of AL-8810 at Prostanoid Receptors
| Receptor | Cell Line/Tissue | Ki (nM) | Reference |
| FP | Mouse 3T3 fibroblasts | 200 ± 60 | [1][5] |
| Rat A7r5 smooth muscle cells | 400 ± 100 | [1][5] | |
| Human cloned ciliary body-derived FP receptor | 1900 ± 300 | [5] | |
| Human trabecular meshwork (h-TM) cells | 2600 ± 500 | [5] | |
| Human ciliary muscle (h-CM) cells | 5700 | [5] | |
| DP | Various cell lines | >30,000 | |
| EP2 | Various cell lines | >30,000 | |
| EP4 | Various cell lines | >30,000 | |
| IP | Various cell lines | >100,000 | |
| TP | Various cell lines | >100,000 |
Table 2: Functional Antagonist Potency of AL-8810 at Prostanoid Receptors
| Receptor | Assay Type | Cell Line/Tissue | Potency (nM) | Parameter | Reference |
| FP | Phospholipase C Activation | A7r5 cells | 426 ± 63 | Ki | [3] |
| Phospholipase C Activation | 3T3 fibroblasts | 400-500 | Ki | ||
| Phospholipase C Activation | A7r5 cells | - | pA2 = 6.68 ± 0.23 | [3] | |
| Phospholipase C Activation | 3T3 cells | - | pA2 = 6.34 ± 0.09 | [3] | |
| DP | Functional Assay | Various cell lines | >10,000 | - | [3] |
| EP2 | Functional Assay | Various cell lines | >10,000 | - | [3] |
| EP4 | Functional Assay | Various cell lines | >10,000 | - | [3] |
| TP | Functional Assay | Various cell lines | >10,000 | - | [3] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
The data clearly indicates that AL-8810 is at least two orders of magnitude more selective for the FP receptor compared to other prostanoid receptors.[5]
Signaling Pathways and Experimental Workflows
Prostanoid FP Receptor Signaling Pathway
The FP receptor is a Gq-coupled GPCR. Upon agonist binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). AL-8810 acts as a competitive antagonist, blocking the binding of agonists like PGF2α to the FP receptor and thereby inhibiting this signaling cascade.
Caption: Prostanoid FP Receptor Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound (like AL-8810) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Caption: Competitive Radioligand Binding Assay Workflow.
Experimental Workflow: Calcium Mobilization Functional Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a downstream event of FP receptor activation.
Caption: Calcium Mobilization Functional Assay Workflow.
Experimental Protocols
Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing the prostanoid receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radiolabeled prostanoid ligand (e.g., [3H]-PGF2α for the FP receptor), and varying concentrations of the unlabeled competitor (AL-8810).
-
Incubation: Incubate the plates at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays: Phospholipase C (PLC) Activation and Calcium Mobilization
-
Cell Culture: Culture cells endogenously or recombinantly expressing the prostanoid receptor of interest in appropriate multi-well plates.
-
Phospholipase C (PLC) Assay (Inositol Phosphate Accumulation):
-
Label the cells with [3H]-myo-inositol overnight to incorporate it into cellular phosphoinositides.
-
Pre-incubate the cells with varying concentrations of AL-8810.
-
Stimulate the cells with a prostanoid agonist in the presence of LiCl (to inhibit inositol monophosphatase).
-
Terminate the reaction and extract the inositol phosphates (IPs).
-
Separate the different IPs using anion-exchange chromatography and quantify the radioactivity.
-
-
Calcium Mobilization Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of AL-8810.
-
Measure baseline fluorescence.
-
Add a prostanoid agonist and monitor the change in fluorescence over time using a fluorescence plate reader.[6]
-
-
Data Analysis: For both functional assays, plot the agonist response as a function of agonist concentration in the absence and presence of different concentrations of AL-8810. The antagonist potency (IC50 or pA2) can be determined from the rightward shift of the agonist dose-response curve.[3]
Conclusion
The experimental data overwhelmingly support the classification of AL-8810 as a highly selective antagonist for the prostanoid FP receptor. Its negligible activity at other prostanoid receptors, even at high concentrations, makes it an invaluable tool for elucidating the specific roles of FP receptor activation in various physiological and pathophysiological contexts. Researchers can confidently use AL-8810 to dissect FP receptor-mediated signaling pathways and to investigate its therapeutic potential in conditions where FP receptor antagonism is desirable.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Unveiling the Specificity of AL 8810: A Comparative Analysis in FP Receptor Knockout Models
For researchers and professionals in drug development, establishing the precise mechanism of action of a pharmacological tool is paramount. This guide provides a comprehensive comparison of AL 8810, a selective prostaglandin (B15479496) F2α (FP) receptor antagonist, with other alternatives, supported by experimental data from studies utilizing FP receptor knockout models. These models offer the definitive test for on-target effects, and the data presented herein validates the specificity of AL 8810.
AL 8810 is a potent and selective competitive antagonist of the FP receptor, a G-protein coupled receptor that mediates the actions of prostaglandin F2α (PGF2α).[1][2] PGF2α and its analogs are involved in a wide array of physiological processes, including intraocular pressure (IOP) regulation, uterine contraction, and inflammatory responses. The development of selective antagonists like AL 8810 has been crucial for dissecting the specific roles of the FP receptor in these processes. This guide will delve into the experimental evidence that substantiates the on-target effects of AL 8810, primarily by examining its activity in wild-type versus FP receptor knockout animal models.
Comparative Efficacy of AL 8810
The primary validation of AL 8810's mechanism of action comes from studies directly comparing its effects in wild-type animals with those in animals genetically engineered to lack the FP receptor. A key area of investigation has been the regulation of intraocular pressure.
One of the most common therapeutic uses of FP receptor agonists, such as latanoprost (B1674536), is the reduction of IOP in glaucoma. The antagonistic effect of AL 8810 on this process has been rigorously tested. In wild-type mice, the IOP-lowering effect of the latanoprost-free acid (LFA) is significantly diminished or completely blocked by the administration of AL 8810.[3] Crucially, in FP receptor knockout mice, LFA has no effect on IOP, mirroring the outcome observed with AL 8810 in wild-type animals.[4][5][6][7] This demonstrates that the IOP-lowering action of latanoprost is mediated by the FP receptor and that AL 8810 effectively and specifically blocks this interaction.
Another area where AL 8810 has been validated is in models of traumatic brain injury (TBI). In these models, post-injury administration of AL 8810 has been shown to be neuroprotective. Studies using FP receptor knockout mice have revealed that these knockout animals exhibit a degree of neuroprotection similar to that observed in wild-type mice treated with AL 8810. This convergence of pharmacological blockade and genetic deletion provides strong evidence that the neuroprotective effects of AL 8810 are mediated through the antagonism of the FP receptor.
Quantitative Comparison of AL 8810 and Alternatives
The following tables summarize the key quantitative data for AL 8810 and other known FP receptor antagonists, providing a clear comparison of their potency and selectivity.
Table 1: In Vitro Antagonist Potency of FP Receptor Antagonists
| Compound | Assay System | Agonist | Potency (Ki / IC50 / pA2) | Reference |
| AL 8810 | Mouse 3T3 cells | Fluprostenol | Ki: 0.2 ± 0.06 µM | [1] |
| Rat A7r5 cells | Fluprostenol | Ki: 0.4 ± 0.1 µM | [1] | |
| Rat A7r5 cells | Fluprostenol | pA2: 6.68 ± 0.23 | [2] | |
| 3T3 cells | Fluprostenol | pA2: 6.34 ± 0.09 | [2] | |
| AL-3138 | Not specified | Not specified | Non-competitive antagonist | [8] |
| AS604872 | Not specified | Not specified | Thiazolidinone derivative | [8] |
| PDC31 | Not specified | Not specified | Allosteric inhibitor | [8] |
| BAY-6672 | Cell-based hFP-R assay | Not specified | IC50: 150 nM (for compound 9) | [9] |
Table 2: In Vivo Efficacy of Latanoprost in Wild-Type and FP Knockout Mice
| Animal Model | Treatment | Change in IOP (mmHg) | 95% Confidence Interval | Reference |
| Homozygous FP knockout mice | Latanoprost (200 ng) | +0.25 | -0.019 to +0.69 | [4][5] |
| Heterozygous FP knockout mice | Latanoprost (200 ng) | -0.52 | -0.91 to -0.14 | [4][5] |
| C57BL/6 (Wild-Type) | Latanoprost (200 ng) | -1.38 | -2.1 to -0.70 | [4][5] |
| Swiss white (Wild-Type) | Latanoprost (200 ng) | -1.29 | -1.78 to -0.79 | [4][5] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are provided below.
Measurement of Intraocular Pressure in Mice
This protocol outlines the procedure for assessing the effect of FP receptor agonists and antagonists on intraocular pressure in both wild-type and FP receptor knockout mice.
Animals: Adult male and female C57BL/6 (wild-type) and FP receptor knockout mice are used. All procedures are conducted in accordance with institutional animal care and use committee guidelines.
Procedure:
-
Mice are anesthetized via intraperitoneal injection of a ketamine/xylazine cocktail.
-
Baseline IOP is measured in both eyes using a calibrated tonometer (e.g., TonoLab).
-
A single topical dose of the test compound (e.g., 2 µL of 0.005% latanoprost) is administered to one eye. The contralateral eye receives a vehicle control. For antagonist studies, AL 8810 is administered prior to the agonist.
-
IOP is measured at predetermined time points post-administration (e.g., 1, 2, 3, and 4 hours).
-
The change in IOP is calculated as the difference between the treated and control eyes at each time point.
Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury
This protocol describes a widely used model for inducing a reproducible traumatic brain injury in mice to evaluate the neuroprotective effects of compounds like AL 8810.
Animals: Adult male mice (e.g., C57BL/6) are used.
Procedure:
-
Mice are anesthetized with isoflurane (B1672236) and placed in a stereotaxic frame.
-
A craniotomy is performed over the desired cortical region (e.g., the parietal cortex).
-
The CCI device, consisting of a pneumatically or electromagnetically driven impactor, is positioned over the exposed dura.
-
The impactor tip is used to produce a controlled cortical contusion with defined parameters (e.g., velocity, depth, and duration of impact).[10][11][12][13]
-
Following the impact, the bone flap is either replaced or a cranioplasty is performed, and the scalp is sutured.
-
Post-operative care, including analgesia and monitoring, is provided.
-
The test compound (e.g., AL 8810) or vehicle is administered at specified times post-injury.
-
Neurological deficits are assessed at various time points using standardized behavioral tests (e.g., grip strength, rotarod).
-
At the end of the study, brain tissue is collected for histological analysis to determine lesion volume and other pathological markers.
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, experimental workflow, and the logical framework for validating AL 8810's effect.
Caption: FP Receptor Signaling Pathway and the antagonistic action of AL 8810.
Caption: Experimental workflow for validating AL 8810's effect on intraocular pressure.
Caption: Logical relationship demonstrating the validation of AL 8810's on-target effect.
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Effect of latanoprost on intraocular pressure in mice lacking the prostaglandin FP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of prostaglandin analogues on IOP in prostanoid FP-receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 11. A Preclinical Controlled Cortical Impact Model for Traumatic Hemorrhage Contusion and Neuroinflammation [jove.com]
- 12. A Controlled Cortical Impact Mouse Model for Mild Traumatic Brain Injury [en.bio-protocol.org]
- 13. Frontiers | Modified Protocol to Enable the Study of Hemorrhage and Hematoma in a Traumatic Brain Injury Mouse Model [frontiersin.org]
Specificity of AL 8810 in Blocking PGF2α-Induced Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AL 8810, a selective antagonist of the Prostaglandin (B15479496) F2α (PGF2α) receptor (FP receptor), with other known FP receptor antagonists. The information presented herein is intended to assist researchers in assessing the specificity of AL 8810 for studies involving PGF2α-mediated signaling pathways.
Introduction to PGF2α Signaling and Antagonism
Prostaglandin F2α is a bioactive lipid that exerts its effects by binding to the FP receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor primarily couples to the Gq alpha subunit, initiating a signaling cascade through phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.[1]
FP receptor antagonists are valuable tools for elucidating the physiological and pathological roles of PGF2α. Their specificity is a critical parameter, ensuring that observed effects are due to the blockade of the FP receptor and not off-target interactions with other prostanoid or non-prostanoid receptors. This guide focuses on the specificity profile of AL 8810 in comparison to other FP receptor antagonists.
Comparative Analysis of FP Receptor Antagonists
The following tables summarize the quantitative data on the potency and selectivity of AL 8810 and its alternatives.
Table 1: Potency of FP Receptor Antagonists
| Antagonist | Mechanism of Action | Cell Type/Assay | Potency (Kᵢ / pA₂) | Reference(s) |
| AL 8810 | Competitive Antagonist | A7r5 cells (rat aorta smooth muscle) | pA₂ = 6.68 ± 0.23 | [2] |
| 3T3 fibroblasts (mouse) | pA₂ = 6.34 ± 0.09 | [2] | ||
| A7r5 cells | Kᵢ = 426 ± 63 nM | [2] | ||
| AL-3138 | Non-competitive Antagonist | A7r5 cells | Kᵢ = 296 ± 17 nM | [3] |
| AS604872 | Non-prostanoid Antagonist | Human recombinant FP receptor | Kᵢ = 35 nM | [1] |
| Rat FP receptor | Kᵢ = 158 nM | [1] | ||
| Mouse FP receptor | Kᵢ = 323 nM | [1] | ||
| PDC31 | Allosteric Modulator | Human uterine myometrial strips | Reduces PGF2α-induced contractions | [4] |
| PDC113.824 | Allosteric Modulator | HEK293 cells expressing FP receptor | Inhibits PGF2α-mediated Rho activation | [5] |
Table 2: Selectivity Profile of AL 8810 and AL-3138
| Antagonist | Receptor | Activity | Concentration Tested | Reference(s) |
| AL 8810 | TP (Thromboxane) | No significant inhibition | 10 µM | [2] |
| DP (Prostaglandin D2) | No significant inhibition | 10 µM | [2] | |
| EP₂ (Prostaglandin E2) | No significant inhibition | 10 µM | [2] | |
| EP₄ (Prostaglandin E2) | No significant inhibition | 14] | ||
| V₁-Vasopressin | No significant inhibition | Not specified | [2] | |
| AL-3138 | EP₂ (Prostaglandin E2) | Minimal or no antagonism | Not specified | [3] |
| EP₄ (Prostaglandin E2) | Minimal or no antagonism | Not specified | [3] | |
| DP (Prostaglandin D2) | Minimal or no antagonism | Not specified | [3] | |
| TP (Thromboxane) | Minimal or no antagonism | Not specified | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Phosphoinositide (PI) Turnover Assay
This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, to quantify FP receptor activity.
-
Cell Culture and Labeling:
-
Culture cells (e.g., A7r5 rat thoracic aorta smooth muscle cells or Swiss 3T3 fibroblasts) in appropriate media.
-
Label the cells by incubating with myo-[³H]inositol in inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
-
Antagonist and Agonist Treatment:
-
Wash the cells to remove unincorporated [³H]inositol.
-
Pre-incubate the cells with varying concentrations of the antagonist (e.g., AL 8810) or vehicle for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a PGF2α agonist (e.g., fluprostenol) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
-
Extraction and Quantification of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold perchloric acid or trichloroacetic acid.
-
Separate the water-soluble inositol phosphates from the lipid fraction.
-
Isolate the total inositol phosphates using anion-exchange chromatography.
-
Quantify the amount of [³H]-labeled inositol phosphates using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the inhibitory concentration (IC₅₀) of the antagonist.
-
For competitive antagonists, perform a Schild analysis by measuring the rightward shift of the agonist dose-response curve in the presence of different antagonist concentrations to determine the pA₂ value.
-
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) upon FP receptor activation.
-
Cell Culture and Dye Loading:
-
Plate cells expressing the FP receptor (e.g., HEK293 cells) in black-walled, clear-bottom microplates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
-
Antagonist and Agonist Addition:
-
Pre-incubate the cells with the antagonist or vehicle.
-
Measure baseline fluorescence.
-
Add the PGF2α agonist and immediately begin recording fluorescence changes over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity, which is proportional to the change in [Ca²⁺]i.
-
Determine the IC₅₀ of the antagonist by measuring its ability to inhibit the agonist-induced calcium response.
-
Visualizing Signaling and Experimental Logic
The following diagrams, generated using Graphviz, illustrate the PGF2α signaling pathway, the experimental workflow for assessing antagonist specificity, and the logical framework of this comparison guide.
Caption: PGF2α signaling pathway and the point of inhibition by AL 8810.
Caption: Experimental workflow for assessing FP receptor antagonist specificity.
Caption: Logical structure of this comparison guide.
Conclusion
AL 8810 is a well-characterized competitive antagonist of the PGF2α FP receptor with a high degree of selectivity against other prostanoid receptors.[2] Its specificity has been demonstrated in multiple cell-based functional assays. When compared to other FP receptor antagonists, AL 8810 offers a reliable tool for researchers investigating PGF2α-mediated signaling. Alternatives such as AL-3138 act via a non-competitive mechanism, while AS604872 represents a non-prostanoid alternative with high potency.[1][3] PDC31 and PDC113.824 offer a different approach as allosteric modulators.[4][5] The choice of antagonist will depend on the specific experimental goals, with AL 8810 being a suitable choice where a competitive and selective blockade of the orthosteric binding site of the FP receptor is desired.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AL-3138 antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A first-in-human study of PDC31 (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Biased Allosteric Compound Inhibitor of Parturition Selectively Impedes the Prostaglandin F2α-mediated Rho/ROCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of FP Receptor Blockade by AL-8810: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prostaglandin (B15479496) F2α (FP) receptor antagonist, AL-8810, with other relevant compounds. The data presented is intended to assist researchers in the quantitative analysis of FP receptor blockade and to provide detailed experimental protocols for reproducing and expanding upon these findings.
Introduction
The prostaglandin F2α (PGF2α) receptor, a G-protein coupled receptor, is a key therapeutic target for various conditions, including glaucoma, where its activation reduces intraocular pressure. AL-8810 is a well-characterized, selective antagonist of the FP receptor and serves as a valuable pharmacological tool for studying FP receptor-mediated processes. This guide offers a quantitative comparison of AL-8810's binding affinity and functional antagonism with other known FP receptor modulators.
Quantitative Data Comparison
The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA2) of AL-8810 and other selected FP receptor antagonists. These values have been compiled from various in vitro studies.
Table 1: Binding Affinity (Ki) of FP Receptor Antagonists
| Compound | Cell Line / Tissue | Ki (nM) | Antagonist Type | Reference(s) |
| AL-8810 | Mouse 3T3 cells | 200 ± 60 | Competitive | [1] |
| Rat A7r5 cells | 400 ± 100 | Competitive | [1] | |
| Human ciliary body (cloned) | 1000 - 2000 | Competitive | [2] | |
| Human Trabecular Meshwork (h-TM) | 2600 ± 500 | Competitive | [3] | |
| Human Ciliary Muscle (h-CM) | 5700 | Competitive | [3] | |
| AL-3138 | A7r5 cells | 296 ± 17 | Non-competitive | [4] |
| Bovine corpus luteum | 312 ± 95 (IC50) | Non-competitive | [4][5] | |
| AS604872 | Human | 35 | Selective | [6] |
| Rat | 158 | Selective | [6] | |
| Mouse | 323 | Selective | [6] |
Table 2: Functional Antagonist Potency (pA2) of AL-8810
| Antagonist | Agonist | Cell Line | pA2 Value | Schild Slope | Reference(s) |
| AL-8810 | Fluprostenol | A7r5 cells | 6.68 ± 0.23 | 0.80 - 0.92 | [7] |
| AL-8810 | Fluprostenol | 3T3 cells | 6.34 ± 0.09 | 0.80 - 0.92 | [7] |
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound (e.g., AL-8810) for the FP receptor.
Materials:
-
Cell membranes expressing the FP receptor (e.g., from transfected HEK293 cells, or native tissues like bovine corpus luteum).
-
Radiolabeled FP receptor agonist (e.g., [3H]-PGF2α).
-
Unlabeled test compound (antagonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, radiolabeled agonist, and binding buffer.
-
Non-specific Binding: Membranes, radiolabeled agonist, and a high concentration of an unlabeled FP receptor agonist (e.g., 10 µM PGF2α).
-
Competitive Binding: Membranes, radiolabeled agonist, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay for Functional Antagonism
This protocol outlines a method to assess the functional antagonism of a test compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the FP receptor, often utilizing a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
Cells stably or transiently expressing the FP receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
FP receptor agonist (e.g., PGF2α, Fluprostenol).
-
Test compound (antagonist).
-
96- or 384-well black-walled, clear-bottom plates.
-
FLIPR or a similar fluorescence plate reader with liquid handling capabilities.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to a confluent monolayer overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye. An anion-exchange pump inhibitor like probenecid (B1678239) is often included to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for approximately 60 minutes to allow the dye to enter the cells and be de-esterified.
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test compound (antagonist) to the wells and incubate for a specific period (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
The instrument's liquid handler adds a fixed concentration of the FP receptor agonist (typically the EC80 concentration) to all wells simultaneously.
-
Immediately record the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
-
Data Analysis:
-
The peak fluorescence response in each well is measured.
-
Plot the agonist response against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist.
-
For competitive antagonists, a Schild analysis can be performed by generating agonist dose-response curves in the presence of different fixed concentrations of the antagonist. The pA2 value can then be determined from a Schild plot.[7]
-
Visualizations
FP Receptor Signaling Pathway
The primary signaling pathway for the FP receptor involves the activation of the Gq alpha subunit of the heterotrimeric G protein. This initiates a cascade leading to an increase in intracellular calcium.
Caption: FP Receptor Gq signaling pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
This diagram illustrates the key steps involved in determining the Ki of an antagonist using a competitive radioligand binding assay.
Caption: Radioligand binding assay workflow.
References
- 1. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 2. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 3. repository.arizona.edu [repository.arizona.edu]
- 4. youtube.com [youtube.com]
- 5. neuron.mefst.hr [neuron.mefst.hr]
- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Commercial FP Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of commercially available prostaglandin (B15479496) F (FP) receptor antagonists. The performance of these antagonists is evaluated based on supporting experimental data, offering a comprehensive resource for selecting the optimal tool for your research needs.
The prostaglandin F2α (PGF2α) receptor, a G-protein coupled receptor, plays a crucial role in a variety of physiological and pathological processes, including uterine contraction, intraocular pressure regulation, and inflammation. Consequently, FP receptor antagonists are valuable pharmacological tools for investigating these processes and hold therapeutic potential for conditions such as preterm labor, glaucoma, and inflammatory diseases. This guide focuses on a head-to-head comparison of the most prominent commercially available FP receptor antagonists, detailing their binding affinities, functional potencies, and selectivity profiles.
Key Commercial FP Receptor Antagonists: An Overview
Several FP receptor antagonists have been developed and made commercially available. The most widely characterized are the prostanoid analog AL-8810 , the non-prostanoid thiazolidinone derivative AS604872 , and the more recently developed quinoline-based antagonist BAY-6672 . Additionally, allosteric inhibitors such as the D-amino acid-based oligopeptide PDC31 and its peptidomimetic analog PDC113.824 have emerged as unique modulators of FP receptor signaling.[1][2]
Comparative Analysis of Antagonist Potency and Selectivity
The efficacy of an antagonist is determined by its potency at the target receptor and its selectivity over other related receptors. The following tables summarize the available quantitative data for the most common FP receptor antagonists. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as the cell lines and assay formats used in different studies.
Table 1: Potency of Commercial FP Receptor Antagonists
| Compound | Target Receptor | Potency (Ki / IC50) | Species | Assay Type | Reference |
| AL-8810 | FP Receptor | Ki: 0.2 ± 0.06 µM | Mouse (3T3 cells) | Phosphatidylinositol Turnover | [3] |
| FP Receptor | Ki: 0.4 ± 0.1 µM | Rat (A7r5 cells) | Phosphatidylinositol Turnover | [3] | |
| FP Receptor | Ki: 1.9 ± 0.3 µM | Human (cloned ciliary body) | Functional Assay | [2] | |
| AS604872 | FP Receptor | Ki: 35 nM | Human | Radioligand Binding | [4] |
| FP Receptor | Ki: 158 nM | Rat | Radioligand Binding | [4] | |
| FP Receptor | Ki: 323 nM | Mouse | Radioligand Binding | [4] | |
| BAY-6672 | FP Receptor | IC50: 11 nM | Human | Cell-based Assay | [5][6] |
Table 2: Selectivity Profile of Commercial FP Receptor Antagonists
| Compound | Receptor Panel | Selectivity Notes | Reference |
| AL-8810 | TP, DP, EP2, EP4 | Did not significantly inhibit functional responses at 10 µM. | [1] |
| BAY-6672 | EP1, EP2, EP3, EP4, IP, DP | IC50s >9.4 µM for all tested prostanoid receptors, indicating high selectivity for the FP receptor. | [5] |
FP Receptor Signaling Pathways
The canonical signaling pathway for the FP receptor involves its coupling to the Gq alpha subunit of the heterotrimeric G protein. This initiates a cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Recent studies have also highlighted the involvement of the mitogen-activated protein kinase (MAPK) pathway, particularly ERK1/2, in FP receptor signaling. Interestingly, some antagonists, such as AL-8810, have been shown to act as biased agonists, selectively activating the MAPK pathway while antagonizing the Gq/PLC pathway.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of antagonist performance. Below are representative protocols for key assays used in the characterization of FP receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the FP receptor.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of AL 8810 Isopropyl Ester: A Step-by-Step Guide for Laboratory Professionals
Proper disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of AL 8810 isopropyl ester, a compound utilized by researchers in the field of drug development.
Immediate Safety and Handling Precautions
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] Consequently, it does not have specific hazard pictograms or signal words. However, as a standard laboratory practice, it is crucial to adhere to general safety protocols when handling any chemical.
Personal Protective Equipment (PPE):
-
Gloves: Impermeable gloves should be worn to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are necessary to protect from splashes.
-
Lab Coat: A lab coat should be worn to protect clothing.
General Handling:
-
Avoid inhalation of any dust or aerosols.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
This compound Properties and Hazards
A summary of the key safety and hazard information for this compound is provided in the table below.
| Property | Value | Source |
| GHS Classification | Not classified as hazardous | [1] |
| Hazard Pictograms | None | [1] |
| Signal Word | None | [1] |
| Hazard Statements | None | [1] |
| Flammability | Product is not flammable | [1] |
| Skin Irritation | Generally does not irritate the skin | [1] |
| First Aid (Inhalation) | Supply fresh air; consult a doctor in case of complaints. | [1] |
| First Aid (Eye Contact) | Rinse opened eye for several minutes under running water. | [1] |
| First Aid (Swallowing) | If symptoms persist, consult a doctor. | [1] |
Step-by-Step Disposal Procedure
Even though this compound is not classified as hazardous, it is imperative to prevent its release into the environment. The Safety Data Sheet explicitly states, "Do not allow to enter sewers/ surface or ground water."[1] Therefore, drain disposal is not an appropriate method. The following procedure outlines the correct method for disposal.
Experimental Workflow for Disposal:
Caption: Workflow for the proper disposal of this compound.
Detailed Experimental Protocol:
-
Waste Segregation and Collection:
-
Designate a specific waste container for all materials contaminated with this compound. This includes unused solutions, contaminated labware (e.g., pipette tips, vials), and any spills.
-
The container should be made of a material compatible with the chemical and any solvents used. Glass or high-density polyethylene (B3416737) (HDPE) are generally suitable.
-
Carefully transfer all waste into the designated container, avoiding splashes or spills.
-
-
Proper Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "Waste this compound"
-
Any solvents present in the waste solution.
-
The approximate concentration and volume of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
-
-
Safe Storage:
-
The sealed waste container should be stored in a designated and secure chemical waste storage area within the laboratory.
-
This area should be well-ventilated and provide secondary containment to prevent the spread of any potential leaks.
-
Store the container away from incompatible materials.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Adhere to all institutional, local, state, and federal regulations regarding the disposal of chemical waste.
-
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Essential Safety and Logistical Information for Handling AL 8810 Isopropyl Ester
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling AL 8810 isopropyl ester. The following procedures are designed to ensure safe operational handling and proper disposal of this chemical compound.
Chemical Identifier:
-
Trade Name: this compound
-
Synonym: 9α,15R-dihydroxy-11β-fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E- dien-1-oic acid, isopropyl ester[1]
-
CAS Number: 208114-93-6[1]
This compound is a lipid-soluble, esterified prodrug form of AL 8810, a prostaglandin (B15479496) F2α analog.[2][3] While the safety data sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety protocols.[1]
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling this compound is provided in the table below.
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses or goggles | Protects against accidental splashes or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Provides a barrier against spills and contamination. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | The SDS states that breathing equipment is not required.[1] However, a fume hood should be used if there is a potential for aerosol generation. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Precautionary Measures:
-
Review the Safety Data Sheet (SDS) for this compound before handling.[1]
-
Ensure a designated and well-ventilated workspace, preferably a chemical fume hood.
-
Verify the availability and functionality of safety equipment, including an eyewash station and safety shower.
-
Don the appropriate personal protective equipment (PPE) as outlined in the table above.
2. Handling the Compound:
-
Allow the container to reach room temperature before opening to avoid moisture condensation.
-
Carefully open the container to prevent spillage or aerosol generation.
-
Use calibrated equipment for transferring and weighing the substance.
-
Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area with copious amounts of water.[1]
-
Minimize the creation of dust or aerosols during handling.
3. Post-Handling:
-
Securely close the container after use.
-
Clean the work area and any equipment used with an appropriate solvent.
-
Remove and dispose of contaminated PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water after completing the work.
Disposal Plan
1. Waste Segregation and Collection:
-
All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, should be considered chemical waste.
-
Collect this waste in a designated, properly labeled, and sealed hazardous waste container.
2. Disposal Procedure:
-
Dispose of the chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
